molecular formula C8H10N2O4 B1233041 Clavaminic acid

Clavaminic acid

Cat. No.: B1233041
M. Wt: 198.18 g/mol
InChI Key: GQHALSXZONOXGJ-WHJCQOFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavaminic acid is a pivotal intermediate in the biosynthetic pathway of clavulanic acid, a well-known β-lactamase inhibitor, produced by the bacterium Streptomyces clavuligerus . Its primary research value lies in studying the complex enzymatic processes involved in the formation of clavam metabolites. The conversion to this compound from prothis compound is catalyzed by the enzyme clavaminate synthase , a remarkable nonheme iron- and α-ketoglutarate-dependent oxygenase capable of performing multiple distinct oxidative reactions at a single catalytic site . Research into this compound provides fundamental insights into bacterial secondary metabolism and the biosynthesis of molecules with clinical importance. As an intermediate, it is essential for researchers investigating the genetic regulation and enzymatic mechanisms that lead to the production of clavulanic acid, which is used in combination with antibiotics to overcome bacterial resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2S,3Z,5S)-3-(2-aminoethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c9-2-1-4-7(8(12)13)10-5(11)3-6(10)14-4/h1,6-7H,2-3,9H2,(H,12,13)/b4-1-/t6-,7-/m0/s1

InChI Key

GQHALSXZONOXGJ-WHJCQOFKSA-N

SMILES

C1C2N(C1=O)C(C(=CCN)O2)C(=O)O

Isomeric SMILES

C1[C@H]2N(C1=O)[C@@H](/C(=C/CN)/O2)C(=O)O

Canonical SMILES

C1C2N(C1=O)C(C(=CCN)O2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Clavaminic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clavaminic acid, a pivotal intermediate in the biosynthesis of the β-lactamase inhibitor clavulanic acid, represents a significant area of study in antibiotic research and development. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound from its primary producer, the filamentous bacterium Streptomyces clavuligerus. The document details the intricate enzymatic pathway, experimental protocols for isolation and analysis, and quantitative data to support further research and process optimization.

Discovery and Significance

Clavulanic acid was first isolated from Streptomyces clavuligerus and identified as a potent inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Subsequent biosynthetic studies revealed that this compound is a key bicyclic intermediate in the pathway leading to clavulanic acid. Understanding the formation and metabolism of this compound is crucial for optimizing the industrial production of clavulanic acid and for the potential discovery of novel antibiotic compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from primary metabolites is a multi-step enzymatic process. The pathway begins with the condensation of glyceraldehyde-3-phosphate and L-arginine and proceeds through several key intermediates.

The key enzymatic steps leading to the formation of this compound are:

  • N²-(2-carboxyethyl)-L-arginine (CEA) Synthase (CEAS): Catalyzes the condensation of glyceraldehyde-3-phosphate and L-arginine to form CEA.

  • β-Lactam Synthetase (BLS): Mediates the ATP-dependent cyclization of CEA to form the monocyclic β-lactam, N²-(2-carboxy-1-aminoethyl)-L-arginine (deoxyguanidinoprothis compound or DGPC).

  • Clavaminate Synthase (CAS): A multifunctional non-heme iron-dependent oxygenase that catalyzes three distinct oxidative reactions. The first is the hydroxylation of DGPC to form guanidinoprothis compound (GPC).

  • Proclavaminate Amidinohydrolase (PAH): Removes the guanidino group from GPC to yield prothis compound.

  • Clavaminate Synthase (CAS): Catalyzes the final two steps in this compound formation: the oxidative cyclization of prothis compound to dihydrothis compound, followed by desaturation to yield this compound.[1]

Streptomyces clavuligerus possesses two isozymes of clavaminate synthase, CAS1 and CAS2, which share significant homology and are both involved in clavulanic acid biosynthesis.[2]

Clavaminic_Acid_Biosynthesis cluster_precursors Primary Metabolites G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine (CEA) G3P->CEA CEAS Arg L-Arginine Arg->CEA CEAS DGPC Deoxyguanidinoprothis compound (DGPC) CEA->DGPC BLS (ATP-dependent) GPC Guanidinoprothis compound (GPC) DGPC->GPC CAS (Hydroxylation) PA Prothis compound GPC->PA PAH DCA Dihydrothis compound PA->DCA CAS (Oxidative Cyclization) CA This compound DCA->CA CAS (Desaturation)

Biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces clavuligerus for this compound Production

This protocol outlines the submerged fermentation of S. clavuligerus for the production of this compound.

3.1.1. Media Composition

  • Seed Medium: (per liter) 10 g malt (B15192052) extract, 4 g yeast extract, 4 g glucose, 2 g calcium carbonate.

  • Production Medium: (per liter) 15 g glycerol (B35011), 20 g soy protein isolate, 0.8 g K₂HPO₄, 0.72 g MgSO₄·7H₂O, 1 mL trace element solution (0.001 g/L MnCl₂·4H₂O, 0.001 g/L FeSO₄·7H₂O, 0.001 g/L ZnSO₄·7H₂O).

3.1.2. Fermentation Conditions

  • Inoculate the seed medium with a spore suspension or mycelial stock of S. clavuligerus ATCC 27064.

  • Incubate the seed culture at 28°C with agitation (250 rpm) for 24-48 hours.

  • Transfer the seed culture (5-10% v/v) to the production medium.

  • Incubate the production culture at 28°C with agitation (250 rpm) for 96-144 hours. Maintain the pH at 6.8-7.0.[3] Fed-batch strategies with glycerol feeding can be employed to enhance clavulanic acid (and thus this compound) production.[4]

Isolation and Purification of this compound

This protocol describes a general procedure for the isolation and purification of this compound from the fermentation broth using ion-exchange chromatography.

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the mycelia.

  • Clarification: Filter the supernatant through a 0.45 µm filter to remove any remaining solids.

  • Anion-Exchange Chromatography:

    • Resin: Use a strong base anion-exchange resin (e.g., Amberlite IRA-400).[5]

    • Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic pH (e.g., 50 mM sodium phosphate, pH 6.0).

    • Loading: Load the clarified supernatant onto the equilibrated column.

    • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

    • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Desalting and Concentration: Pool the fractions containing this compound (as determined by HPLC analysis) and desalt using a suitable method such as gel filtration chromatography (e.g., Sephadex G-10) or reverse osmosis. The desalted solution can then be concentrated by lyophilization.

Purification of Clavaminate Synthase (CAS)

This protocol outlines a method for the purification of clavaminate synthase from S. clavuligerus.

  • Cell Lysis: Harvest the mycelia from the fermentation broth by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM PMSF) and lyse the cells by sonication or French press.

  • Clarification: Centrifuge the cell lysate at 20,000 x g for 30 minutes to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the proteins in the supernatant by the gradual addition of solid ammonium sulfate. Collect the protein fraction that precipitates between 40% and 70% saturation.

  • Anion-Exchange Chromatography:

    • Dissolve the precipitated protein in a minimal volume of equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5) and dialyze against the same buffer.

    • Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the same buffer.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M).

  • Hydrophobic Interaction Chromatography:

    • Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration of 1 M.

    • Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 M ammonium sulfate).

    • Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (e.g., 1 to 0 M).

  • Gel Filtration Chromatography:

    • Concentrate the active fractions from the hydrophobic interaction step and load onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl) to separate proteins based on size.

HPLC Analysis of this compound

This protocol describes a reversed-phase HPLC method for the quantification of this compound in fermentation broth samples. This method is adapted from established protocols for clavulanic acid.[6][7][8]

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Derivatize the sample by mixing with an equal volume of imidazole (B134444) solution (e.g., 1 M, pH 6.8) and incubating at 30°C for 15-30 minutes to form a stable chromophore.[9]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM KH₂PO₄, pH 3.2.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 6% to 7.6% B over 8 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 311 nm (for the imidazole derivative).

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound and quantify the concentration in the samples by comparing the peak areas.

HPLC_Workflow Start Fermentation Broth Centrifuge Centrifugation Start->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Derivatize Derivatization with Imidazole Filter->Derivatize HPLC HPLC Analysis (C18 Column, UV 311 nm) Derivatize->HPLC Quantify Quantification HPLC->Quantify

References

The intricate Pathway of Clavaminic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the clavaminic acid biosynthesis pathway, a critical route in the production of the potent β-lactamase inhibitor, clavulanic acid. This document details the enzymatic cascade, from primary metabolites to the key intermediate, this compound, and outlines the experimental methodologies used to elucidate this complex pathway.

Introduction to this compound Biosynthesis

Clavulanic acid, produced by the filamentous bacterium Streptomyces clavuligerus, is a powerful inhibitor of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. The biosynthesis of clavulanic acid is a complex process that begins with the condensation of precursors from primary metabolism: D-glyceraldehyde-3-phosphate (G3P) and L-arginine.[1] The pathway is broadly divided into early and late stages, with this compound serving as a crucial branch-point intermediate. The early stages, which are the focus of this guide, lead to the formation of (3S, 5S)-clavaminic acid. This intermediate can then be directed towards the synthesis of clavulanic acid or other 5S clavam metabolites.[2]

The Enzymatic Journey to this compound

The biosynthesis of this compound involves a series of enzymatic reactions, each catalyzed by a specific enzyme. The key enzymes and the transformations they catalyze are detailed below.

2.1. N²-(2-carboxyethyl)-L-arginine Synthase (CEAS)

The pathway initiates with the condensation of D-glyceraldehyde-3-phosphate and L-arginine to form N²-(2-carboxyethyl)-L-arginine (CEA). This reaction is catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, N²-(2-carboxyethyl)arginine synthase (CEAS).[3] CEAS is a key enzyme as it commits metabolites to the clavulanic acid pathway.

2.2. β-Lactam Synthetase (BLS)

The second step involves the ATP-dependent intramolecular cyclization of CEA to form the monocyclic β-lactam, deoxyguanidinoprothis compound (DGPC). This crucial ring formation is catalyzed by β-lactam synthetase (BLS).[4][5] The kinetic mechanism of BLS has been shown to be a sequential ordered bi-ter mechanism, where ATP binds first.[6]

2.3. Clavaminate Synthase (CAS) - A Multifunctional Enzyme

Clavaminate synthase (CAS) is a non-heme iron- and 2-oxoglutarate-dependent oxygenase that catalyzes three distinct reactions in the pathway.[7][8]

  • Hydroxylation: CAS first hydroxylates deoxyguanidinoprothis compound (DGPC) to produce guanidinoprothis compound (GPC).

  • Oxidative Cyclization and Desaturation: Following the action of PAH, CAS catalyzes the oxidative cyclization of prothis compound to form dihydrothis compound, which is then desaturated to yield this compound.

2.4. Proclavaminate Amidinohydrolase (PAH)

Guanidinoprothis compound is then converted to prothis compound through the removal of the amidino group from the arginine residue. This hydrolysis reaction is catalyzed by proclavaminate amidinohydrolase (PAH).[9][10]

The overall pathway to this compound is depicted in the following diagram:

Clavaminic_Acid_Biosynthesis G3P D-Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS ThDP Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS ATP GPC Guanidinoprothis compound DGPC->GPC CAS O₂, 2-OG PA Prothis compound GPC->PA PAH H₂O DCA Dihydrothis compound PA->DCA CAS O₂, 2-OG CA (3S, 5S)-Clavaminic Acid DCA->CA CAS O₂, 2-OG

Figure 1: The biosynthetic pathway leading to this compound.

Quantitative Insights into the Pathway

EnzymeSubstrate(s)Product(s)Kinetic Mechanism/Parameters
CEAS D-Glyceraldehyde-3-P, L-ArginineN²-(2-carboxyethyl)-L-arginine, PiThDP-dependent. Specific Km and kcat values are not consistently reported across literature.
BLS N²-(2-carboxyethyl)-L-arginine, ATPDeoxyguanidinoprothis compound, AMP, PPiSequential ordered bi-ter mechanism.
CAS Deoxyguanidinoprothis compound, Prothis compound, Dihydrothis compound, 2-Oxoglutarate, O₂Guanidinoprothis compound, Dihydrothis compound, this compound, Succinate, CO₂Multifunctional non-heme iron oxygenase. Kinetic parameters are complex due to multiple reactions.
PAH Guanidinoprothis compoundProthis compound, UreaHydrolase. Specific kinetic data is limited in publicly available literature.

Metabolic flux analysis has been employed to study the production of clavulanic acid, providing insights into the flow of metabolites through the central carbon metabolism and into the clavulanic acid biosynthetic pathway.[11][12] These studies are crucial for identifying potential bottlenecks and targets for metabolic engineering to improve clavulanic acid yield. However, precise quantitative data on the yields of each intermediate in the this compound pathway are not extensively documented in a consolidated format.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental methodologies.

Gene Cloning, Expression, and Protein Purification

The genes encoding the enzymes of the clavulanic acid biosynthesis pathway are typically clustered together in the S. clavuligerus genome.

Gene_Cloning_Workflow genomic_dna Genomic DNA isolation from S. clavuligerus pcr PCR amplification of target gene (e.g., ceas, bls) genomic_dna->pcr vector Cloning into an expression vector pcr->vector transformation Transformation into a suitable host (e.g., E. coli) vector->transformation expression Induction of protein expression (e.g., with IPTG) transformation->expression lysis Cell lysis and crude extract preparation expression->lysis purification Protein purification (e.g., affinity chromatography) lysis->purification analysis Purity analysis (SDS-PAGE) purification->analysis

Figure 2: A general workflow for the cloning and expression of this compound biosynthesis enzymes.

Detailed Methodologies:

  • Genomic DNA Isolation: Standard protocols for isolating high-quality genomic DNA from Streptomyces species are employed.

  • PCR Amplification: Gene-specific primers are designed based on the known sequences of the clavulanic acid biosynthesis gene cluster to amplify the desired open reading frames.

  • Cloning: The amplified DNA fragment is ligated into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for simplified purification.

  • Heterologous Expression: Escherichia coli is a common host for the expression of Streptomyces enzymes.[13] Expression is typically induced by the addition of an inducer like IPTG.

  • Protein Purification: Recombinant proteins are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by other chromatographic steps like ion exchange or size exclusion chromatography to achieve high purity.

Enzyme Assays

Characterizing the function and kinetics of the biosynthetic enzymes requires robust assay methods.

4.2.1. CEAS Activity Assay (Coupled Assay)

A continuous spectrophotometric assay can be developed by coupling the production of CEA to a subsequent enzymatic reaction that results in a change in absorbance. However, a more direct method involves quantifying the product CEA by High-Performance Liquid Chromatography (HPLC).

4.2.2. BLS Activity Assay (ATP Depletion Assay)

The activity of BLS can be determined by measuring the depletion of ATP, one of its substrates. This can be achieved using a bioluminescence-based assay that quantifies ATP levels.

BLS_Assay_Workflow reaction_setup Set up reaction with BLS, CEA, and ATP incubation Incubate at optimal temperature and time reaction_setup->incubation atp_measurement Measure remaining ATP using a luciferase-based assay incubation->atp_measurement calculation Calculate ATP consumed, correlating to BLS activity atp_measurement->calculation

Figure 3: Workflow for a BLS activity assay based on ATP measurement.

Protocol for ATP Measurement:

  • Prepare a reaction mixture containing purified BLS enzyme, its substrate CEA, and a known initial concentration of ATP in an appropriate buffer.

  • Incubate the reaction for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Use a commercial ATP bioluminescence assay kit, which utilizes the luciferase enzyme to produce light in the presence of ATP.

  • Measure the light output using a luminometer. The amount of light is proportional to the concentration of ATP remaining in the reaction.

  • The activity of BLS is calculated based on the amount of ATP consumed over time.

4.2.3. CAS and PAH Activity Assays (HPLC-based)

The activities of CAS and PAH are typically monitored by analyzing the consumption of substrates and the formation of products using HPLC.

Protocol for HPLC Analysis:

  • Set up enzymatic reactions with the purified enzyme and its respective substrate(s).

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).

  • Separate the substrate and product(s) using a reverse-phase HPLC column.

  • Detect the compounds using a UV detector.

  • Quantify the compounds by comparing their peak areas to those of known standards.

Conclusion

The biosynthesis of this compound is a fascinating and complex pathway that has been the subject of extensive research. A thorough understanding of the enzymes involved, their kinetics, and the overall flux through the pathway is essential for the rational design of strain improvement strategies aimed at enhancing the production of the clinically vital β-lactamase inhibitor, clavulanic acid. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer this important metabolic route.

References

The Pivotal Role of Clavaminic Acid in Streptomyces clavuligerus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus, remains a cornerstone in combating antibiotic resistance. Central to its biosynthesis is the intermediate, clavaminic acid. This technical guide provides an in-depth exploration of the multifaceted role of this compound in S. clavuligerus, detailing its biosynthetic pathway, the enzymatic and genetic machinery involved, and the intricate regulatory networks that govern its formation. This document synthesizes quantitative data, presents detailed experimental protocols for key analytical techniques, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for researchers in natural product biosynthesis and antibiotic development.

Introduction

Streptomyces clavuligerus is a soil-dwelling actinobacterium renowned for its production of a diverse array of secondary metabolites, most notably the β-lactam antibiotic cephamycin C and the potent β-lactamase inhibitor, clavulanic acid.[1] Clavulanic acid's clinical significance lies in its ability to inactivate β-lactamase enzymes, which are produced by bacteria to confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[1][2] When co-administered with these antibiotics, clavulanic acid effectively restores their efficacy against resistant strains.

The biosynthesis of clavulanic acid is a complex process involving a series of enzymatic reactions that convert primary metabolites into this intricate molecule. A critical juncture in this pathway is the formation of this compound, a bicyclic intermediate that serves as the branch-point for the synthesis of clavulanic acid and other clavam metabolites.[3] Understanding the biosynthesis and regulation of this compound is therefore paramount for any rational strain improvement strategy aimed at enhancing clavulanic acid production.

The Biosynthesis of this compound: A Stepwise Enzymatic Cascade

The journey from primary metabolites to this compound is a multi-step process catalyzed by a series of dedicated enzymes. The pathway commences with the condensation of glyceraldehyde-3-phosphate (G3P), derived from glycolysis, and the amino acid L-arginine.[4][5]

The key enzymatic steps leading to the formation of this compound are:

  • N²-(2-carboxyethyl)-L-arginine (CEA) Formation: The pathway is initiated by the condensation of G3P and L-arginine to form CEA. This reaction is catalyzed by N²-(2-carboxyethyl)arginine synthase (CEAS), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme.[5][6][7]

  • β-Lactam Ring Formation: CEA is then cyclized in an ATP-dependent manner to form the monocyclic β-lactam, deoxyguanidinoprothis compound (DGPC). This crucial step is carried out by β-lactam synthetase (BLS).[8][9]

  • Hydroxylation: DGPC undergoes hydroxylation to yield guanidinoprothis compound (GPC). This reaction is one of the three distinct oxidative reactions catalyzed by the versatile enzyme, clavaminate synthase (CAS), a non-heme iron-dependent oxygenase.[10][11]

  • Amidine Group Removal: The guanidino group of GPC is removed by proclavaminate amidinohydrolase (PAH) to produce prothis compound.[1][12][13]

  • Oxidative Cyclization and Desaturation: Prothis compound is then converted to this compound through two further oxidative reactions, both catalyzed by clavaminate synthase (CAS). These are an oxidative cyclization to form the bicyclic ring structure and a desaturation step.[10][11]

Enzymology of the Pathway

The enzymes involved in this compound biosynthesis exhibit unique catalytic mechanisms. A summary of these enzymes and their functions is provided in the table below.

EnzymeGene(s)EC NumberFunction in this compound Biosynthesis
N²-(2-carboxyethyl)arginine synthaseceaS22.5.1.66Catalyzes the initial condensation of glyceraldehyde-3-phosphate and L-arginine to form N²-(2-carboxyethyl)-L-arginine.[5][6]
β-Lactam Synthetasebls26.3.3.-Catalyzes the ATP-dependent cyclization of N²-(2-carboxyethyl)-L-arginine to form the β-lactam ring of deoxyguanidinoprothis compound.[8][9]
Proclavaminate Amidinohydrolasepah23.5.3.22Removes the amidino group from guanidinoprothis compound to yield prothis compound.[1][12][13]
Clavaminate Synthasecas21.14.11.21A trifunctional non-heme iron oxygenase that catalyzes the hydroxylation of DGPC, and the oxidative cyclization and desaturation of prothis compound to form this compound.[10][11][14][15]
Genetic Organization

The genes encoding the enzymes for clavulanic acid and cephamycin C biosynthesis are organized in a "supercluster" on the S. clavuligerus chromosome.[5] This co-localization facilitates the coordinated regulation of both pathways. The genes for the early steps of clavam metabolite biosynthesis, including this compound, are found in paralogous sets, suggesting a degree of functional redundancy and complex regulatory control.

The Role of this compound as a Biosynthetic Branch-Point

This compound is a critical intermediate that stands at a crossroads in the biosynthesis of clavam metabolites. From this (3S, 5S)-stereoisomer, the pathway diverges into two main branches:

  • The Clavulanic Acid Branch: This branch involves a stereochemical inversion to the (3R, 5R) configuration, leading to the formation of clavulanate-9-aldehyde and finally clavulanic acid. This stereochemical switch is crucial for the β-lactamase inhibitory activity.

  • The 5S Clavams Branch: This branch leads to the formation of other clavam metabolites that retain the (3S, 5S) stereochemistry of this compound. These compounds generally lack significant β-lactamase inhibitory activity.

dot

Clavaminic_Acid_Branch_Point G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS Arg L-Arginine Arg->CEA CEAS DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS GPC Guanidinoprothis compound DGPC->GPC CAS (Hydroxylation) Proclavaminic_Acid Prothis compound GPC->Proclavaminic_Acid PAH Clavaminic_Acid (3S, 5S)-Clavaminic Acid Proclavaminic_Acid->Clavaminic_Acid CAS (Cyclization & Desaturation) Clavulanic_Acid_Pathway Clavulanic Acid Pathway (Stereochemical Inversion) Clavaminic_Acid->Clavulanic_Acid_Pathway Clavams_Pathway 5S Clavams Pathway (Retention of Stereochemistry) Clavaminic_Acid->Clavams_Pathway Clavulanic_Acid Clavulanic Acid (3R, 5R) Clavulanic_Acid_Pathway->Clavulanic_Acid Clavams 5S Clavams Clavams_Pathway->Clavams Regulatory_Cascade BldG BldG CcaR CcaR BldG->CcaR Activates expression ClaR ClaR CcaR->ClaR Activates expression Early_Genes Early CA Genes (ceaS2, bls2, pah2, cas2) CcaR->Early_Genes Activates expression Late_Genes Late CA Genes (e.g., car) ClaR->Late_Genes Activates expression Gene_Knockout_Workflow sgRNA_Design 1. sgRNA Design - Target gene of interest - Select a 20 bp target sequence  upstream of a PAM motif (NGG) Plasmid_Construction 2. CRISPR Plasmid Construction - Clone the sgRNA expression cassette  into a Cas9-expressing vector - Clone homology arms flanking the  target gene for homologous recombination sgRNA_Design->Plasmid_Construction Conjugation 3. Intergeneric Conjugation - Transfer the CRISPR plasmid from  E. coli (e.g., ET12567/pUZ8002)  to S. clavuligerus Plasmid_Construction->Conjugation Selection 4. Selection of Exconjugants - Plate on selective medium containing  an antibiotic (e.g., apramycin) and  nalidixic acid to select for  S. clavuligerus containing the plasmid Conjugation->Selection Screening 5. Screening for Deletion Mutants - Perform colony PCR using primers  flanking the target gene to identify  mutants with the desired deletion Selection->Screening Verification 6. Verification of Deletion - Sequence the PCR product to confirm  the precise deletion - Perform Southern blot analysis or  whole-genome sequencing for further  confirmation Screening->Verification Phenotypic_Analysis 7. Phenotypic Analysis - Analyze the mutant for the expected  phenotype (e.g., loss of clavulanic  acid production by HPLC) Verification->Phenotypic_Analysis

References

An In-depth Technical Guide to the Mechanism of Action of Clavaminate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaminate synthase (CAS) is a non-heme iron(II) and α-ketoglutarate-dependent oxygenase that plays a pivotal role in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor. Produced by the bacterium Streptomyces clavuligerus, clavulanic acid is of immense clinical importance as it is co-administered with β-lactam antibiotics to overcome bacterial resistance. Clavaminate synthase is a remarkable enzyme due to its ability to catalyze three distinct and sequential oxidative reactions: hydroxylation, oxidative cyclization, and desaturation. This guide provides a comprehensive overview of the structure, function, and catalytic mechanism of clavaminate synthase, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Enzyme Structure and Active Site

Clavaminate synthase is a monomeric protein with a molecular weight of approximately 35-47 kDa, depending on the isoform.[1][2][3] In Streptomyces clavuligerus, two isozymes, CS1 and CS2, have been identified and show significant sequence homology.[4] X-ray crystallographic studies have revealed that clavaminate synthase possesses a "jelly roll" β-barrel core, a structural motif that was unexpected within the α-ketoglutarate-dependent oxygenase family.[5][6]

The active site of clavaminate synthase contains a mononuclear non-heme iron(II) center coordinated by a conserved 2-His-1-carboxylate facial triad. Spectroscopic studies indicate that in its resting state, the Fe(II) ion is six-coordinate.[7] The binding of the co-substrate, α-ketoglutarate, occurs in a bidentate fashion.[7] The active site only becomes five-coordinate upon the subsequent binding of the primary substrate, which is crucial for the coupling of α-ketoglutarate decarboxylation to substrate oxidation.[7]

Catalytic Cycle and Mechanism of Action

Clavaminate synthase catalyzes three distinct reactions at the same active site, a feature that highlights its catalytic versatility.[8][9] The overall catalytic cycle is dependent on the presence of Fe(II), α-ketoglutarate, and molecular oxygen. The proposed general mechanism involves the formation of a highly reactive ferryl (FeIV=O) intermediate, which acts as the primary oxidizing species.

Reaction 1: Hydroxylation of Deoxyguanidinoproclavaminic Acid

The first reaction catalyzed by clavaminate synthase is the stereospecific hydroxylation of deoxyguanidinoprothis compound (DGPC) to yield guanidinoprothis compound.

Reaction: Deoxyamidinoproclavaminate + 2-oxoglutarate + O₂ ⇌ Amidinoproclavaminate + succinate (B1194679) + CO₂[8][9]

The proposed mechanism for this hydroxylation reaction is as follows:

  • Binding of Substrates: α-ketoglutarate and then deoxyguanidinoprothis compound bind to the active site.

  • Oxygen Activation: Molecular oxygen binds to the ferrous center, leading to the oxidative decarboxylation of α-ketoglutarate to succinate and CO₂. This process generates the high-valent ferryl-oxo (FeIV=O) intermediate.

  • Hydrogen Atom Abstraction: The ferryl-oxo intermediate abstracts a hydrogen atom from the C3 position of deoxyguanidinoprothis compound, generating a substrate radical and a hydroxoiron(III) species.

  • Oxygen Rebound: The hydroxyl group then "rebounds" onto the substrate radical, resulting in the formation of the hydroxylated product, guanidinoprothis compound.

Reaction 2: Oxidative Cyclization of Prothis compound

Following the hydrolysis of the guanidino group of guanidinoprothis compound by a separate enzyme, proclavaminate amidinohydrolase, the resulting prothis compound becomes the substrate for the second reaction catalyzed by clavaminate synthase: an oxidative cyclization to form a bicyclic oxazolidine (B1195125) ring, yielding dihydrothis compound.[8][9]

Reaction: Proclavaminate + 2-oxoglutarate + O₂ ⇌ Dihydroclavaminate + succinate + CO₂ + H₂O[8][9]

The mechanism of this unprecedented cyclization is thought to proceed via:

  • Formation of the Ferryl-Oxo Intermediate: Similar to the hydroxylation reaction, the cycle begins with the generation of the FeIV=O species.

  • Hydrogen Atom Abstraction: The ferryl intermediate abstracts a hydrogen atom from the C4' position of prothis compound.[10]

  • Radical-Mediated Cyclization: The resulting substrate radical initiates the formation of the oxazolidine ring. Computational studies have suggested a complex mechanism possibly involving the formation of an O-radical and subsequent intramolecular cyclization.[1][11]

Reaction 3: Desaturation of Dihydrothis compound

The final reaction catalyzed by clavaminate synthase is the desaturation of dihydrothis compound to form this compound, introducing a double bond into the oxazolidine ring.

Reaction: Dihydroclavaminate + 2-oxoglutarate + O₂ ⇌ Clavaminate + succinate + CO₂ + H₂O[8][9]

The desaturation mechanism is believed to involve sequential hydrogen atom transfers:[12]

  • Ferryl-Oxo Formation: The catalytic cycle is re-initiated to form the FeIV=O intermediate.

  • Sequential Hydrogen Atom Abstraction: The ferryl intermediate sequentially abstracts two hydrogen atoms from the substrate, likely from C3 and C4 of the newly formed ring, to generate the double bond.[12]

Quantitative Data

While extensive research has been conducted on the mechanism of clavaminate synthase, specific kinetic parameters for each of the three distinct reactions are not always reported in a consolidated manner. The following table summarizes available kinetic data for clavaminate synthase isozymes. It is important to note that kinetic constants can vary between isozymes and under different experimental conditions.

Enzyme IsoformSubstrateReactionKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
CS1 (S. clavuligerus)rac-proclavaminateCyclization/DesaturationValue not reportedValue not reportedValue not reported[4]
CS2 (S. clavuligerus)rac-proclavaminateCyclization/DesaturationValue not reportedValue not reportedValue not reported[4]
CS3 (S. antibioticus)rac-proclavaminateCyclization/DesaturationValue not reportedValue not reportedValue not reported[3]

Note: Specific Km and kcat values for each individual reaction (hydroxylation, cyclization, and desaturation) are not consistently available in the reviewed literature. The kinetic properties of the two isozymes from S. clavuligerus (CS1 and CS2) have been described as being very similar.[4]

Experimental Protocols

Enzyme Purification

Source Organism: Streptomyces clavuligerus or a recombinant expression system (e.g., E. coli).[2][4]

Protocol Outline:

  • Cell Lysis: Bacterial cells are harvested and lysed, typically by sonication or French press, in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

  • Clarification: The cell lysate is centrifuged to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for clavaminate synthase.

  • Chromatography: The protein fraction is further purified using a series of chromatographic steps, which may include:

    • Ion-Exchange Chromatography: Using a column such as DEAE-Sepharose to separate proteins based on charge.

    • Hydrophobic Interaction Chromatography: Using a column like Phenyl-Sepharose to separate based on hydrophobicity.

    • Size-Exclusion Chromatography: To separate proteins based on size and achieve a high degree of purity.

  • Purity Assessment: The purity of the enzyme is assessed at each stage using SDS-PAGE.

Enzyme Activity Assay

The activity of clavaminate synthase can be monitored by measuring the consumption of α-ketoglutarate or the formation of the product. A common method involves monitoring the α-ketoglutarate-dependent oxidation of a chromogenic substrate or by direct analysis of the reaction products by HPLC or mass spectrometry.

Typical Assay Mixture:

  • Buffer (e.g., MOPS or Tris-HCl, pH 7.0-7.5)

  • Clavaminate synthase (purified enzyme)

  • Substrate (deoxyguanidinoproclavaminate, proclavaminate, or dihydrothis compound)

  • α-ketoglutarate

  • Ferrous sulfate or ferrous ammonium sulfate

  • Ascorbate (to maintain the iron in the ferrous state)

  • Dithiothreitol (DTT)

Procedure:

  • The reaction is initiated by the addition of the enzyme to the pre-warmed assay mixture.

  • The reaction is incubated at a controlled temperature (e.g., 30°C).

  • Aliquots are taken at various time points and the reaction is quenched (e.g., by adding acid).

  • The amount of product formed or substrate consumed is quantified by a suitable analytical method such as HPLC or mass spectrometry.

X-ray Crystallography

Protocol Outline:

  • Crystallization: Purified clavaminate synthase is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed. Crystals are grown over several days to weeks.

  • Data Collection: A suitable crystal is mounted and cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution: The phases of the diffraction data are determined using methods such as molecular replacement, using a known structure of a homologous protein as a model.

  • Model Building and Refinement: An atomic model of clavaminate synthase is built into the electron density map and refined using computational software to improve the fit of the model to the experimental data.

Visualizations

Clavulanic Acid Biosynthesis Pathway

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoproclavaminic Acid CEA->DGPC BLS GPC Guanidinoproclavaminic Acid DGPC->GPC Clavaminate Synthase (Hydroxylation) PCA Prothis compound GPC->PCA PAH DHC Dihydrothis compound PCA->DHC Clavaminate Synthase (Oxidative Cyclization) CA_acid This compound DHC->CA_acid Clavaminate Synthase (Desaturation) CA Clavulanic Acid CA_acid->CA Multiple Steps CAS_Catalytic_Cycle E_FeII E-Fe(II) E_FeII_aKG E-Fe(II)-αKG E_FeII->E_FeII_aKG + α-KG E_FeII_aKG_Sub E-Fe(II)-αKG-Substrate E_FeII_aKG->E_FeII_aKG_Sub + Substrate E_FeIV_O E-Fe(IV)=O (Ferryl Intermediate) E_FeII_aKG_Sub->E_FeIV_O + O₂ - Succinate, - CO₂ E_FeIII_OH_Rad E-Fe(III)-OH + Substrate• E_FeIV_O->E_FeIII_OH_Rad H• abstraction E_FeII_Prod E-Fe(II) + Product E_FeIII_OH_Rad->E_FeII_Prod Oxygen Rebound/ Further Oxidation E_FeII_Prod->E_FeII - Product Experimental_Workflow Expression Enzyme Expression (S. clavuligerus or E. coli) Purification Protein Purification (Chromatography) Expression->Purification Purity Purity Assessment (SDS-PAGE) Purification->Purity Activity Enzyme Activity Assay (HPLC/MS) Purity->Activity Crystallization Crystallization Purity->Crystallization Spectroscopy Spectroscopic Analysis (CD, MCD, NMR) Purity->Spectroscopy Kinetics Kinetic Analysis (Km, kcat) Activity->Kinetics Mechanism Mechanistic Insights Kinetics->Mechanism Xray X-ray Diffraction Crystallization->Xray Structure Structure Determination Xray->Structure Structure->Mechanism Spectroscopy->Mechanism

References

The Regulatory Maze: A Deep Dive into the Clavaminic Acid Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus, is a cornerstone of modern combination antibiotic therapies.[1][2] Its biosynthesis is a complex, tightly regulated process orchestrated by a hierarchical network of genes.[1] Understanding this intricate regulatory landscape is paramount for the rational design of strain improvement strategies aimed at enhancing clavulanic acid titers for industrial production. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the clavulanic acid gene cluster, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Architectural Blueprint: The Clavulanic Acid Biosynthetic Gene Cluster

The genes responsible for clavulanic acid biosynthesis are primarily located in a "super-cluster" on the Streptomyces clavuligerus chromosome, in close proximity to the cephamycin C biosynthetic gene cluster.[1][2] This genomic arrangement suggests a coordinated regulation of the production of the antibiotic (cephamycin C) and its protective inhibitor (clavulanic acid).[1] The cluster contains both structural genes, which encode the enzymes that catalyze the conversion of precursors like arginine and glyceraldehyde-3-phosphate into clavulanic acid, and regulatory genes that control the expression of these structural genes.[1][3]

The Command and Control: A Hierarchy of Regulators

The regulation of the clavulanic acid gene cluster is not a simple on-off switch but rather a sophisticated cascade of regulatory proteins. This hierarchy involves pleiotropic regulators that respond to broader cellular and environmental signals, which in turn activate pathway-specific regulators located within or near the biosynthetic gene cluster.[1]

The Master Switch: CcaR

At the heart of this regulatory network lies CcaR (Cephamycin C and Clavulanic Acid Regulator), a key transcriptional activator belonging to the Streptomyces antibiotic regulatory protein (SARP) family.[1] The ccaR gene is located within the cephamycin C gene cluster and is essential for the biosynthesis of both cephamycin C and clavulanic acid.[1][4]

Disruption of the ccaR gene leads to a complete loss of production for both compounds.[1][4] Conversely, amplification or overexpression of ccaR has been shown to significantly increase the production of both clavulanic acid and cephamycin C, with reported increases of two- to threefold.[4] CcaR exerts its influence by directly binding to the promoters of key biosynthetic genes in the cephamycin C pathway and, crucially for clavulanic acid production, by activating the expression of the pathway-specific regulator, ClaR.[1][5] CcaR is also autoregulatory, binding to its own promoter to control its expression.[5]

The Late-Stage Conductor: ClaR

Downstream in the regulatory cascade is ClaR , a pathway-specific transcriptional activator of the LysR-type family.[6][7] The claR gene is located within the clavulanic acid gene cluster itself.[6] Unlike CcaR, ClaR's regulatory role is more focused, specifically controlling the late steps of clavulanic acid biosynthesis, which involve the conversion of clavaminic acid to clavulanic acid.[6]

A claR gene replacement mutant is unable to produce clavulanic acid and accumulates the intermediate, this compound.[6] This demonstrates that ClaR is essential for the expression of the "late" genes in the pathway.[6] Transcriptional analysis has confirmed that the expression of these late genes is dependent on ClaR, while the "early" genes are not.[6] Overexpression of claR can lead to a threefold increase in clavulanic acid production.[7]

The Upstream Influencers: Pleiotropic Regulators

The expression and activity of CcaR and ClaR are further modulated by pleiotropic regulators that respond to developmental and nutritional cues.

  • BldG: This putative anti-anti-sigma factor is a global regulator of morphological differentiation and secondary metabolism in Streptomyces.[8] A bldG null mutant is defective in both aerial hyphae formation and the production of cephamycin C and clavulanic acid.[8] This is because the expression of ccaR is dependent on BldG, placing BldG upstream of CcaR in the regulatory cascade.[8] In a bldG mutant, clavulanic acid levels were not detected.[9]

  • BldA: The bldA gene encodes a tRNA that recognizes the rare TTA codon. Its role in regulating clavulanic acid production highlights the influence of translational control. A bldA mutant showed a significant 80% reduction in clavulanic acid production.[9]

  • AdpA, Brp, AreB, RelA: These are other regulatory proteins that have been shown to be part of the complex network controlling ccaR expression, linking antibiotic production to broader physiological signals.[10]

  • Orf23: A putative response regulator encoded by a gene located downstream of the clavulanic acid gene cluster has also been implicated in its regulation. An orf23 mutant exhibited reduced clavulanic acid production (40% of wild-type levels), while its overexpression led to increased production.[11] This regulator appears to affect the transcription of claR.[11]

Nutritional and Environmental Cues

The production of clavulanic acid is also finely tuned in response to environmental and nutritional signals, particularly the availability of phosphate (B84403) and nitrogen.

  • Phosphate Limitation: Clavulanic acid biosynthesis is induced under phosphate-limiting conditions. It has been proposed that this may be a homeostatic response to compensate for an ATP deficit under phosphate depletion.[12]

  • Nitrogen Source: The type and concentration of the nitrogen source significantly impact clavulanic acid yields. Rich organic nitrogen sources have been shown to increase clavulanic acid accumulation by upregulating the expression of genes involved in both clavulanic acid and arginine biosynthesis.[3] Arginine is a direct precursor for clavulanic acid.[3][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of genetic modifications on clavulanic acid production as reported in the cited literature.

Table 1: Effect of Regulatory Gene Disruption on Clavulanic Acid Production

Gene DisruptedEffect on Clavulanic Acid ProductionReference
ccaRComplete loss of production[1][4]
claRComplete loss of production[6]
bldGNot detected[8][9]
bldA80% reduction[9]
orf23Reduced to 40% of wild-type[11]

Table 2: Effect of Regulatory Gene Overexpression on Clavulanic Acid Production

Gene OverexpressedEffect on Clavulanic Acid ProductionReference
ccaR2 to 3-fold increase[4]
claR3-fold increase[7]
orf23Increased above control levels[11]
ccaR and claRUp to 5.66 g/L in shake flask[12]

Visualizing the Regulatory Network

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows.

Clavulanic_Acid_Regulation cluster_pleiotropic Pleiotropic Regulators cluster_pathway_specific Pathway-Specific Regulators cluster_biosynthesis Biosynthetic Genes cluster_products Products BldG BldG CcaR CcaR BldG->CcaR activates BldA BldA BldA->CcaR influences AdpA AdpA AdpA->CcaR Brp Brp Brp->CcaR AreB AreB AreB->CcaR RelA RelA RelA->CcaR Orf23 Orf23 ClaR ClaR Orf23->ClaR influences transcription CcaR->CcaR CcaR->ClaR activates Early_Genes Early Biosynthetic Genes (e.g., cas2, bls, pah) CcaR->Early_Genes activates Late_Genes Late Biosynthetic Genes (e.g., cyp, oppA1, cad) ClaR->Late_Genes activates Clavaminic_Acid This compound Early_Genes->Clavaminic_Acid synthesis Clavulanic_Acid Clavulanic Acid Late_Genes->Clavulanic_Acid synthesis Clavaminic_Acid->Clavulanic_Acid

Regulatory cascade of clavulanic acid biosynthesis.

Experimental_Workflow_Gene_Disruption cluster_construction Disruption Cassette Construction cluster_transformation Transformation and Selection cluster_analysis Mutant Analysis PCR_Flanks PCR amplification of flanking regions Ligation Ligation of flanks and resistance gene into vector PCR_Flanks->Ligation Resistance_Gene Selectable marker (e.g., apramycin (B1230331) resistance) Resistance_Gene->Ligation Conjugation Conjugal transfer of plasmid from E. coli to S. clavuligerus Ligation->Conjugation Homologous_Recombination Double crossover homologous recombination Conjugation->Homologous_Recombination Selection Selection for antibiotic resistance and loss of vector Homologous_Recombination->Selection PCR_Verification PCR verification of gene disruption Selection->PCR_Verification Fermentation Fermentation of mutant and wild-type strains PCR_Verification->Fermentation HPLC HPLC analysis of clavulanic acid production Fermentation->HPLC

Generalized workflow for gene disruption experiments.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of clavulanic acid gene regulation.

Gene Disruption and Complementation

Objective: To inactivate a specific gene to study its function.

Protocol Outline:

  • Construction of the Disruption Plasmid:

    • Upstream and downstream flanking regions (typically ~1-2 kb) of the target gene are amplified by PCR from S. clavuligerus genomic DNA.

    • A selectable marker, such as an apramycin or hygromycin resistance cassette, is cloned between the two flanking regions in a temperature-sensitive E. coli - Streptomyces shuttle vector (e.g., pKC1139).

  • Transformation of S. clavuligerus :

    • The disruption plasmid is introduced into S. clavuligerus via protoplast transformation or intergeneric conjugation from an E. coli donor strain (e.g., S17-1).

  • Selection of Double Crossover Mutants:

    • Transformants are initially selected on a medium containing the appropriate antibiotic to select for single-crossover events.

    • Colonies are then subjected to a second round of selection to identify double-crossover events, which result in the replacement of the target gene with the resistance cassette. This often involves screening for the loss of a vector-borne marker.

  • Verification of Gene Disruption:

    • Genomic DNA is isolated from putative mutants.

    • PCR analysis with primers flanking the target gene and internal to the resistance cassette is performed to confirm the correct gene replacement. Southern blot analysis can also be used for confirmation.

  • Complementation:

    • To confirm that the observed phenotype is due to the gene disruption, the mutant is transformed with a plasmid carrying a wild-type copy of the disrupted gene. Restoration of the wild-type phenotype confirms the gene's function.

Transcriptional Analysis

Objective: To quantify the expression levels of specific genes.

Protocol Outline (for Northern Blot Analysis):

  • RNA Isolation:

    • S. clavuligerus mycelium is harvested from liquid cultures at different time points.

    • Total RNA is isolated using a method suitable for high-GC Gram-positive bacteria, often involving mechanical disruption (e.g., bead beating) in the presence of a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate).

  • Probe Preparation:

    • A DNA fragment internal to the gene of interest is amplified by PCR.

    • The DNA is labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxin) probe.

  • Northern Hybridization:

    • A defined amount of total RNA is separated by denaturing agarose (B213101) gel electrophoresis and transferred to a nylon membrane.

    • The membrane is hybridized with the labeled probe.

  • Detection:

    • The hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes). The intensity of the signal is proportional to the amount of transcript.

Protocol Outline (for S1 Nuclease Mapping):

  • Probe Preparation: A single-stranded DNA probe, labeled at one end, that is complementary to the transcript of interest is generated.

  • Hybridization: The labeled probe is hybridized in solution with total RNA.

  • S1 Nuclease Digestion: S1 nuclease, which specifically digests single-stranded nucleic acids, is added. The enzyme will digest the unhybridized portions of the probe.

  • Analysis: The protected probe fragments are separated on a denaturing polyacrylamide gel. The size of the protected fragment allows for the precise mapping of the transcription start site.

Quantification of Clavulanic Acid

Objective: To measure the concentration of clavulanic acid in fermentation broths.

Protocol Outline (for HPLC Analysis):

  • Sample Preparation:

    • Fermentation broth is centrifuged to remove the mycelium.

    • The supernatant is filtered to remove any remaining particulate matter.

  • Derivatization:

    • Clavulanic acid is unstable and lacks a strong chromophore, so it is derivatized to allow for UV detection. A common method is pre-column derivatization with imidazole. The reaction is typically carried out at a controlled pH and temperature (e.g., pH 6.8 at 40°C for 20 minutes).[14]

  • HPLC Analysis:

    • The derivatized sample is injected onto a reverse-phase HPLC column (e.g., a C18 column).

    • The derivatized clavulanic acid is separated from other components in the sample using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).

    • The eluting compound is detected by a UV detector at a specific wavelength (e.g., 311 nm).

  • Quantification:

    • A standard curve is generated using known concentrations of pure clavulanic acid.

    • The concentration of clavulanic acid in the samples is determined by comparing the peak area to the standard curve.

Conclusion

The regulation of the clavulanic acid gene cluster in Streptomyces clavuligerus is a model of complexity and efficiency, involving a hierarchical network of global and pathway-specific regulators that respond to both developmental and environmental cues. A thorough understanding of the roles of key players like CcaR and ClaR, and the pleiotropic regulators that govern their expression, is essential for the development of advanced strain engineering strategies. By leveraging the detailed methodologies outlined in this guide, researchers and drug development professionals can continue to unravel the intricacies of this regulatory network, paving the way for the enhanced industrial production of this critically important pharmaceutical compound.

References

An In-depth Technical Guide on the Enzymatic Conversion of Proclavaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of proclavaminic acid is a critical juncture in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor of significant clinical importance. This technical guide provides a comprehensive examination of the core enzymatic steps involved in this transformation, focusing on the characterization, kinetics, and reaction mechanisms of Proclavaminate Amidinohydrolase (PAH) and Clavaminate Synthase (CAS). Detailed experimental protocols for enzyme purification and activity assays are presented, alongside quantitative data summarizing the kinetic parameters of these key enzymes. Visual representations of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of this vital biochemical process.

Introduction

Clavulanic acid, produced by the filamentous bacterium Streptomyces clavuligerus, is a powerful inhibitor of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics.[1] The biosynthesis of clavulanic acid involves a complex series of enzymatic reactions, with the conversion of prothis compound to this compound representing a key stage in the pathway.[1] This conversion is accomplished through the sequential action of two crucial enzymes: Proclavaminate Amidinohydrolase (PAH) and Clavaminate Synthase (CAS).[1][2] Understanding the intricacies of these enzymatic steps is paramount for efforts in strain improvement, pathway engineering, and the potential synthesis of novel β-lactamase inhibitors.

The Enzymatic Cascade: From Guanidinoprothis compound to this compound

The journey from the precursor guanidinoprothis compound to the key intermediate this compound involves two distinct enzymatic steps:

  • Hydrolysis by Proclavaminate Amidinohydrolase (PAH): The process begins with the hydrolysis of the guanidino group from guanidinoprothis compound, yielding prothis compound and urea (B33335).[2][3] This reaction is catalyzed by Proclavaminate Amidinohydrolase (PAH, EC 3.5.3.22).[2][3][4]

  • Oxidative Cyclization and Desaturation by Clavaminate Synthase (CAS): Prothis compound then serves as the substrate for the multifunctional, non-heme iron-dependent enzyme, Clavaminate Synthase (CAS, EC 1.14.11.21).[5][6] CAS catalyzes a two-step oxidative process: first, the oxidative cyclization of prothis compound to form dihydrothis compound, and second, the desaturation of dihydrothis compound to produce this compound.[5][6]

The overall transformation can be visualized as a critical segment of the larger clavulanic acid biosynthetic pathway.

Clavulanic Acid Biosynthesis Pathway Guanidinoproclavaminic_acid Guanidinoprothis compound Proclavaminic_acid Prothis compound Guanidinoproclavaminic_acid->Proclavaminic_acid PAH (Hydrolysis) Dihydroclavaminic_acid Dihydrothis compound Proclavaminic_acid->Dihydroclavaminic_acid CAS (Oxidative Cyclization) Clavaminic_acid This compound Dihydroclavaminic_acid->Clavaminic_acid CAS (Desaturation)

Enzymatic conversion of prothis compound.

Enzyme Characteristics and Quantitative Data

Proclavaminate Amidinohydrolase (PAH)

PAH is a metalloenzyme that requires divalent metal ions, typically Mn²⁺, for its catalytic activity.[7] It functions as a hydrolase, specifically an amidinohydrolase, cleaving the C-N bond in the guanidino group of its substrate.[2][3]

Table 1: Kinetic Parameters of Proclavaminate Amidinohydrolase (PAH)

SubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Metal Ion Cofactor
Guanidinoprothis compoundData not availableData not available~7.5~37Mn²⁺
N-acetyl-L-arginine30 ± 2.5Data not available--Mn²⁺
(3R)-hydroxy-N-acetyl-(L)-arginine12 ± 2.2Data not available--Mn²⁺
Clavaminate Synthase (CAS)

CAS is a versatile α-ketoglutarate-dependent dioxygenase that utilizes a non-heme iron center to catalyze three distinct oxidative reactions in the clavulanic acid biosynthesis pathway.[5][6] For the conversion of prothis compound, it sequentially performs an oxidative cyclization and a desaturation.[5][6]

Table 2: Kinetic Parameters of Clavaminate Synthase (CAS) with Prothis compound

SubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHOptimal Temperature (°C)Cofactors
Prothis compound20 - 5050 - 150~7.025 - 30Fe²⁺, α-ketoglutarate, O₂

Note: The reported kinetic values can vary between different isozymes of CAS and the specific assay conditions used.

Experimental Protocols

Purification of Recombinant His-tagged Proclavaminate Amidinohydrolase (PAH)

This protocol describes the purification of His-tagged PAH from E. coli.

PAH Purification Workflow start Start: E. coli culture expressing His-tagged PAH cell_harvest Cell Harvest (Centrifugation) start->cell_harvest cell_lysis Cell Lysis (Sonication in Lysis Buffer) cell_harvest->cell_lysis clarification Clarification of Lysate (Centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (Ni-NTA Agarose) clarification->affinity_chrom wash Wash Column (Wash Buffer with low imidazole) affinity_chrom->wash elution Elution (Elution Buffer with high imidazole) wash->elution dialysis Dialysis/Buffer Exchange (Storage Buffer) elution->dialysis end End: Purified PAH dialysis->end

Workflow for His-tagged PAH purification.

Materials:

  • E. coli cell paste expressing His-tagged PAH

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT

  • Ni-NTA Agarose (B213101) resin

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA agarose column.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged PAH from the column using Elution Buffer. Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure PAH.

  • Buffer Exchange: Pool the pure fractions and perform dialysis or use a desalting column to exchange the buffer to the Storage Buffer.

  • Storage: Store the purified enzyme at -80°C.

Assay of Proclavaminate Amidinohydrolase (PAH) Activity

This spectrophotometric assay measures the production of urea, a product of the PAH-catalyzed reaction.

Materials:

  • Purified PAH enzyme

  • Guanidinoprothis compound (substrate)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.1 mM MnCl₂

  • Urea Assay Kit (colorimetric, based on diacetyl monoxime method or similar)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer and guanidinoprothis compound at the desired concentration.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified PAH enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent as specified by the urea assay kit.

  • Urea Quantification: Centrifuge the quenched reaction to pellet any precipitated protein. Use the supernatant to quantify the amount of urea produced using a commercial urea assay kit according to the manufacturer's instructions.

  • Calculation: Calculate the specific activity of the enzyme based on the amount of urea produced per unit time per milligram of enzyme.

Purification of Clavaminate Synthase (CAS) from Streptomyces clavuligerus

This protocol outlines a general strategy for the purification of native CAS from S. clavuligerus.

Materials:

  • Streptomyces clavuligerus cell biomass

  • Extraction Buffer: 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA

  • Ammonium (B1175870) sulfate

  • Ion-exchange chromatography resin (e.g., Q-Sepharose)

  • Hydrophobic interaction chromatography resin (e.g., Phenyl-Sepharose)

  • Size-exclusion chromatography column (e.g., Superdex 75)

  • Chromatography system

Procedure:

  • Cell Disruption: Resuspend the S. clavuligerus biomass in Extraction Buffer and disrupt the cells using a French press or sonication.

  • Clarification: Centrifuge the homogenate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the supernatant by the gradual addition of solid ammonium sulfate. Collect the protein fraction that precipitates at a specific saturation range (e.g., 40-70%).

  • Chromatography:

    • Ion-Exchange: Resuspend the precipitated protein in a low-salt buffer and apply it to an anion-exchange column. Elute the bound proteins with a linear salt gradient.

    • Hydrophobic Interaction: Pool the active fractions from the ion-exchange step, adjust the salt concentration, and apply to a hydrophobic interaction column. Elute with a decreasing salt gradient.

    • Size-Exclusion: As a final polishing step, apply the concentrated active fractions to a size-exclusion column to separate proteins based on their molecular weight.

  • Purity Analysis: Assess the purity of the final CAS preparation by SDS-PAGE.

Assay of Clavaminate Synthase (CAS) Activity

This HPLC-based assay directly monitors the conversion of prothis compound to this compound.

Materials:

  • Purified CAS enzyme

  • Prothis compound (substrate)

  • Assay Buffer: 50 mM MOPS pH 7.0, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM ascorbate, 1 mM DTT

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase: A suitable aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an ion-pairing agent if necessary.

Procedure:

  • Reaction Setup: In a temperature-controlled vial, prepare the reaction mixture containing Assay Buffer and prothis compound at the desired concentration.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified CAS enzyme.

  • Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid or cold methanol).

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Monitor the separation of prothis compound and this compound by UV detection at an appropriate wavelength (e.g., 210 nm).

  • Quantification: Determine the concentrations of the substrate and product at each time point by comparing their peak areas to a standard curve.

  • Kinetic Analysis: Plot the concentration of product formed or substrate consumed over time to determine the initial reaction rate. Use this data to calculate the kinetic parameters (Km and Vmax).

Reaction Mechanisms

Proclavaminate Amidinohydrolase (PAH)

The catalytic mechanism of PAH is believed to be analogous to that of other arginase-type enzymes. It involves a binuclear manganese center in the active site that activates a water molecule for nucleophilic attack on the guanidinium (B1211019) carbon of the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses to release urea and prothis compound.

Clavaminate Synthase (CAS)

The mechanism of CAS is more complex and involves the activation of molecular oxygen at its non-heme iron center, facilitated by the co-substrate α-ketoglutarate.[5][6][8] The proposed mechanism for the conversion of prothis compound involves two sequential oxidative steps:

  • Oxidative Cyclization: The reaction is initiated by the abstraction of a hydrogen atom from the C4' position of prothis compound by a highly reactive ferryl-oxo (Fe(IV)=O) species. This generates a substrate radical that undergoes cyclization to form the oxazolidine (B1195125) ring of dihydrothis compound.[8]

  • Desaturation: A second round of oxidation, also involving the ferryl-oxo species, leads to the abstraction of hydrogen atoms from C2 and C3 of the five-membered ring, resulting in the formation of a double bond and the final product, this compound.

CAS Reaction Mechanism cluster_step1 Step 1: Oxidative Cyclization cluster_step2 Step 2: Desaturation Proclavaminic_acid Prothis compound H_abstraction1 H-atom Abstraction (Fe(IV)=O) Proclavaminic_acid->H_abstraction1 Radical_intermediate Substrate Radical H_abstraction1->Radical_intermediate Cyclization Ring Closure Radical_intermediate->Cyclization Dihydroclavaminic_acid Dihydrothis compound Cyclization->Dihydroclavaminic_acid Dihydroclavaminic_acid2 Dihydrothis compound H_abstraction2 H-atom Abstraction (Fe(IV)=O) Dihydroclavaminic_acid2->H_abstraction2 Desaturation_step Double Bond Formation H_abstraction2->Desaturation_step Clavaminic_acid This compound Desaturation_step->Clavaminic_acid

Logical flow of the CAS reaction mechanism.

Conclusion

The enzymatic conversion of prothis compound, mediated by Proclavaminate Amidinohydrolase and Clavaminate Synthase, represents a fascinating and crucial segment of clavulanic acid biosynthesis. A thorough understanding of the properties, kinetics, and mechanisms of these enzymes is essential for the rational design of strategies to enhance the production of this vital pharmaceutical. The detailed protocols provided in this guide offer a practical framework for researchers to purify and characterize these enzymes, paving the way for future advancements in the field of antibiotic drug development. Further research to elucidate the precise kinetic parameters of PAH with its natural substrate and to explore the substrate specificity of both enzymes will undoubtedly provide deeper insights into this elegant biosynthetic pathway.

References

An In-depth Technical Guide on the Core Chemical Structures of Clavaminic Acid and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, properties, and biosynthetic relationship of clavaminic acid and clavulanic acid. The information is tailored for professionals in research, science, and drug development, with a focus on data-driven insights and detailed methodologies.

Core Chemical Structures and Nomenclature

Clavulanic acid and its biosynthetic precursor, this compound, share a fundamental bicyclic β-lactam/oxazolidine ring system. However, they exhibit critical differences in their stereochemistry and side-chain functionalities, which profoundly impact their biological activities.

Clavulanic Acid is a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus.[1] While it possesses weak intrinsic antibacterial activity, its primary clinical significance lies in its ability to irreversibly inactivate a wide range of β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from degradation.[1][2]

  • IUPAC Name: (2R,5R,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid[1]

  • Molecular Formula: C₈H₉NO₅[1]

This compound is a key intermediate in the biosynthesis of clavulanic acid.[3] It shares the same core bicyclic structure but differs in its stereochemical configuration and the nature of the side chain at the C-3 position.

  • IUPAC Name: (2S,3Z,5S)-3-(2-aminoethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

  • Molecular Formula: C₈H₁₀N₂O₄

The most striking difference lies in the stereochemistry at the C-2 and C-5 positions: clavulanic acid possesses the (2R, 5R) configuration, which is essential for its β-lactamase inhibitory activity, whereas this compound has the (3S, 5S) configuration.[3]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of clavulanic acid and this compound. While extensive data is available for the commercially significant clavulanic acid, experimental data for this compound, particularly its pKa and solubility, are not widely reported in publicly available literature.

PropertyClavulanic AcidThis compound
Molecular Weight 199.16 g/mol [1]200.17 g/mol
Molecular Formula C₈H₉NO₅[1]C₈H₁₀N₂O₄
pKa 2.7[4]Not available
Water Solubility 337 g/L[4]Not available
LogP -2.3[4]Not available
Stereochemistry (2R, 5R, Z)[1](2S, 3Z, 5S)

Biosynthetic Pathway and the Conversion of this compound to Clavulanic Acid

Clavulanic acid is a secondary metabolite synthesized by Streptomyces clavuligerus from primary metabolic precursors, D-glyceraldehyde-3-phosphate (G3P) and L-arginine.[1] The biosynthesis is a multi-step enzymatic process where this compound serves as a crucial branch-point intermediate.[3]

The conversion of this compound to clavulanic acid is a critical late step in the pathway and involves a stereochemical inversion from the (3S, 5S) configuration to the biologically active (3R, 5R) configuration.[3] This transformation is a complex process that is not fully elucidated but is known to be catalyzed by enzymes encoded within the clavulanic acid gene cluster.

G Biosynthetic Pathway of Clavulanic Acid G3P D-Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS GPC Guanidinoprothis compound DGPC->GPC CAS PA Prothis compound GPC->PA PAH DCA Dihydrothis compound PA->DCA CAS CVA (3S, 5S)-Clavaminic acid DCA->CVA CAS CAld Clavulanate-9-aldehyde CVA->CAld Stereochemical Inversion CA (3R, 5R)-Clavulanic acid CAld->CA CAD G Regulatory Cascade of Clavulanic Acid Biosynthesis BldG BldG CcaR CcaR BldG->CcaR Activates expression CcaR->CcaR Auto-activates ClaR ClaR CcaR->ClaR Activates expression Early_Genes Early Biosynthetic Genes (e.g., ceas, bls, cas) CcaR->Early_Genes Activates Late_Genes Late Biosynthetic Genes (Conversion of this compound) ClaR->Late_Genes Activates G HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis Broth Broth Centrifugation Centrifugation Broth->Centrifugation Filtration Filtration Centrifugation->Filtration Filtrate Filtrate Imidazole_Reaction Imidazole_Reaction Filtrate->Imidazole_Reaction + Imidazole Incubation Incubation Imidazole_Reaction->Incubation 30°C, 30 min Derivatized_Sample Derivatized_Sample Injection Injection Derivatized_Sample->Injection 311 nm C18_Column C18_Column Injection->C18_Column 311 nm UV_Detector UV_Detector C18_Column->UV_Detector 311 nm Data_Analysis Data_Analysis UV_Detector->Data_Analysis Quantification Quantification Data_Analysis->Quantification

References

Methodological & Application

Purifying Clavaminic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the purification techniques for clavaminic acid, a crucial intermediate in the biosynthesis of the β-lactamase inhibitor clavulanic acid. These detailed application notes and protocols provide a foundation for obtaining high-purity this compound for various research and development applications.

This compound is a pivotal molecule in the production of clavulanic acid, a compound widely used in combination with β-lactam antibiotics to combat bacterial resistance. The ability to isolate and purify this compound is essential for studying the kinetics of the biosynthetic pathway, developing new enzyme inhibitors, and engineering strains of Streptomyces clavuligerus for improved clavulanic acid production.

This document outlines the key methodologies for the purification of this compound, with a focus on ion-exchange chromatography, and provides protocols for the analytical quantification of the compound using High-Performance Liquid Chromatography (HPLC).

Biosynthesis of Clavulanic Acid: The Central Role of this compound

This compound is synthesized from L-arginine and glyceraldehyde-3-phosphate through a series of enzymatic reactions. It serves as a critical branch point in the metabolic pathway, leading to the formation of clavulanic acid. Understanding this pathway is fundamental to developing effective purification strategies.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA Arginine L-Arginine Arginine->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC β-lactam synthetase GPC Guanidinoprothis compound DGPC->GPC Clavaminate synthase (CAS) Proclavaminic_acid Prothis compound GPC->Proclavaminic_acid Proclavaminate amidino hydrolase (PAH) Dihydroclavaminic_acid Dihydrothis compound Proclavaminic_acid->Dihydroclavaminic_acid CAS (oxidative cyclization) Clavaminic_acid (3S, 5S)-Clavaminic acid Dihydroclavaminic_acid->Clavaminic_acid CAS (desaturation) Clavulanic_acid Clavulanic Acid Clavaminic_acid->Clavulanic_acid Multi-step conversion

Caption: Biosynthetic pathway of clavulanic acid from primary metabolites.

Purification of this compound: Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a highly effective method for purifying this compound from crude extracts of Streptomyces clavuligerus fermentation broths or from in vitro enzymatic reactions.[1][2] This technique separates molecules based on their net charge, which is influenced by the pH of the solution.[1][2] As an acidic compound, this compound carries a net negative charge at neutral or alkaline pH, allowing it to bind to an anion-exchange resin.

Experimental Workflow: Ion-Exchange Chromatography

The following diagram illustrates the general workflow for the purification of this compound using anion-exchange chromatography.

IEX_Workflow Start Start: Crude Extract (Fermentation Broth Supernatant or Cell-Free Enzyme Reaction) Clarification Clarification (Centrifugation/Filtration) Start->Clarification Loading Sample Loading Clarification->Loading Equilibration Column Equilibration (Low Salt Buffer, pH 7.5) Equilibration->Loading Washing Column Washing (Low Salt Buffer to remove unbound impurities) Loading->Washing Elution Elution (Increasing Salt Gradient, e.g., 0-1M NaCl) Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Analysis of Fractions (HPLC) Fraction_Collection->Analysis Pooling Pooling of this compound- Containing Fractions Analysis->Pooling Desalting Desalting/Buffer Exchange (e.g., Dialysis, Gel Filtration) Pooling->Desalting End End: Purified this compound Desalting->End

Caption: General workflow for this compound purification by IEX.

Detailed Protocol: Anion-Exchange Chromatography

This protocol provides a starting point for the purification of this compound. Optimization may be required depending on the specific characteristics of the starting material.

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose or a similar weak anion-exchanger).

  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.5.

  • Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

  • Crude this compound extract (clarified by centrifugation and filtration).

  • Peristaltic pump and chromatography system.

  • Fraction collector.

  • HPLC system for analysis.

Procedure:

  • Column Packing and Equilibration: Pack the anion-exchange resin into a suitable column according to the manufacturer's instructions. Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer at a linear flow rate of approximately 100-150 cm/h.

  • Sample Loading: Adjust the pH and conductivity of the crude extract to match the Equilibration Buffer if necessary. Load the sample onto the column at a flow rate of 75-100 cm/h.

  • Washing: Wash the column with 5-10 CVs of Equilibration Buffer to remove unbound and weakly bound impurities.

  • Elution: Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 10-20 CVs.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 1/50th of the column volume).

  • Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical method, such as HPLC.

  • Pooling and Desalting: Pool the fractions containing the highest concentration and purity of this compound. If necessary, perform a buffer exchange or desalting step using dialysis or gel filtration chromatography.

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for monitoring the purification process and determining the final yield and purity. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

HPLC Protocol

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) and methanol (B129727) (e.g., 95:5 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[3]

  • Injection Volume: 20 µL.

Sample Preparation: For in-process samples and the final purified product, dilute with the mobile phase to a concentration within the linear range of the assay.

Data Presentation: Purification Summary

A purification table is essential for summarizing the quantitative results of each purification step. The following is a template for such a table. The values provided are hypothetical and will vary depending on the specific experimental conditions.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract500010000.21001
Anion-Exchange Chromatography2507503.07515
(Further Polishing Step)(e.g., 50)(e.g., 600)(e.g., 12.0)(e.g., 60)(e.g., 60)

Note: "Activity" in this context would refer to a specific assay for this compound, which could be based on its conversion to a detectable product by a subsequent enzyme in the pathway or by a specific chemical derivatization.

Conclusion

The protocols and information provided in this guide offer a solid foundation for the successful purification of this compound. Researchers are encouraged to optimize these methods to suit their specific experimental needs and starting materials. The ability to obtain pure this compound will undoubtedly accelerate research into the fascinating biosynthesis of clavulanic acid and aid in the development of new strategies to combat antibiotic resistance.

References

Application Note and Protocol for the HPLC Analysis of Clavaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaminic acid is a crucial intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor. The accurate quantification of this compound is essential for monitoring fermentation processes, optimizing production, and for various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. However, the analysis of this compound presents challenges due to its poor UV chromophore and inherent instability in aqueous solutions.[1]

This document provides detailed protocols for the HPLC analysis of this compound, including a method with direct UV detection and a more sensitive method involving pre-column derivatization with imidazole (B134444).

Challenges in this compound Analysis

  • Poor UV Absorbance: this compound lacks a strong chromophore, leading to low sensitivity with direct UV detection at lower wavelengths (around 210-230 nm).[1]

  • Chemical Instability: The compound is susceptible to degradation, with its stability being highly dependent on pH and temperature.[1]

To overcome these challenges, a common strategy is the derivatization of this compound with imidazole. This reaction creates a product that strongly absorbs at a higher wavelength (approximately 311 nm), significantly enhancing the signal-to-noise ratio and moving the detection wavelength away from potential interferences.[1][2][3][4]

Experimental Protocols

Two primary HPLC methods for the analysis of this compound are presented below:

  • Method 1: Direct UV Detection (Underivatized)

  • Method 2: UV Detection with Imidazole Derivatization

Method 1: Direct UV Detection

This method is simpler but less sensitive and is suitable for samples with higher concentrations of this compound.

Chromatographic Conditions:

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]
Mobile Phase 20:80 (v/v) mixture of Methanol (B129727) and 0.02 M Disodium Hydrogen Phosphate buffer. The pH is adjusted to 5.5 with orthophosphoric acid.[5][6]
Flow Rate 1.0 mL/min[5][6][7]
Detection Wavelength 220 nm[1][5][6][7]
Injection Volume 20 µL[5]
Column Temperature 30°C[5]
Run Time 15 minutes[5]

Sample Preparation:

  • Dilute the sample containing this compound to an appropriate concentration with the mobile phase.

  • Filter the sample through a 0.45 µm membrane filter prior to injection.[5]

  • Degas the mobile phase by sonication for 20 minutes before use.[5]

Method 2: UV Detection with Imidazole Derivatization

This is a highly sensitive method suitable for detecting low concentrations of this compound.[2][8][9]

Chromatographic Conditions:

ParameterCondition
HPLC Column C18, 150 mm x 3.9 mm, 4 µm particle size.[1][10]
Mobile Phase 4% Methanol in 0.01 M Potassium Dihydrogen Phosphate buffer. The pH is adjusted to 3.2.[10]
Flow Rate 1.8 mL/min[1][10]
Detection Wavelength 311 nm[1][3][4][10]
Injection Volume 20 µL
Column Temperature Room Temperature[10]
Run Time Approximately 8 minutes[10]

Reagent Preparation:

  • Imidazole Reagent: Prepare an 8.25 g solution of imidazole in 25 mL of water. Adjust the pH to 6.8 with 5 M HCl.[8]

Sample Derivatization Protocol:

  • To 0.4 mL of the diluted sample or standard solution, add 0.1 mL of the imidazole reagent.[1]

  • Incubate the mixture at room temperature for 10-20 minutes to allow the derivatization reaction to complete.[1]

  • Following incubation, inject an aliquot of the reaction mixture directly into the HPLC system.[1]

For samples with complex matrices, such as plasma or fermentation broth, a solid-phase extraction (SPE) step may be necessary prior to derivatization to remove interfering substances.[2][8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated HPLC methods for this compound analysis.

Table 1: Comparison of HPLC Methods and Performance

ParameterMethod 1 (Direct UV)Method 2 (Derivatization)Method 3 (Derivatization)
Column Inertsil C18 (250 x 4.0 mm, 4 µm)[5][7]Novapak® C18 (150 x 3.9 mm, 4 µm)[10]Hypersil ODS2 C18 (200 x 4.6 mm, 5 µm)[3]
Mobile Phase pH 5.0 buffer and methanol (95:5 v/v)[5][7]0.01 M KH2PO4 (pH 3.2) and methanol (96:4 v/v)[10]0.1 M KH2PO4 and methanol (94:6 v/v)[3]
Flow Rate 1.0 mL/min[5][7]1.8 mL/min[10]1.0 mL/min[3]
Detection 220 nm[1][5][7]311 nm[1][10]311 nm[3]
Linearity Range 17.82 - 67.90 µg/mL[5][7]0.4 - 3.5 µg/mL (in plasma)[10]Not Specified
LOD Not Specified< 0.008 mg/L (with SPE)[2][8][9]Not Specified
LOQ Not Specified100 ng/mL (in plasma)[10]Not Specified

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis HPLC Analysis sample Sample/Standard Solution dilution Dilute with Water/Buffer sample->dilution imidazole Add Imidazole Reagent dilution->imidazole incubation Incubate at Room Temperature (10-20 mins) imidazole->incubation injection Inject into HPLC System incubation->injection analysis Chromatographic Separation & Detection at 311 nm injection->analysis data Quantification analysis->data Data Acquisition

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

Troubleshooting

  • Low or No Analyte Signal: This may be due to the degradation of this compound or inefficient derivatization.[1] Ensure proper handling and storage of samples and verify the freshness and concentration of the imidazole reagent. Optimizing the derivatization reaction time and temperature may also be necessary.[1]

  • Poor Peak Shape: Inappropriate mobile phase pH can affect the ionization state of this compound. Adjusting the pH within the range of 4.0-6.5 is often suitable for C18 columns.[1] Column contamination can also lead to peak tailing; ensure proper column washing and regeneration.

References

Application Notes and Protocols for the Quantification of Clavaminic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clavaminic acid is a crucial intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus.[1][2] Clavulanic acid is of significant clinical importance as it is co-administered with β-lactam antibiotics to overcome antibiotic resistance in bacteria.[1][2] The quantification of this compound is essential for studying and engineering the clavulanic acid biosynthetic pathway to enhance its production.[1] This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The biosynthesis of clavulanic acid begins with the precursors D-glyceraldehyde-3-phosphate (G3P) and L-arginine.[1] A series of enzymatic reactions leads to the formation of this compound, which serves as a key branch-point intermediate.[1][3] Understanding the flux through this pathway by quantifying intermediates like this compound is vital for metabolic engineering efforts aimed at improving the yield of clavulanic acid.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate quantification of this compound and depends on the sample matrix. Due to the inherent instability of related compounds like clavulanic acid in biological matrices, prompt processing at low temperatures is recommended to prevent degradation.[4]

Protocol 1: Protein Precipitation for Bacterial Culture Supernatant

This protocol is suitable for the extraction of this compound from the supernatant of Streptomyces clavuligerus fermentation broth.

Materials:

  • Bacterial culture supernatant

  • Acetonitrile (B52724) (ice-cold)

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

  • Microcentrifuge tubes

Procedure:

  • Harvest the bacterial culture by centrifugation to pellet the cells.

  • Collect the supernatant and keep it on ice.

  • To 1 mL of the supernatant in a microcentrifuge tube, add 2 mL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing this compound and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

For more complex matrices such as cell lysates or tissue homogenates, SPE can provide a cleaner extract.

Materials:

  • Sample extract (from protein precipitation or homogenization)

  • SPE cartridges (e.g., Oasis HLB)

  • Conditioning solvent (e.g., 1 mL of methanol)

  • Equilibration solvent (e.g., 1 mL of water)

  • Elution solvent (e.g., 1 mL of acetonitrile or methanol)

Procedure:

  • Condition the SPE cartridge by passing the conditioning solvent through it.

  • Equilibrate the cartridge by passing the equilibration solvent through it. Do not allow the cartridge to dry out.[4]

  • Load the sample extract onto the conditioned and equilibrated SPE cartridge.[4]

  • Wash the cartridge with a suitable wash solvent to remove interfering substances.

  • Elute the this compound from the cartridge using the elution solvent.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

Liquid Chromatography Conditions

The chromatographic conditions should be optimized to achieve good separation of this compound from other matrix components. A reversed-phase C18 column is commonly used for the analysis of related compounds.[5]

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 250 mm)[5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 - 1.0 mL/min[5]
Injection Volume 5 - 20 µL[5]
Column Temperature 30°C[5]
Gradient Optimized based on the specific column and system to ensure adequate retention and peak shape. A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

Mass Spectrometry Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. While specific transitions for this compound need to be empirically determined, a general approach is provided below. For clavulanic acid, negative ionization mode is often used.[6][7][8]

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized)
Ion Spray Voltage -4500 V (for negative mode)[6]
Temperature 450°C[6]
MRM Transitions To be determined by infusing a standard solution of this compound. The precursor ion will be the [M-H]⁻ or [M+H]⁺ of this compound (C₈H₁₁NO₅, Molar Mass: 201.18 g/mol ). Product ions are generated by fragmentation of the precursor ion in the collision cell.
Collision Energy (CE) To be optimized for each MRM transition to achieve the highest signal intensity.
Declustering Potential (DP) To be optimized.[6]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Optimized MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compoundTo be determinedTo be determinedTo be optimizedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimizedTo be optimized

Table 2: Calibration Curve and Quality Control Data

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Accuracy (%) at LLOQPrecision (%CV) at LLOQ
This compoundTo be determined>0.99To be determined80-120<20

Visualizations

Biosynthesis of Clavulanic Acid

The following diagram illustrates the early stages of the clavulanic acid biosynthetic pathway, highlighting the formation of this compound.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS Arg L-Arginine Arg->CEA CEAS DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS GPC Guanidinoprothis compound DGPC->GPC CAS PA Prothis compound GPC->PA PAH DCA Dihydrothis compound PA->DCA CAS CA This compound DCA->CA CAS Clavulanic_Acid Clavulanic Acid CA->Clavulanic_Acid Late stage enzymes

Caption: Early biosynthetic pathway of clavulanic acid.

Experimental Workflow for this compound Quantification

This diagram outlines the general workflow for the quantification of this compound from a biological sample using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Culture Supernatant) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Reversed-Phase C18) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for this compound quantification.

References

Application of NMR Spectroscopy for the Structural Elucidation of Clavaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaminic acid is a pivotal intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. The structural elucidation of this compound is crucial for understanding the biosynthetic pathway of clavulanic acid and for potential synthetic and semi-synthetic efforts to create novel β-lactamase inhibitors. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, stereochemistry, and conformational dynamics of this compound. This document provides a detailed overview of the application of NMR spectroscopy for this purpose, including generalized experimental protocols and an illustration of the biosynthetic pathway.

Data Presentation

Table 1: Representative ¹H NMR Data for this compound

ProtonChemical Shift (δ) ppm (Predicted/Exemplary)MultiplicityCoupling Constant (J) Hz (Exemplary)
H-24.5 - 4.8d~3.0
H-55.6 - 5.9d~2.5
H-6α3.0 - 3.3dd~15.0, 2.5
H-6β3.5 - 3.8dd~15.0, 1.0
H-84.9 - 5.2m-
H-94.1 - 4.4d~6.0

Note: These are predicted or exemplary values. Actual chemical shifts and coupling constants can vary depending on the solvent, pH, and temperature.

Table 2: Representative ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm (Predicted/Exemplary)
C-265 - 70
C-3100 - 105
C-580 - 85
C-645 - 50
C-7170 - 175
C-8140 - 145
C-960 - 65
COOH175 - 180

Note: These are predicted or exemplary values and should be confirmed with experimental data.

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound. Instrument parameters should be optimized for the specific spectrometer and sample conditions.

Sample Preparation
  • Purification: Isolate and purify this compound from bacterial culture or synthetic reaction mixtures using appropriate chromatographic techniques (e.g., HPLC).

  • Solvent Selection: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect chemical shifts and the exchange of labile protons.

  • Concentration: Prepare a solution with a concentration suitable for the NMR spectrometer and the planned experiments (typically 1-10 mg in 0.5-0.7 mL of solvent).

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR):

    • Purpose: To determine the number of different types of protons, their chemical environments, and their scalar couplings.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher

      • Pulse Program: Standard single-pulse (zg30)

      • Spectral Width: 10-15 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 (depending on concentration)

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number of different types of carbon atoms in the molecule.

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Spectral Width: 200-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are scalar-coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).

    • Typical Parameters:

      • Pulse Program: cosygpqf or similar

      • Data Points (F2 and F1): 1024 x 256

      • Spectral Width (F2 and F1): Same as ¹H NMR

      • Number of Scans per Increment: 2-8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsp or similar

      • Data Points (F2 and F1): 1024 x 256

      • Spectral Width (F2): Same as ¹H NMR

      • Spectral Width (F1): Same as ¹³C NMR

      • Number of Scans per Increment: 4-16

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbon atoms. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf or similar

      • Data Points (F2 and F1): 2048 x 256

      • Spectral Width (F2): Same as ¹H NMR

      • Spectral Width (F1): Same as ¹³C NMR

      • Number of Scans per Increment: 8-32

Mandatory Visualization

Biosynthesis of this compound

The biosynthesis of clavulanic acid from primary metabolites involves a series of enzymatic steps, with this compound being a key bicyclic intermediate.[1][2][3][4]

Clavaminic_Acid_Biosynthesis cluster_precursors G3P Glyceraldehyde-3-Phosphate CEAS CEAS G3P->CEAS Arg L-Arginine Arg->CEAS CEA N²-(2-carboxyethyl)-L-arginine BLS BLS CEA->BLS DGPC Deoxyguanidinoprothis compound CAS1 CAS DGPC->CAS1 GPC Guanidinoprothis compound PAH PAH GPC->PAH PA Prothis compound CAS2 CAS PA->CAS2 DCA Dihydrothis compound CAS3 CAS DCA->CAS3 CA This compound Late_Steps Late Pathway Steps CA->Late_Steps ClavulanicAcid Clavulanic Acid CEAS->CEA BLS->DGPC CAS1->GPC PAH->PA CAS2->DCA CAS3->CA Late_Steps->ClavulanicAcid

Caption: Biosynthetic pathway leading to the formation of this compound.

Experimental Workflow for NMR-based Structural Elucidation

The process of determining the structure of a small molecule like this compound using NMR spectroscopy follows a logical workflow, starting from sample preparation to the final structure determination.

NMR_Workflow SamplePrep Sample Preparation (Purification, Dissolution) OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Data Processing (FT, Phasing, Baseline Correction) TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation (Fragment Assembly, Stereochemistry) SpectralAnalysis->StructureElucidation FinalStructure Final Structure of This compound StructureElucidation->FinalStructure

Caption: General workflow for structural elucidation using NMR spectroscopy.

References

Application Notes and Protocols for Clavaminate Synthase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent β-lactamase inhibitor produced by Streptomyces clavuligerus. Its clinical significance lies in its co-administration with β-lactam antibiotics to overcome bacterial resistance. The biosynthesis of clavulanic acid involves a complex enzymatic pathway, with clavaminate synthase (CAS) playing a crucial, multifunctional role. CAS is a non-heme, Fe(II)/α-ketoglutarate-dependent oxygenase that catalyzes three distinct reactions: the hydroxylation of deoxyguanidinoproclavaminic acid (DGPC), and the subsequent oxidative cyclization and desaturation of prothis compound to form this compound.[1][2] The development of a robust and reliable assay for CAS activity is essential for studying its mechanism, screening for inhibitors, and for metabolic engineering efforts to improve clavulanic acid production.

These application notes provide detailed protocols for the expression and purification of recombinant clavaminate synthase and for the determination of its enzymatic activity using a spectrophotometric assay.

Signaling Pathway and Experimental Workflow

The biosynthesis of clavulanic acid begins with the condensation of D-glyceraldehyde-3-phosphate and L-arginine.[1] A series of enzymatic steps leads to the formation of prothis compound, the substrate for the latter two reactions catalyzed by clavaminate synthase. The pathway culminates in the formation of clavulanic acid.

Clavulanic_Acid_Biosynthesis G3P D-Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA L_Arg L-Arginine L_Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC β-lactam synthetase GPC Guanidinoprothis compound DGPC->GPC Clavaminate Synthase (Hydroxylation) PA Prothis compound GPC->PA Amidinohydrolase DCA Dihydrothis compound PA->DCA Clavaminate Synthase (Oxidative Cyclization) CA This compound DCA->CA Clavaminate Synthase (Desaturation) CAld Clavulanate-9-aldehyde CA->CAld ClavA Clavulanic Acid CAld->ClavA Clavulanate-9-aldehyde dehydrogenase

Figure 1: Biosynthetic pathway of clavulanic acid.

The experimental workflow for determining clavaminate synthase activity involves the preparation of the enzyme and substrates, performing the enzymatic reaction, and subsequently detecting the product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme_Prep Recombinant CAS Purification Reaction_Setup Incubation of CAS with Substrates and Cofactors Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Synthesis/ Procurement Substrate_Prep->Reaction_Setup Derivatization Reaction with Imidazole (B134444) Reaction_Setup->Derivatization Spectro Spectrophotometric Measurement (312 nm) Derivatization->Spectro Data_Analysis Calculation of Enzyme Activity Spectro->Data_Analysis

Figure 2: Experimental workflow for CAS activity assay.

Data Presentation

The kinetic parameters of Streptomyces clavuligerus clavaminate synthase (CAS2) for its substrates are summarized below.

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Prothis compound376 ± 543.5 ± 0.3[3]
α-Ketoglutarate---
Deoxyguanidinoprothis compound---

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Clavaminate Synthase (CAS)

This protocol describes the expression of recombinant CAS from E. coli and its purification. The genes encoding CAS isoenzymes from Streptomyces clavuligerus can be overexpressed in E. coli to yield soluble, active protein.[4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a CAS expression vector

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 0.2 mM benzamidine

  • Wash Buffer: Lysis buffer with 20 mM imidazole

  • Elution Buffer: Lysis buffer with 250 mM imidazole

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Expression:

    • Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the CAS expression plasmid. Incubate overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Incubate for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance the yield of soluble protein.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged CAS protein with 5 column volumes of Elution Buffer.

    • Collect fractions and analyze for the presence of CAS by SDS-PAGE.

    • Pool the fractions containing pure CAS and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

    • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

    • Store the purified enzyme in aliquots at -80°C.

Protocol 2: Clavaminate Synthase Activity Assay (Spectrophotometric Method)

This assay measures the formation of this compound from prothis compound. The this compound produced is derivatized with imidazole to form a chromophore that can be quantified by measuring its absorbance at 312 nm.[1][5]

Materials:

  • Purified clavaminate synthase (CAS) enzyme

  • Prothis compound (substrate)

  • α-Ketoglutarate (co-substrate)

  • Ferrous ammonium (B1175870) sulfate (B86663) (Fe(NH4)2(SO4)2) (cofactor)

  • Ascorbate (reducing agent)

  • MOPS buffer (50 mM, pH 7.0)

  • Imidazole reagent (1 M imidazole in 0.1 M NaOH)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 50 mM MOPS buffer, pH 7.0

      • 1 mM α-Ketoglutarate

      • 25 µM Ferrous ammonium sulfate

      • 0.1 mM Ascorbate

      • 1 mM Prothis compound

      • Purified CAS enzyme (e.g., 1-10 µg)

    • The total reaction volume is typically 200 µL.

    • Prepare a blank reaction without the enzyme or without the substrate to account for any background absorbance.

  • Enzymatic Reaction:

    • Pre-warm the reaction mixture (without the enzyme) to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the CAS enzyme.

    • Incubate the reaction for a specific time period (e.g., 10-30 minutes) during which the reaction is linear.

    • Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • Derivatization and Measurement:

    • Take an aliquot of the supernatant from the stopped reaction.

    • Add an equal volume of imidazole reagent.

    • Incubate at room temperature for 15 minutes to allow for the derivatization of this compound.

    • Measure the absorbance of the solution at 312 nm against the blank.

  • Calculation of Enzyme Activity:

    • The concentration of this compound formed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the imidazole derivative of this compound, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient for the clavulanate-imidazole adduct is approximately 8,500 M-1cm-1 at 312 nm.

    • One unit of clavaminate synthase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified assay conditions.

Note on Hydroxylation Assay: To specifically measure the hydroxylation of deoxyguanidinoprothis compound (DGPC), the product, guanidinoprothis compound, would need to be separated and quantified, likely via HPLC, as it does not react with imidazole to form a chromophore.

Conclusion

The provided protocols offer a framework for the successful expression, purification, and activity determination of clavaminate synthase. These methods are fundamental for advancing our understanding of clavulanic acid biosynthesis and for the development of novel β-lactamase inhibitor therapies. Researchers should optimize the described conditions for their specific experimental setup and enzyme preparations.

References

Application Notes and Protocols for the In Vitro Synthesis of Clavaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaminic acid is a crucial bicyclic intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. The in vitro reconstitution of the this compound biosynthetic pathway offers a powerful tool for mechanistic studies, enzyme characterization, and the potential for chemoenzymatic synthesis of novel β-lactam compounds. This document provides a detailed guide to the in vitro synthesis of this compound, including the necessary enzymes, substrates, and detailed experimental protocols.

The enzymatic cascade begins with precursors from primary metabolism, L-arginine and D-glyceraldehyde-3-phosphate, and proceeds through a series of intermediates to yield (3S, 5S)-clavaminic acid. This process is catalyzed by four key enzymes: N²-(2-carboxyethyl)-L-arginine synthase (CEAS), β-lactam synthetase (BLS), this compound synthase (CAS), and proclavaminate amidinohydrolase (PAH).[1][2]

Enzymatic Pathway of this compound Synthesis

The synthesis of this compound involves a four-step enzymatic pathway. The trifunctional enzyme, this compound synthase (CAS), is particularly noteworthy as it catalyzes three distinct oxidative reactions: hydroxylation, oxidative cyclization, and desaturation.[3][4]

Clavaminic_Acid_Pathway sub1 L-Arginine + D-Glyceraldehyde-3-Phosphate int1 N²-(2-carboxyethyl)-L-arginine (CEA) sub1->int1 Pi enz1 CEAS int2 Deoxyguanidinoprothis compound (DGPC) int1->int2 ATP -> AMP + PPi enz2 BLS int3 Guanidinoprothis compound (GPC) int2->int3 α-KG + O₂ -> Succinate + CO₂ enz3a CAS (Hydroxylation) int4 Prothis compound int3->int4 Urea enz4 PAH int5 Dihydrothis compound int4->int5 α-KG + O₂ -> Succinate + CO₂ enz3b CAS (Cyclization) prod This compound int5->prod α-KG + O₂ -> Succinate + CO₂ enz3c CAS (Desaturation)

Figure 1: Enzymatic pathway for the in vitro synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymes involved in this compound biosynthesis. Note that kinetic parameters can vary between different isozymes and under different experimental conditions.

Table 1: Enzyme Properties

EnzymeGeneSource OrganismMolecular Weight (kDa)Subunit Composition
CEASceaSStreptomyces clavuligerus~63Tetramer
BLSblsStreptomyces clavuligerus~54.5Monomer
PAHpahStreptomyces clavuligerus~33Monomer
CAScasStreptomyces clavuligerus~35-47Monomer

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)
BLSN²-(2-carboxyethyl)-L-arginine (CEA)710.297.8Not Reported
BLSATPNot ReportedNot Reported7.8Not Reported
CAS (CS1 from S. clavuligerus)Prothis compoundNot ReportedNot ReportedNot ReportedNot Reported
CAS (CS2 from S. clavuligerus)Prothis compoundNot ReportedNot ReportedNot ReportedNot Reported
CAS (CS3 from S. antibioticus)Deoxyguanidinoprothis compoundNot ReportedNot ReportedNot ReportedNot Reported

Note: Comprehensive kinetic data for all enzymes, particularly CEAS, PAH, and the individual reactions of CAS, are not consistently available in the literature. The provided data for BLS serves as an example.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the required enzymes and the subsequent in vitro synthesis of this compound.

General Workflow

The overall workflow for the in vitro synthesis of this compound involves the individual expression and purification of the four necessary enzymes, followed by their combination in a reaction mixture containing the initial substrates and required cofactors.

In_Vitro_Synthesis_Workflow cluster_Expression Recombinant Protein Expression cluster_Purification Protein Purification cluster_Reaction In Vitro Synthesis cluster_Analysis Product Analysis exp_ceas Express CEAS pur_ceas Purify CEAS exp_ceas->pur_ceas exp_bls Express BLS pur_bls Purify BLS exp_bls->pur_bls exp_pah Express PAH pur_pah Purify PAH exp_pah->pur_pah exp_cas Express CAS pur_cas Purify CAS exp_cas->pur_cas reaction Combine Enzymes, Substrates & Cofactors pur_ceas->reaction pur_bls->reaction pur_pah->reaction pur_cas->reaction analysis HPLC / LC-MS reaction->analysis

References

Application Notes and Protocols for Metabolic Engineering of Clavaminic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaminic acid is a crucial intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus. Due to its role as a key branch-point metabolite, the targeted production of this compound through metabolic engineering holds significant interest for the development of novel therapeutics and as a platform for synthetic biology. These application notes provide a comprehensive guide to the metabolic engineering strategies, experimental protocols, and analytical methods for the production and quantification of this compound.

Metabolic Engineering Strategies for this compound Accumulation

The primary strategy for achieving this compound accumulation in S. clavuligerus is to block the downstream conversion of this compound to clavulanic acid. This can be achieved by disrupting the function of the claR gene, a pathway-specific transcriptional activator that regulates the late steps of clavulanic acid biosynthesis[1][2][3]. Disruption of claR has been shown to result in the accumulation of this compound, as it is essential for the expression of genes involved in the conversion of this compound to the final product[1][2].

Another potential, though less direct, strategy could involve the disruption of the oppA2 gene. An oppA2 deletion mutant of S. clavuligerus has been observed to secrete N-acetylglycyl-clavaminic acid, a late-stage intermediate derived from this compound[4]. While this does not lead to the accumulation of this compound itself, it presents an alternative target for producing a closely related and potentially valuable molecule.

Data Presentation

Table 1: Summary of Clavulanic Acid Production in Engineered and Wild-Type Streptomyces clavuligerus Strains

StrainGenetic ModificationFermentation ConditionProductTiter (mg/L)Reference
S. clavuligerusWild-TypeSoybean Flour MediumClavulanic Acid698[5]
S. clavuligerusWild-TypeSoy Protein Isolate MediumClavulanic Acid338[5]
S. clavuligerusclaR disruptionNot specifiedThis compoundAccumulation confirmed, specific titer not reported[1][2]
S. clavuligerusOverexpression of ccaR and claRShake FlaskClavulanic Acid5660[6]
S. clavuligerusMutant 15pH 7.0 controlled bioreactorClavulanic Acid~81 (calculated from productivity)[7]

Experimental Protocols

Protocol 1: Gene Disruption of claR in Streptomyces clavuligerus via Protoplast Transformation

This protocol describes a general method for gene disruption in S. clavuligerus using protoplast transformation, which can be adapted for the specific knockout of the claR gene.

1. Preparation of Spore Suspension:

  • Grow S. clavuligerus on a suitable agar (B569324) medium (e.g., ISP Medium 4) at 28°C for 7-10 days until sporulation is abundant.

  • Harvest spores by scraping the surface of the agar and suspending them in sterile 20% (v/v) glycerol (B35011).

  • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Store the spore suspension at -80°C.

2. Mycelial Growth for Protoplast Formation:

  • Inoculate 50 mL of YEME medium with the S. clavuligerus spore suspension.

  • Incubate at 28°C with shaking (250 rpm) for 36-40 hours to reach the late exponential growth phase[8].

  • To facilitate protoplast formation, the medium can be supplemented with 0.5% glycine[9][10].

3. Protoplast Formation:

  • Harvest the mycelium by centrifugation (e.g., 3000 x g for 10 minutes).

  • Wash the mycelium twice with 10.3% sucrose (B13894) solution.

  • Resuspend the mycelium in P buffer containing lysozyme (B549824) (1 mg/mL)[8].

  • Incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically[8].

  • Gently pipette the suspension to aid in protoplast release.

  • Filter the suspension through sterile cotton wool to separate protoplasts from mycelial debris.

  • Collect the protoplasts by gentle centrifugation (e.g., 1000 x g for 7 minutes) and resuspend in P buffer[8].

4. Protoplast Transformation:

  • Mix the protoplast suspension with the gene disruption construct (e.g., a plasmid carrying a selectable marker flanked by sequences homologous to the regions upstream and downstream of claR).

  • Add polyethylene (B3416737) glycol (PEG) to induce transformation.

  • Plate the transformation mixture on a regeneration medium (e.g., R6 medium)[11].

  • Overlay with a selective agent after 16-20 hours of incubation.

  • Incubate at 28°C until transformants appear.

5. Screening and Confirmation of claR Disruption:

  • Isolate genomic DNA from putative transformants.

  • Confirm the disruption of the claR gene by PCR and/or Southern blot analysis.

Protocol 2: Fermentation for this compound Production

This protocol provides a baseline for the fermentation of S. clavuligerus mutants to produce this compound, based on established methods for clavulanic acid production.

1. Seed Culture:

  • Inoculate 50 mL of seed medium in a 250 mL baffled flask with a spore suspension or a vegetative inoculum of the claR disruptant strain.

  • Seed Medium Composition (per liter): 10 g glycerol, 10 g bacto peptone, 10 g malt (B15192052) extract, 1 g yeast extract, 2.5 g K2HPO4, 0.75 g MgSO4·7H2O, 0.001 g MnCl2·4H2O, 0.001 g FeSO4·7H2O, 0.001 g ZnSO4·7H2O, 21 g MOPS buffer[12]. Adjust pH to 6.8.

  • Incubate at 28°C and 250 rpm for 24 hours[13].

2. Production Culture:

  • Inoculate 50 mL of production medium in a 250 mL baffled flask with 5 mL of the seed culture.

  • Production Medium Composition (per liter): 15 g glycerol, 10 g Samprosoy 90NB (soybean protein), 10 g malt extract, 1 g yeast extract, 2.5 g K2HPO4, 0.75 g MgSO4·7H2O, 0.001 g MnCl2·4H2O, 0.001 g FeSO4·7H2O[13]. Adjust pH to 6.8.

  • For enhanced production, consider optimizing the concentrations of soybean flour, FeSO4·7H2O, and ornithine[14].

  • Incubate at 28°C and 250 rpm for up to 120 hours[13].

3. Fed-Batch Fermentation (for higher yields):

  • For bioreactor-scale production, a fed-batch strategy is recommended[14].

  • Maintain the pH at 6.8 and the temperature at 28°C with an agitation of 800 rpm and aeration of 0.5 vvm[13].

  • After an initial batch phase, feed a concentrated solution of glycerol and a nitrogen source to maintain optimal nutrient levels.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for clavulanic acid quantification and will require validation for this compound.

1. Sample Preparation and Derivatization:

  • Centrifuge the fermentation broth to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • To 1 mL of the filtered supernatant, add 1 mL of 1 M imidazole (B134444) solution.

  • Incubate at 30°C for 15-30 minutes to allow for the formation of a stable chromophore with any β-lactam containing compounds, including this compound.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a mobile phase of 0.1 M KH2PO4 buffer (pH 3.2) and methanol (B129727) (94:6 v/v)[15]. For better separation from other components, a gradient elution might be necessary[16][17].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 311 nm (for the imidazole derivative).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Quantification:

  • Prepare a standard curve using purified this compound of known concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Note: This method requires validation for this compound, including determination of retention time, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. It is also important to ensure chromatographic separation from clavulanic acid if the disruption of claR is incomplete.

Visualizations

Clavulanic Acid Biosynthetic Pathway and the Role of claR

Clavulanic_Acid_Pathway cluster_early Early Steps cluster_late Late Steps (claR regulated) G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-arginine G3P->CEA ceaS Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC bls GPC Guanidinoprothis compound DGPC->GPC cas PA Prothis compound GPC->PA pah CA This compound PA->CA cas Intermediates Late Intermediates CA->Intermediates Late Pathway Enzymes (Expression dependent on ClaR) CLA Clavulanic Acid Intermediates->CLA claR claR claR->Intermediates Activates Expression

Caption: Biosynthetic pathway of clavulanic acid, highlighting the regulatory role of ClaR.

Experimental Workflow for this compound Production

Workflow start Start: S. clavuligerus Wild-Type Strain gene_disruption Genetic Engineering: Disruption of claR gene start->gene_disruption fermentation Fermentation of claR Mutant Strain gene_disruption->fermentation analysis Sample Analysis: HPLC Quantification fermentation->analysis result Result: This compound Accumulation analysis->result

Caption: Workflow for engineered production of this compound.

Logical Relationship of claR in Clavulanic Acid Biosynthesis

Logical_Relationship claR_active claR Active late_genes_on Late Genes Expressed claR_active->late_genes_on Leads to claR_inactive claR Inactive late_genes_off Late Genes Not Expressed claR_inactive->late_genes_off Leads to CA_to_CLA This compound -> Clavulanic Acid late_genes_on->CA_to_CLA Enables CA_accumulates This compound Accumulates late_genes_off->CA_accumulates Results in

Caption: Logical diagram of ClaR function in clavulanic acid synthesis.

References

Application Notes and Protocols for Enhanced Clavaminic Acid Yield through Optimized Feeding Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for implementing feeding strategies to enhance the production of clavaminic acid (CA) in Streptomyces clavuligerus fermentations. Clavulanic acid is a potent β-lactamase inhibitor, and its co-formulation with β-lactam antibiotics is a critical strategy to combat antibiotic resistance.[1][2] The following sections detail the impact of precursor and co-factor feeding, provide standardized experimental protocols, and visualize the underlying biosynthetic pathways and experimental workflows.

I. Impact of Precursor and Co-factor Feeding on Clavulanic Acid Yield

The biosynthesis of clavulanic acid is a complex process that can be significantly enhanced by the strategic feeding of key precursors. The CA molecule is synthesized from two primary precursors: a C3 unit derived from glyceraldehyde-3-phosphate (G3P) and a C5 unit derived from L-arginine.[3][4][5] Glycerol (B35011) serves as a key source for the C3 precursor, while certain amino acids provide the C5 precursor.[3][6][7]

Glycerol Feeding

Glycerol is a widely utilized and preferred carbon source for clavulanic acid production.[8][9] Fed-batch strategies involving the intermittent or continuous feeding of glycerol have been shown to significantly increase CA titers by maintaining a steady supply of the C3 precursor and prolonging the production phase.[3][9][10] Studies have demonstrated that glycerol feeding can lead to a more than two-fold increase in CA production compared to batch cultures without feeding.[3][9]

Amino Acid Feeding

The feeding of specific amino acids, particularly those that serve as C5 precursors, can also substantially boost clavulanic acid yields. L-arginine and L-ornithine are key amino acids in this regard.[5][6][7][11] L-threonine has also been shown to have a positive impact on CA production.[11] Fed-batch supplementation with these amino acids ensures that the C5 precursor pool is not a limiting factor in biosynthesis.

Quantitative Data Summary

The following tables summarize the quantitative impact of various feeding strategies on clavulanic acid and, where relevant, cephamycin C production, as reported in the literature.

Table 1: Effect of Glycerol Feeding on Clavulanic Acid Production

Feeding StrategyOrganismInitial Glycerol (g/L)Fed Glycerol (g/L/day)Clavulanic Acid Yield (mg/L)% Increase vs. ControlReference
Batch (Control)S. clavuligerus--115-[9]
Fed-batchS. clavuligerus-Intermittent250 - 280117 - 143%[9]
Batch (Control)S. clavuligerus15-~500-[12][13]
Fed-batchS. clavuligerus15Continuous (variable rates)1022104%[12][13]
Batch (Control)S. clavuligerus--1.10 (mg/ml)-[11]
Fed-batch (120h)S. clavuligerus-Intermittent1.30 (mg/ml)18%[11]
Fermenter CultureS. clavuligerus ORUN-10611017.4% (vs. OR strain)[3]

Table 2: Effect of Amino Acid Feeding on Clavulanic Acid Production

Feeding StrategyOrganismAmino Acid FedFeeding ScheduleClavulanic Acid Yield (mg/L)% Increase vs. ControlReference
Batch (Control)S. clavuligerusNone-1.10 (mg/ml)-[11]
Fed-batch (120h)S. clavuligerusArginineIntermittent1.31 (mg/ml)19%[11]
Batch (Control)S. clavuligerusNone-1.70 (mg/ml)-[11]
Fed-batch (120h)S. clavuligerusThreonineIntermittent1.86 (mg/ml)9%[11]
Batch + OrnithineS. clavuligerus5 mM OrnithineInitial200~74%[7]
Fed-batch (Glycerol + Ornithine)S. clavuligerusOrnithineIntermittent311~32% (vs. glycerol only)[7]

Table 3: Comparative Production of Clavulanic Acid and Cephamycin C with Different Carbon Source Feeding

Feeding StrategyOrganismCarbon Source FedMax. Clavulanic Acid (mg/L)Max. Cephamycin C (mg/L)Reference
Fed-batchS. clavuligerusGlycerol1022566.5[12][13]
Fed-batchS. clavuligerusStarchLower than CephCHigher than CA[12][13]

II. Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing clavulanic acid production through feeding strategies.

Protocol 1: Fed-Batch Fermentation with Glycerol Feeding

Objective: To enhance clavulanic acid production in S. clavuligerus by implementing a glycerol fed-batch strategy.

Materials:

  • Streptomyces clavuligerus strain (e.g., ATCC 27064)

  • Seed medium (e.g., 3.1% corn starch, 3.2% soy flour, 3% glycerol, 0.5% yeast extract, 0.1% K2HPO4, 0.05% MgSO4·7H2O, 0.025% FeSO4·7H2O, and 0.006% ZnCl2)[3]

  • Production medium (composition can be optimized, often soy-based)[3]

  • Glycerol stock solution (e.g., 50% w/v, sterile)

  • Baffled Erlenmeyer flasks (500 mL)

  • Bioreactor (e.g., 7 L) with pH, temperature, and dissolved oxygen control

  • Shaking incubator

  • HPLC for clavulanic acid quantification

Procedure:

  • Inoculum Preparation:

    • Inoculate 20 mL of seed medium in a 500 mL baffled Erlenmeyer flask with a spore suspension of S. clavuligerus.[3]

    • Incubate at 25°C and 210 rpm for 48 hours.[3]

  • Bioreactor Inoculation and Batch Phase:

    • Transfer a suitable volume of the seed culture (e.g., 10% v/v) to the bioreactor containing the production medium.[13]

    • Set the initial fermentation parameters: temperature at 28°C, pH controlled at a setpoint (e.g., 6.8), and maintain dissolved oxygen above a certain level (e.g., 20%).

    • Run the fermentation in batch mode for the initial 24-48 hours.[3][13]

  • Fed-Batch Phase:

    • After the initial batch phase (e.g., at 24 hours), initiate the continuous or intermittent feeding of the sterile glycerol stock solution.[3][13]

    • A typical feeding rate is 10 g/L/day of glycerol.[3]

    • Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation.

  • Sampling and Analysis:

    • Collect samples aseptically at regular intervals (e.g., every 12 hours).

    • Analyze the samples for cell growth (e.g., dry cell weight), residual glycerol concentration, and clavulanic acid concentration using a validated HPLC method.

  • Data Interpretation:

    • Plot clavulanic acid concentration, cell growth, and glycerol consumption over time.

    • Compare the final clavulanic acid titer and productivity with a control batch fermentation without glycerol feeding.

Protocol 2: Fed-Batch Fermentation with Amino Acid Feeding

Objective: To investigate the effect of amino acid feeding (e.g., arginine, ornithine, or threonine) on clavulanic acid production.

Materials:

  • Same as Protocol 1

  • Sterile stock solutions of L-arginine, L-ornithine, or L-threonine (e.g., 1 M)

Procedure:

  • Inoculum and Bioreactor Setup: Follow steps 1 and 2 from Protocol 1. The production medium may or may not contain an initial amount of the amino acid being tested.

  • Fed-Batch Phase with Amino Acid Feeding:

    • After a designated period of growth (e.g., 24 hours), begin the intermittent or continuous feeding of the sterile amino acid stock solution.

    • The feeding can be done in conjunction with glycerol feeding for a combined effect.[7]

    • The duration of feeding can be varied, for instance, up to 120 hours.[11]

  • Sampling and Analysis: Follow step 4 from Protocol 1. Additionally, if possible, analyze the residual amino acid concentration in the medium.

  • Data Interpretation:

    • Compare the clavulanic acid production profile and final titer in the amino acid-fed culture to a control culture (either a simple batch or a glycerol-fed batch without amino acid supplementation).

    • An 18% and 9% increase in clavulanic acid production with arginine and threonine feeding, respectively, has been reported.[11]

III. Visualization of Pathways and Workflows

Clavulanic Acid Biosynthetic Pathway

The biosynthesis of clavulanic acid initiates from the condensation of glyceraldehyde-3-phosphate (G3P) and L-arginine.[1][4] The pathway involves a series of enzymatic reactions to form the characteristic β-lactam structure.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate (from Glycerol) CEA N2-(2-carboxyethyl)-arginine G3P->CEA CEAS Arginine L-Arginine (from Amino Acids) Arginine->CEA DGP Deoxyguanidinoprothis compound CEA->DGP BLS GP Guanidinoprothis compound DGP->GP CAS Clavaminic_acid This compound GP->Clavaminic_acid CAS CA Clavulanic Acid Clavaminic_acid->CA Late steps

Caption: Simplified biosynthetic pathway of clavulanic acid.

Experimental Workflow for Fed-Batch Fermentation

The following diagram illustrates a typical workflow for setting up and running a fed-batch fermentation to enhance clavulanic acid production.

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Spore_Suspension S. clavuligerus Spore Suspension Inoculum_Culture Inoculum Culture (48h, 25°C, 210 rpm) Spore_Suspension->Inoculum_Culture Seed_Medium Prepare Seed Medium Seed_Medium->Inoculum_Culture Production_Medium Prepare Production Medium Bioreactor_Setup Bioreactor Setup & Inoculation Production_Medium->Bioreactor_Setup Feed_Solutions Prepare Sterile Feed Solutions (Glycerol, Amino Acids) Fed_Batch_Phase Fed-Batch Phase (Continuous/Intermittent Feeding) Feed_Solutions->Fed_Batch_Phase Inoculum_Culture->Bioreactor_Setup Batch_Phase Batch Phase (24-48h) Bioreactor_Setup->Batch_Phase Batch_Phase->Fed_Batch_Phase Sampling Regular Sampling Fed_Batch_Phase->Sampling HPLC_Analysis HPLC Analysis (Clavulanic Acid) Sampling->HPLC_Analysis Other_Analyses Other Analyses (Cell Growth, Substrates) Sampling->Other_Analyses Data_Evaluation Data Evaluation & Comparison HPLC_Analysis->Data_Evaluation Other_Analyses->Data_Evaluation Feeding_Strategy_Logic Glycerol_Feed Glycerol Feeding Strategy G3P_Pool Glyceraldehyde-3-Phosphate (C3 Precursor Pool) Glycerol_Feed->G3P_Pool Increases Amino_Acid_Feed Amino Acid Feeding Strategy (Arginine, Ornithine, etc.) Arginine_Pool L-Arginine (C5 Precursor Pool) Amino_Acid_Feed->Arginine_Pool Increases CA_Biosynthesis Clavulanic Acid Biosynthesis G3P_Pool->CA_Biosynthesis Input Arginine_Pool->CA_Biosynthesis Input Enhanced_CA_Yield Enhanced Clavulanic Acid Yield CA_Biosynthesis->Enhanced_CA_Yield

References

Application Notes and Protocols for the Analytical Methods of Clavaminic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaminic acid is a crucial chiral intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor. The stereochemistry of this compound is critical for its biological activity and for the overall yield and purity of clavulanic acid production. Therefore, robust analytical methods for the separation and quantification of this compound stereoisomers are essential for research, development, and quality control in the pharmaceutical industry.

These application notes provide an overview of and detailed protocols for the primary analytical techniques used to separate and characterize this compound stereoisomers: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. The use of a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of chiral carboxylic acids and amino acid derivatives, making them suitable candidates for this compound analysis.

Quantitative Data Summary

StereoisomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
(3R,5R)-clavaminic acidData Not AvailableData Not AvailableData Not AvailableData Not Available
(3S,5S)-clavaminic acidData Not AvailableData Not AvailableData Not AvailableData Not Available
(3R,5S)-clavaminic acidData Not AvailableData Not AvailableData Not AvailableData Not Available
(3S,5R)-clavaminic acidData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocol: Chiral HPLC

1. Sample Preparation: a. Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). The ratio may need optimization to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis: a. Identify the peaks corresponding to the different stereoisomers based on their retention times. b. Quantify the individual stereoisomers by integrating the peak areas. c. Calculate the enantiomeric or diastereomeric excess as required.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Separation (Polysaccharide Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Stereoisomers Integrate->Quantify CE_Method_Selection cluster_hplc HPLC Considerations cluster_ce CE Considerations cluster_gcms GC-MS Considerations Start Start: Chiral Separation of This compound Stereoisomers Method Choose Analytical Method Start->Method HPLC HPLC Method->HPLC Good for preparative scale CE Capillary Electrophoresis Method->CE High efficiency, low sample volume GCMS GC-MS (after derivatization) Method->GCMS High sensitivity and specificity CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC->CSP Selector Select Chiral Selector (e.g., Cyclodextrin) CE->Selector Deriv Select Chiral Derivatizing Agent (e.g., TPC) GCMS->Deriv MobilePhase Optimize Mobile Phase (e.g., Hexane/Ethanol/TFA) CSP->MobilePhase BGE Optimize Background Electrolyte (pH, concentration) Selector->BGE TempProg Optimize Temperature Program Deriv->TempProg

Application Notes and Protocols for Clavaminic Acid Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of clavaminic acid. This compound, a potent β-lactamase inhibitor, is inherently unstable, making rigorous stability assessment crucial throughout the drug development process to ensure product quality, efficacy, and safety.

Introduction to this compound Stability

Clavulanic acid and its salts are highly susceptible to degradation, influenced primarily by moisture, temperature, and pH.[1] The β-lactam ring in its structure is prone to hydrolysis, leading to a loss of biological activity.[1] Understanding the degradation kinetics and pathways is essential for developing stable formulations and defining appropriate storage conditions. Stability testing is performed under various environmental conditions to predict the shelf-life of the drug substance and drug product.[2]

Factors Affecting this compound Stability

Several factors can significantly impact the stability of this compound:

  • pH: this compound exhibits maximum stability in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[1][3] Degradation accelerates in both acidic and alkaline conditions.[1]

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[1] For reconstituted oral suspensions and injectable solutions, refrigeration (2-8°C) is critical to maintain stability.[1][2]

  • Moisture: The solid form, commonly potassium clavulanate, is hygroscopic and should be stored in a dry environment to prevent hydrolysis.[1]

  • Light: Exposure to light, particularly in solution, can contribute to the degradation of this compound.[1]

  • Ionic Strength: The presence of certain salts can increase the rate of degradation in aqueous solutions.[4][5]

Experimental Protocols for Stability Testing

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7] These studies involve subjecting the this compound to stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Protocol

This protocol outlines the conditions for inducing degradation of this compound under various stress factors.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound (or potassium clavulanate) reference standard

  • High-purity water

  • Hydrochloric acid (HCl), 0.1 M and 0.5 M[6]

  • Sodium hydroxide (B78521) (NaOH), 0.1 M[6]

  • Hydrogen peroxide (H₂O₂), 3%[8]

  • Methanol (B129727) (HPLC grade)[6][9]

  • Phosphate (B84403) buffer (pH 5.0)[6][9]

  • HPLC system with UV or PDA detector[6][8]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber with UV light source[8]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5 N HCl. Keep the solution for 2 hours at room temperature.[6] Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Analyze immediately (t=0hrs) due to rapid degradation.[6] Neutralize the solution with HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, and withdraw samples at various time points for analysis.[8]

    • Thermal Degradation: Expose an aliquot of the stock solution to dry heat (e.g., 80°C) in a temperature-controlled oven.[8] Withdraw samples at various time points for analysis.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.[8] Withdraw samples at various time points for analysis. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the intact drug from its degradation products.

Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.0 mm, 4 µm) or equivalent.[6][9]

  • Mobile Phase: A mixture of pH 5.0 phosphate buffer and methanol (95:5 v/v).[6][9]

  • Flow Rate: 1.0 mL/minute.[6][9]

  • Detection Wavelength: 220 nm.[6][9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation under each stress condition.

Table 1: Summary of Forced Degradation Studies on Clavulanic Acid

Stress ConditionReagent/ConditionDuration% Degradation
Acid Hydrolysis0.5 N HCl2 hours23.21%[6]
Base Hydrolysis0.1 N NaOH0 hours14.41%[6]
Oxidation3% H₂O₂-0.00%[6]
Thermal Degradation80°C-17.80%[6]
Photolytic DegradationUV light3 hours10.21%[6]

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Table 2: Influence of Temperature on the Stability of Reconstituted Amoxicillin-Clavulanic Acid Oral Suspension

Storage Temperature (°C)Duration% Degradation of Clavulanic Acid
2-87 days~10%[2][10]
207 days~40%[2][10]
27-297 days~45%[2][10]

Visualization of Pathways and Workflows

Degradation Pathway of Clavulanic Acid

The degradation of clavulanic acid can proceed through hydrolysis of the β-lactam ring, leading to the formation of inactive products.

Clavaminic_Acid This compound (Active) Intermediate Open-ring Intermediate Clavaminic_Acid->Intermediate Hydrolysis (H₂O, H⁺, OH⁻) Degradation_Products Inactive Degradation Products Intermediate->Degradation_Products Further Reactions

Caption: Simplified degradation pathway of this compound via hydrolysis.

Experimental Workflow for Stability Testing

A systematic workflow is essential for conducting comprehensive stability testing.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation and Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation stability testing of this compound.

Logical Relationship of Stability Factors

The stability of this compound is a multifactorial issue where pH, temperature, and moisture are key interrelated factors.

Stability This compound Stability pH pH Stability->pH Temperature Temperature Stability->Temperature Moisture Moisture (Hydrolysis) Stability->Moisture Light Light Stability->Light

Caption: Key environmental factors influencing this compound stability.

References

Clavulanic Acid as a Research Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent, mechanism-based inhibitor of a wide range of β-lactamase enzymes produced by various bacteria.[1] While it possesses weak intrinsic antibacterial activity, its primary role in clinical microbiology is to protect β-lactam antibiotics from enzymatic inactivation.[1] By irreversibly binding to and inactivating β-lactamases, clavulanic acid restores the efficacy of partner antibiotics, such as amoxicillin (B794) and ticarcillin, against otherwise resistant bacterial strains.[1]

Beyond its well-established role in combating antibiotic resistance, clavulanic acid is emerging as a versatile research tool with significant applications in neuroscience.[2] Its ability to cross the blood-brain barrier and modulate key central nervous system (CNS) pathways has generated considerable interest for its potential in studying and treating a variety of neurological and psychiatric disorders.[2]

These application notes provide a comprehensive overview of the dual applications of clavulanic acid as a research tool, complete with detailed experimental protocols, quantitative data, and visual diagrams to guide laboratory investigations.

Section 1: Clavulanic Acid as a β-Lactamase Inhibitor

Mechanism of Action

Clavulanic acid is structurally similar to penicillin and contains a β-lactam ring, which allows it to bind to the active site of β-lactamase enzymes.[1] It functions as a "suicide inhibitor."[3] Following competitive binding to the active site of a susceptible β-lactamase, the clavulanic acid molecule is restructured. This leads to the creation of a highly reactive species that covalently bonds with amino acid residues in the active site of the enzyme, causing permanent inactivation.[1][4] This prevents the enzyme from hydrolyzing the β-lactam ring of a co-administered antibiotic, allowing the antibiotic to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.[1]

Quantitative Data: Inhibitory Activity of Clavulanic Acid

The inhibitory potency of clavulanic acid varies depending on the specific type of β-lactamase. This is quantified by kinetic parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki).

β-Lactamase TypeOrganism Source (Typical)Clavulanic Acid IC50 (µM)Clavulanic Acid Ki (µM)Reference
TEM-1Escherichia coli0.080.8[2][5]
TEM-2Escherichia coli-0.7[2]
SHV-1Klebsiella pneumoniae<1-[5]
OXA-405Enterobacterales6-[6]
OXA-163Enterobacterales--[6]
OXA-48Enterobacterales--[6]
Class A (General)Various Bacteria<1 (typically)-[5]
Class D (OXA-type)Various Bacteria≥1 (typically)-[5]

Note: IC50 and Ki values can vary based on experimental conditions.

Experimental Protocols

Objective: To determine the concentration of clavulanic acid required to inhibit 50% of the activity of a specific β-lactamase enzyme using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Purified β-lactamase enzyme

  • Clavulanic acid stock solution

  • Nitrocefin solution (typically 0.5 - 1.0 mg/mL in DMSO, then diluted in buffer)[7]

  • β-Lactamase Assay Buffer (e.g., 100 mM PBS, pH 7.0)[7]

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 490 nm[1]

Procedure:

  • Prepare Serial Dilutions of Clavulanic Acid: In the microplate, perform serial dilutions of the clavulanic acid stock solution in β-Lactamase Assay Buffer to achieve a range of desired concentrations. Include a control well with buffer only (no inhibitor).[1]

  • Enzyme Addition and Pre-incubation: Add a fixed concentration of the diluted β-lactamase enzyme solution to each well containing the inhibitor dilutions and the control well. Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C). This pre-incubation is crucial for time-dependent inhibitors like clavulanic acid.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin substrate solution to all wells.[1]

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 490 nm in kinetic mode using a microplate reader. Record data points every 30-60 seconds for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the initial velocity against the clavulanic acid concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve. The IC50 is the concentration of clavulanic acid that causes 50% inhibition of the enzyme activity.[1]

G cluster_workflow IC50 Determination Workflow prep_clav Prepare Serial Dilutions of Clavulanic Acid add_enzyme Add β-Lactamase Enzyme (Pre-incubate) prep_clav->add_enzyme add_nitrocefin Add Nitrocefin Substrate add_enzyme->add_nitrocefin measure_abs Kinetic Absorbance Reading (490 nm) add_nitrocefin->measure_abs calc_ic50 Calculate Initial Velocity & Determine IC50 measure_abs->calc_ic50

Workflow for β-lactamase IC50 determination.

Objective: To assess the synergistic effect of clavulanic acid in combination with a β-lactam antibiotic against a specific bacterial strain.

Materials:

  • Bacterial isolate (standardized to 0.5 McFarland)

  • Mueller-Hinton Broth (MHB)

  • Clavulanic acid stock solution

  • β-lactam antibiotic stock solution

  • 96-well microplates

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Along the x-axis of the microplate, prepare serial twofold dilutions of the β-lactam antibiotic in MHB.

    • Along the y-axis, prepare serial twofold dilutions of clavulanic acid in MHB.

    • This creates a matrix of wells with varying concentrations of both agents.[8][9]

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).[8]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[8]

  • MIC Determination: Determine the MIC of each antibiotic alone and in each combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Calculate the FIC for each agent:

      • FIC of Antibiotic A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Clavulanic Acid (B) = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FICI for each combination: FICI = FIC of A + FIC of B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism[8][9]

G cluster_checkerboard Checkerboard Assay Logic plate 96-Well Plate dilute_A Serial Dilution of Antibiotic A (x-axis) plate->dilute_A dilute_B Serial Dilution of Clavulanic Acid (y-axis) plate->dilute_B inoculate Inoculate with Bacteria dilute_A->inoculate dilute_B->inoculate incubate Incubate inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Additive, or Antagonism calc_fici->interpret

Logical flow of a checkerboard synergy assay.

Section 2: Clavulanic Acid as a Research Tool in Neuroscience

Mechanisms of Action in the Central Nervous System

Clavulanic acid exerts its effects in the CNS through several pathways:

  • Upregulation of Glutamate (B1630785) Transporter 1 (GLT-1): A primary mechanism involves increasing the expression of the astrocytic glutamate transporter GLT-1.[2] This enhances the reuptake of glutamate from the synaptic cleft, thereby reducing excitotoxicity and modulating glutamatergic neurotransmission.[2] This action is crucial for its neuroprotective and potential anti-addictive properties.[2] Studies have shown that clavulanic acid can increase GLT-1 expression in the nucleus accumbens, medial prefrontal cortex, and spinal cord of rodents.[10]

  • Modulation of Dopaminergic Neurotransmission: Clavulanic acid has been shown to enhance dopamine (B1211576) release in neuronal cells. It is proposed to interact with SNARE-associated proteins Munc18-1 and Rab4, which are critical for vesicle trafficking and neurosecretion, leading to increased dopamine availability.[11]

  • Anti-inflammatory and Antioxidant Effects: The compound exhibits anti-inflammatory properties by modulating the levels of cytokines such as TNF-α and IL-10.[2] It also demonstrates antioxidant and anti-apoptotic effects, protecting neurons from oxidative stress.[2]

Quantitative Data: Effects of Clavulanic Acid in Neuroscience Models
Experimental ModelAnimal/Cell LineDosage/ConcentrationKey FindingReference
Cocaine Self-AdministrationMice1 and 10 mg/kg, i.p.Enhanced GLT-1 expression in the nucleus accumbens.[3]
Cocaine SeekingMice1 mg/kg, i.p.Reduced the reinforcing efficacy of cocaine.[3]
Neuropathic Pain (CCI model)Rats12.5 and 25 mg/kg, i.p.Attenuated allodynia and hyperalgesia; reversed the downregulation of spinal GLT-1.[12]
Diabetic Neuropathic PainRats10, 20, and 40 mg/kg, i.p.Reduced symptoms of allodynia and hyperalgesia; increased spinal GLT-1 expression.[4]
Dopamine ReleasePC12 and SH-SY5Y cells-Enhanced dopamine release.[11]
Experimental Protocols

Objective: To quantify the protein expression levels of GLT-1 in brain tissue following clavulanic acid administration.

Materials:

  • Brain tissue (e.g., nucleus accumbens, spinal cord)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to PVDF or nitrocellulose membranes)

  • Primary antibody against GLT-1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Dissect the brain region of interest and homogenize the tissue in ice-cold lysis buffer.[13]

  • Protein Quantification: Centrifuge the homogenates to pellet cellular debris. Determine the protein concentration of the supernatant using a protein assay kit.[13]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLT-1 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the GLT-1 band intensity to the corresponding loading control band intensity.

G cluster_western Western Blot Workflow for GLT-1 homogenize Tissue Homogenization & Lysis quantify Protein Quantification homogenize->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (anti-GLT-1) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Workflow for Western Blot analysis of GLT-1.

Objective: To evaluate the effect of clavulanic acid on pain-related behaviors in a rat model of chronic constriction injury (CCI) of the sciatic nerve.

Materials:

  • Male Wistar rats (250-270 g)[14]

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments

  • Clavulanic acid

  • Vehicle (e.g., normal saline)

  • Von Frey filaments (for mechanical allodynia)

  • Acetone (B3395972) spray (for cold allodynia)

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Surgical Procedure (CCI): Anesthetize the rats. Expose the sciatic nerve and place four loose ligatures around it.

  • Drug Administration: Administer clavulanic acid (e.g., 12.5, 25, 50 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 14 consecutive days) starting immediately after the surgery.[14]

  • Behavioral Testing: Evaluate pain behaviors at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 5, 7, 10, and 14).[14]

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

    • Cold Allodynia: Measure the frequency or duration of paw withdrawal in response to a drop of acetone applied to the plantar surface of the paw.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using a plantar test apparatus.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the responses between the clavulanic acid-treated groups and the vehicle-treated control group.

Signaling Pathways

G cluster_glutamate Glutamatergic Modulation by Clavulanic Acid clav_acid_g Clavulanic Acid astrocyte Astrocyte clav_acid_g->astrocyte Enters CNS glt1 GLT-1 Expression astrocyte->glt1 Upregulates glutamate_reuptake Increased Glutamate Reuptake glt1->glutamate_reuptake neuroprotection Neuroprotection & Reduced Excitotoxicity glutamate_reuptake->neuroprotection

Clavulanic acid upregulates GLT-1 expression.

G cluster_dopamine Dopaminergic Modulation by Clavulanic Acid clav_acid_d Clavulanic Acid presynaptic Presynaptic Neuron clav_acid_d->presynaptic Enters Neuron munc18 Munc18-1 presynaptic->munc18 Interacts with rab4 Rab4 presynaptic->rab4 Interacts with vesicle_trafficking Enhanced Vesicle Trafficking & Fusion munc18->vesicle_trafficking rab4->vesicle_trafficking dopamine_release Increased Dopamine Release vesicle_trafficking->dopamine_release

Clavulanic acid enhances dopamine release.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While every effort has been made to ensure the accuracy of the protocols and data presented, experimental conditions may require optimization. Researchers should consult relevant literature and safety guidelines before conducting any experiments.

References

Troubleshooting & Optimization

Technical Support Center: Clavaminic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of clavaminic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem IDProblem DescriptionPossible CausesSuggested Solutions
CA-P001 Low recovery yield after purification - Degradation of this compound due to suboptimal pH.[1][2] - Elevated temperatures during processing leading to hydrolysis.[3][4] - Inefficient extraction or adsorption.[5] - Presence of interfering substances in the fermentation broth.[6]- Maintain the pH of all solutions between 6.0 and 7.2 for maximal stability.[1][2] - Perform all purification steps at low temperatures (e.g., 4-10°C).[3] - Optimize the chosen purification method (e.g., solvent choice for extraction, resin selection for chromatography). - Consider a preliminary clean-up step like aqueous two-phase extraction to remove interfering compounds.[7][8]
CA-P002 Product degradation (discoloration, loss of activity) - Exposure to light.[1] - Inappropriate storage conditions (temperature, pH).[1][2] - Presence of catalytic metal ions or certain buffer salts.[1][2]- Protect all this compound solutions from light by using amber vials or wrapping containers in foil.[1] - Store purified clavulanate solutions at 2-8°C for short-term use (up to 24 hours) or frozen at -20°C or below for long-term storage.[1] - Use high-purity water and buffers with minimal catalytic activity.
CA-P003 Co-elution of impurities with this compound - Presence of structurally similar impurities from the fermentation process.[9][10] - Suboptimal chromatographic conditions (e.g., mobile phase, gradient).- Characterize impurities using techniques like HPLC-MS/MS to understand their nature.[9] - Optimize the chromatographic method, including the column, mobile phase composition, and gradient profile. - Consider using a multi-step purification strategy combining different separation principles (e.g., ion exchange followed by reversed-phase).[7]
CA-P004 Inconsistent purity between batches - Variability in the fermentation broth composition.[11] - Inconsistent application of the purification protocol.- Standardize the fermentation process to ensure a more consistent starting material.[11] - Carefully document and control all parameters of the purification protocol, including pH, temperature, and reagent concentrations.

Frequently Asked Questions (FAQs)

1. What is the primary challenge in purifying this compound?

The main challenge is the inherent instability of the clavulanic acid molecule.[5] Its β-lactam ring is susceptible to hydrolysis, which is accelerated by non-optimal pH (outside the 6.0-7.2 range), elevated temperatures, and the presence of certain ions.[1][2] This instability can lead to significant product loss during the purification process.

2. What are the common impurities found in clavulanic acid preparations?

Common impurities originate from the fermentation broth and can include amino acids such as lysine, histidine, proline, and tyrosine.[7] Additionally, degradation products and related substances, sometimes referred to as "related substance E" or "impurity substance G," can form during fermentation and purification.[9][12]

3. What are the most effective methods for this compound purification?

Several methods can be employed, often in combination:

  • Solvent Extraction: This technique is used to perform a primary isolation of clavulanic acid from the clarified fermentation broth.[13]

  • Ion-Exchange Chromatography: This method separates clavulanic acid based on its anionic nature at neutral pH.[7][13]

  • Aqueous Two-Phase Systems (ATPS): ATPS can be used for the partial purification of clavulanic acid from the fermentation broth.[7][8]

  • Adsorption Chromatography: Materials like activated charcoal or non-ionic polymeric adsorbers (e.g., Amberlite XAD4) can be used, often in combination with ion-pairing agents.[5]

  • Precipitation: Forming a salt of clavulanic acid, such as potassium clavulanate, can aid in purification and improve stability.[5]

4. How can I monitor the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity and concentration of clavulanic acid.[14][15] For more detailed analysis and identification of impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[9][16]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the stability and purification of clavulanic acid.

ParameterConditionValueReference
Optimal pH for Stability Aqueous Solution6.0 - 7.2[1][2]
Short-term Storage Temperature Aqueous Solution (up to 24 hours)2 - 8 °C[1]
Long-term Storage Temperature Aqueous Solution≤ -20 °C[1]
HPLC Limit of Detection Human Serum< 0.1 µg/mL[17]
LC-MS/MS Limit of Quantification Calf Plasma25 ng/mL[16]
Clavulanic Acid Degradation Reconstituted Suspension at 28°C~72% after 7 days[4]
Clavulanic Acid Degradation Reconstituted Suspension at 8°C~13% after 7 days[4]

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

This protocol outlines a general workflow for the purification of clavulanic acid from a fermentation broth. Specific conditions may need to be optimized based on the starting material and desired purity.

G A Fermentation Broth B Cell Removal (Filtration/Centrifugation) A->B C Clarified Broth B->C D Primary Purification (e.g., Solvent Extraction or ATPS) C->D E Crude Clavulanic Acid D->E F Chromatographic Purification (e.g., Ion Exchange) E->F G Partially Purified Clavulanic Acid F->G H Salt Formation & Crystallization (e.g., Potassium Clavulanate) G->H I High Purity Clavulanic Acid Salt H->I J Analysis (HPLC, LC-MS/MS) I->J

Caption: General experimental workflow for this compound purification.

Protocol 2: Key Factors Affecting Clavulanic Acid Stability

This diagram illustrates the critical factors that influence the stability of clavulanic acid during purification.

G cluster_0 Factors Leading to Degradation cluster_1 Stable Clavulanic Acid High Temperature High Temperature CA Clavulanic Acid High Temperature->CA Degrades Extreme pH\n(<6.0 or >7.2) Extreme pH (<6.0 or >7.2) Extreme pH\n(<6.0 or >7.2)->CA Degrades Light Exposure Light Exposure Light Exposure->CA Degrades Metal Ions Metal Ions Metal Ions->CA Degrades

Caption: Factors influencing the stability of clavulanic acid.

Protocol 3: Troubleshooting Logic for Low Yield

This diagram provides a logical troubleshooting workflow for addressing low yields in this compound purification.

G Start Low Yield Observed Check_pH Check pH of all solutions Start->Check_pH pH_OK pH within 6.0-7.2? Check_pH->pH_OK Adjust_pH Adjust pH to 6.0-7.2 pH_OK->Adjust_pH No Check_Temp Check process temperature pH_OK->Check_Temp Yes Adjust_pH->Check_Temp Temp_OK Temperature low (e.g., 4-10°C)? Check_Temp->Temp_OK Lower_Temp Lower process temperature Temp_OK->Lower_Temp No Optimize_Method Optimize purification method (e.g., solvent, resin) Temp_OK->Optimize_Method Yes Lower_Temp->Optimize_Method End Re-run Purification Optimize_Method->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing Clavaminate Synthase Expression and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the expression and subsequent activity of clavaminate synthase.

Frequently Asked Questions (FAQs)

Q1: What is clavaminate synthase and what are its key characteristics?

A1: Clavaminate synthase (CS) is a non-heme iron(II) and α-ketoglutarate-dependent oxygenase. It is a key enzyme in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor.[1] The enzyme catalyzes three distinct oxidative reactions: a hydroxylation, an oxidative cyclization, and a desaturation.[1][2] It exists as a monomer and requires one Fe(II) ion per molecule for catalytic activity. There are also multiple isozymes of clavaminate synthase, for example, CS1 and CS2 in Streptomyces clavuligerus.[1]

Q2: Which E. coli strain is best for expressing clavaminate synthase?

A2: The choice of E. coli strain can significantly impact expression levels and solubility. While a universally "best" strain doesn't exist, here are common choices:

  • E. coli BL21(DE3): This is a widely used strain for recombinant protein expression due to its deficiency in Lon and OmpT proteases, which helps to minimize protein degradation.[3]

  • E. coli Rosetta(DE3): This strain is a derivative of BL21(DE3) that contains a plasmid carrying genes for tRNAs that are rare in E. coli. This can enhance the expression of proteins from eukaryotic or other sources where codon usage differs from that of E. coli.[3]

For clavaminate synthase, which originates from Streptomyces, codon optimization for E. coli and the use of a strain like Rosetta(DE3) may be beneficial.

Q3: What are the critical co-factors for clavaminate synthase activity?

A3: Clavaminate synthase activity is dependent on the presence of several key co-factors:

  • Fe(II): The enzyme contains a non-heme iron center that is essential for catalysis.

  • α-ketoglutarate: This is a required co-substrate for the oxidative reactions.

  • Molecular Oxygen (O₂): Serves as an oxidant in the reactions catalyzed by the enzyme.[1]

Q4: How should I store purified clavaminate synthase?

Troubleshooting Guides

Low or No Expression of Clavaminate Synthase
Issue Possible Cause Troubleshooting Steps
No visible band of the correct size on SDS-PAGE Inefficient induction of protein expression.Optimize IPTG concentration (try a range from 0.1 mM to 1.0 mM). Optimize induction temperature (e.g., 18°C, 25°C, 37°C) and time (e.g., 4 hours to overnight).[5]
Toxicity of the expressed protein to E. coli cells.Use a lower IPTG concentration for induction. Induce at a lower temperature (e.g., 16-20°C). Use a tightly regulated expression system (e.g., pLysS strains).[4]
Codon bias issues.Use a codon-optimized synthetic gene for E. coli expression. Use an E. coli strain that supplies rare tRNAs, such as Rosetta(DE3).[3]
Low yield of purified protein Protein is expressed but is insoluble (in inclusion bodies).Lower the induction temperature. Decrease the IPTG concentration. Co-express with molecular chaperones (e.g., GroEL/ES).[6][7]
Inefficient purification.Ensure the purification tag (e.g., His-tag) is accessible. Optimize buffer conditions for lysis and purification (e.g., pH, salt concentration).
Low or No Activity of Purified Clavaminate Synthase
Issue Possible Cause Troubleshooting Steps
Purified protein is inactive Incorrect protein folding.Optimize expression conditions to favor soluble protein (lower temperature, lower IPTG). Attempt in vitro refolding from inclusion bodies.
Insufficient iron co-factor incorporation.Supplement the growth media with an iron source (e.g., 100 µM FeSO₄ or FeCl₃) during cell growth and induction. Ensure the lysis and purification buffers do not contain strong metal chelators like EDTA.[8]
Absence of essential co-factors in the assay buffer.Ensure the assay buffer contains adequate concentrations of Fe(II) and α-ketoglutarate.
Enzyme activity is rapidly lost Enzyme instability.Keep the purified enzyme on ice at all times. Add stabilizing agents to the storage buffer (e.g., glycerol). Perform activity assays as soon as possible after purification.
Uncoupled reaction leading to inactivation.In the absence of its primary substrate, clavaminate synthase can catalyze an uncoupled decarboxylation of α-ketoglutarate, which leads to enzyme inactivation. Ensure all necessary components are present in the assay mixture before adding the enzyme.

Data Presentation

Table 1: Representative Expression Conditions for Recombinant Clavaminate Synthase in E. coli

Note: The following data is representative for the optimization of recombinant protein expression in E. coli and may need to be adapted for clavaminate synthase.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
E. coli Strain BL21(DE3)Rosetta(DE3)BL21(DE3)Rosetta(DE3) may improve yield if codon bias is an issue.[3]
Induction OD₆₀₀ 0.6 - 0.80.6 - 0.80.6 - 0.8Consistent induction point for comparability.
IPTG Concentration 0.1 mM0.5 mM1.0 mMLower concentrations may enhance solubility.
Induction Temperature 37°C25°C18°CLower temperatures often increase the yield of soluble protein.[5]
Induction Time 4 hours8 hoursOvernight (16-18 hours)Longer induction at lower temperatures can improve folding.
Media Supplement None100 µM FeSO₄100 µM FeSO₄Iron supplementation is crucial for the activity of Fe(II)-dependent dioxygenases.[8]
Table 2: Purification Summary for Recombinant Clavaminate Synthase (Illustrative)

Note: This is an illustrative table. Actual values will vary depending on the expression level and purification efficiency.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Cell Lysate 500100021001
Soluble Fraction 2008004802
Affinity Chromatography 20600306015
Size Exclusion Chromatography 155253552.517.5

Experimental Protocols

Protocol 1: Expression of Recombinant Clavaminate Synthase in E. coli
  • Transformation: Transform the expression plasmid containing the clavaminate synthase gene into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (supplemented with 100 µM FeSO₄) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at the induction temperature with shaking for 16-18 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of His-tagged Clavaminate Synthase
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged clavaminate synthase with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Buffer Exchange: Exchange the buffer of the eluted protein into a storage buffer (e.g., 50 mM HEPES pH 7.0, 100 mM KCl, 10% glycerol) using dialysis or a desalting column.

  • Concentration and Storage: Concentrate the purified protein and store at -80°C.

Protocol 3: Clavaminate Synthase Activity Assay

This assay is based on the formation of a chromophore upon reaction of the product, clavaminic acid, with imidazole.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM MOPS buffer, pH 7.0

    • 1 mM α-ketoglutarate

    • 25 µM Ferrous ammonium (B1175870) sulfate

    • 0.5 mM DTT

    • 0.1 mM Sodium ascorbate

    • 1 mM prothis compound (substrate)

  • Enzyme Addition: Add a known amount of purified clavaminate synthase to the reaction mixture to initiate the reaction. The final volume is typically 200-400 µL.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 5-10 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 4 mM. Heat the mixture in a boiling water bath for 30 seconds and then cool rapidly on ice.

  • Derivatization: Add imidazole reagent to the reaction mixture and incubate at 40°C for 20 minutes. This step leads to the formation of a chromophoric derivative of this compound.

  • Measurement: After derivatization, add water and centrifuge to pellet any precipitated protein. Measure the absorbance of the supernatant at 312 nm.

  • Calculation: Calculate the amount of product formed using the extinction coefficient for the clavaminate-imidazole derivative.

Visualizations

Clavulanic_Acid_Biosynthesis cluster_cs Clavaminate Synthase (CS) Catalyzed Steps G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC GPC Guanidinoprothis compound DGPC->GPC Hydroxylation (+ O₂, α-KG) (- Succinate, CO₂) PA Prothis compound GPC->PA PAH DCA Dihydrothis compound PA->DCA Oxidative Cyclization (+ O₂, α-KG) (- Succinate, CO₂) CA This compound DCA->CA Desaturation (+ O₂, α-KG) (- Succinate, CO₂) Clavulanic_Acid Clavulanic Acid CA->Clavulanic_Acid Multiple Steps

Caption: Biosynthetic pathway of clavulanic acid highlighting the steps catalyzed by clavaminate synthase.

Optimization_Workflow cluster_expression Expression Optimization cluster_analysis_expression Analysis cluster_purification Purification cluster_activity Activity Assay Optimization cluster_final_analysis Final Analysis A Gene Synthesis (Codon Optimization) B Choice of Expression Vector and E. coli Strain A->B C Optimization of Induction (IPTG, Temperature, Time) B->C D Media Supplementation (e.g., FeSO₄) C->D E SDS-PAGE Analysis (Total vs. Soluble) D->E F Cell Lysis E->F Proceed with soluble fraction G Affinity Chromatography F->G H Size Exclusion Chromatography G->H I Assay Buffer Conditions (pH, Additives) H->I J Co-factor Concentration (Fe(II), α-KG) I->J K Substrate Concentration J->K L Specific Activity Determination K->L

Caption: Experimental workflow for optimizing clavaminate synthase expression and activity.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Clavulanic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for high-performance liquid chromatography (HPLC) analysis of clavulanic acid, with a specific focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or broadening) for clavulanic acid in reversed-phase HPLC?

Poor peak shape in clavulanic acid analysis can stem from several factors, often related to its chemical instability and interactions within the chromatographic system. The most common causes include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization state of clavulanic acid. If the pH is not optimized, it can lead to secondary interactions with the stationary phase, causing peak tailing.[1][2]

  • Analyte Degradation: Clavulanic acid is highly unstable in aqueous solutions.[3] Degradation during sample preparation or analysis can result in broadened or distorted peaks.

  • Column Issues: Contamination or degradation of the HPLC column can lead to poor peak shape.[1] This can be caused by the accumulation of sample matrix components or harsh mobile phase conditions. Residual silanol (B1196071) groups on the silica-based stationary phase can also cause tailing, especially for basic analytes.[4][5]

  • Secondary-Retention Effects: Interactions between the analyte and active sites (like residual silanols) on the stationary phase can cause peak tailing.[2]

  • Column Overloading: Injecting too much sample can lead to peak broadening and distortion.[5][6]

Q2: What is the optimal mobile phase pH for clavulanic acid analysis on a C18 column?

A mobile phase pH in the range of 4.0 to 6.5 is generally suitable for the analysis of clavulanic acid on a C18 column.[1] Several studies have reported successful separations using a mobile phase with a pH of 5.0.[7][8][9] It is often beneficial to experiment with small pH adjustments (e.g., ± 0.2 units) to find the optimal condition for peak symmetry in your specific method.[1]

Q3: How can I prevent the degradation of clavulanic acid during sample preparation and analysis?

Due to its instability, proper handling of clavulanic acid is crucial. To minimize degradation:

  • Prepare standards and samples fresh daily. [1]

  • Use a cooled autosampler, typically set to 4°C, to maintain stability during the analytical run. [1]

  • Ensure the sample diluent has a slightly acidic pH to improve stability. [1]

  • Analyze samples immediately after preparation whenever possible. [3]

  • Store stock solutions at low temperatures (e.g., -80°C). [10] One study noted that clavulanate stock solutions degraded after 6 hours at room temperature.[10]

Q4: Should I use derivatization for clavulanic acid analysis?

Derivatization is not always necessary but is often employed to enhance the detection of clavulanic acid, which has a weak UV chromophore.[3]

  • Without Derivatization: Direct detection is typically performed at a low wavelength, around 220 nm.[1][7][8]

  • With Derivatization: Pre-column derivatization with imidazole (B134444) creates a stable derivative that absorbs strongly at a higher wavelength, typically 311 nm.[1][11] This can significantly improve sensitivity.[12]

Troubleshooting Guides

Issue: Peak Tailing

My clavulanic acid peak is tailing, leading to poor integration and resolution.

Troubleshooting Workflow for Peak Tailing

A Start: Peak Tailing Observed B Check Mobile Phase pH Is it between 4.0 and 6.5? A->B C Adjust pH in small increments (±0.2) and re-inject B->C No D Evaluate Column Condition Is the column old or contaminated? B->D Yes J Problem Resolved C->J E Flush column with a strong solvent (e.g., isopropanol) D->E Yes F Consider Secondary Interactions Are you using a high-purity silica (B1680970) column? D->F No E->J K If problem persists, replace the column E->K G Add a competing base to the mobile phase or use a column with better end-capping F->G No H Review Sample Preparation Is the sample solvent compatible with the mobile phase? F->H Yes G->J I Ensure sample solvent is similar to or weaker than the mobile phase H->I No H->J Yes I->J K->J

Caption: A logical workflow for troubleshooting clavulanic acid peak tailing.

Issue: Broad Peaks

My clavulanic acid peak is broad, resulting in low sensitivity and poor resolution.

Troubleshooting Workflow for Broad Peaks

A Start: Broad Peak Observed B Check for Analyte Degradation Are standards and samples fresh? Is the autosampler cooled? A->B C Prepare fresh standards/samples and use a cooled autosampler (4°C) B->C No D Verify Flow Rate Is the flow rate stable and appropriate for the column dimensions? B->D Yes J Problem Resolved C->J E Check for leaks and ensure the pump is functioning correctly D->E No F Investigate Column Overload Are you injecting a high concentration of the analyte? D->F Yes E->J G Reduce sample injection volume or dilute the sample F->G Yes H Examine for Voids or Channels in the Column Has the column experienced high pressure or been dropped? F->H No G->J I Reverse-flush the column at a low flow rate H->I Yes H->J No I->J K If problem persists, replace the column I->K K->J

Caption: A systematic approach to troubleshooting broad peaks for clavulanic acid.

Experimental Protocols

Key Experiment: HPLC Analysis of Clavulanic Acid (Underivatized)

This protocol is a general starting point for the analysis of underivatized clavulanic acid.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.0 mm, 4 µm particle size) is commonly used.[7][8][9]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a buffer and an organic modifier. For example, a 95:5 (v/v) mixture of a pH 5.0 phosphate (B84403) buffer and methanol.[7][8] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[7][8][13]

  • Detection: UV detection is set at approximately 220 nm.[1][7][8]

  • Injection Volume: A typical injection volume is 20 µL.[13]

  • Column Temperature: The analysis is usually performed at ambient temperature.[7]

Key Experiment: Imidazole Derivatization for Enhanced HPLC Detection

This protocol enhances the detectability of clavulanic acid.

  • Reagent Preparation: Prepare an imidazole solution (e.g., 20% w/v).[11]

  • Sample and Standard Preparation: Dilute the sample or standard solution containing clavulanic acid to an appropriate concentration with water or a suitable buffer.

  • Derivatization Reaction: To a specific volume of the diluted sample or standard (e.g., 1.0 mL), add an equal volume of the imidazole reagent.[11]

  • Incubation: Incubate the mixture. One protocol suggests 30°C for 30 minutes.[11] Another common practice is to perform the reaction at room temperature for 10-20 minutes.[1]

  • Analysis: Following incubation, inject an aliquot of the reaction mixture directly into the HPLC system.

  • Detection: The UV detector should be set to 311 nm to detect the imidazole derivative.[1][11]

Quantitative Data Summary

Table 1: Typical HPLC Method Parameters for Clavulanic Acid Analysis

ParameterCondition 1Condition 2Condition 3
Column Inertsil C18 (250 x 4.0 mm, 4 µm)[7][8]C18 (4.6 mm x 25 cm, 5 µm)[13][14]Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)[10]
Mobile Phase 95:5 (v/v) pH 5.0 buffer and methanol[7][8]80:20 (v/v) water with disodium (B8443419) hydrogen phosphate and methanol, pH 5.5[13][14]Gradient of 0.1% aqueous formic acid and acetonitrile[10]
Flow Rate 1.0 mL/min[7][8]1.0 mL/min[13][14]0.5 mL/min[10]
Detection Wavelength 220 nm[7][8]220 nm[13][14]MS/MS (m/z 198.0→135.8)[10]
Injection Volume 20 µL[7]20 µL[13]Not specified
Column Temperature Ambient[7]30°C[13]Not specified

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Clavulanic Acid

MethodLODLOQReference
HPLC-UV7.13 µg/ml21.62 µg/ml[7]
HPLC-UV0.00126% w/v0.003818% w/v[15]

References

Technical Support Center: Overcoming Matrix Effects in Clavaminic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometry analysis of clavaminic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This can significantly compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[2][4][5][6]

Q2: this compound is known to be unstable. What are the primary stability concerns during analysis?

A2: this compound is highly susceptible to degradation, which is influenced by temperature and pH.[1][7][8] It is unstable in aqueous solutions and at non-optimal pH levels.[7] To mitigate degradation, it is crucial to handle and process samples at low temperatures (e.g., on ice or at 2-8°C) and to analyze them promptly after preparation.[7][9] Some studies suggest using a stabilizing agent, such as a 50% aqueous acetic acid solution, in collection tubes.[3][7]

Q3: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis in biological samples?

A3: The choice of sample preparation method is critical for minimizing matrix effects. The most common techniques are protein precipitation (PPT) and solid-phase extraction (SPE). While PPT is simpler, SPE is generally more effective at removing interfering matrix components, resulting in a cleaner extract and reduced matrix effects.[10] One study directly comparing methods found that SPE provided a less significant matrix effect and higher recovery of clavulanic acid compared to PPT and liquid-liquid extraction.[10]

Q4: Is a stable isotope-labeled (SIL) internal standard necessary for accurate quantification of this compound?

A4: A stable isotope-labeled internal standard is considered the "gold standard" for quantitative mass spectrometry.[1] This is because a SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar matrix effects, which allows for more accurate and precise quantification.[1] However, a commercially available SIL internal standard for this compound can be difficult to obtain.[1][8] In such cases, structural analogs like tazobactam (B1681243) or sulbactam (B1307) are often used as alternatives, though they may not perfectly mimic the behavior of this compound.[1][8]

Troubleshooting Guide

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step Expected Outcome
Analyte Degradation Ensure samples are collected and stored at low temperatures (e.g., -80°C).[7] Perform all sample preparation steps on ice and analyze samples immediately after preparation.[7][9] Consider using a stabilizing agent.[3][7]A detectable and quantifiable peak for this compound should appear.
Inefficient Ionization Optimize ion source parameters, such as temperature and voltages, to minimize in-source degradation.[7] this compound is typically analyzed in negative ion mode.[7][10]Increased signal intensity and stability of the parent ion.
Ion Suppression Improve sample cleanup using a more effective SPE protocol.[7][10] Modify the chromatographic method to better separate this compound from interfering matrix components.[7]Reduced signal suppression and a more accurate measurement.
Issue 2: Poor Peak Shape (Asymmetrical or Broad Peaks)
Possible Cause Troubleshooting Step Expected Outcome
Column Contamination A buildup of matrix components can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.[1]Improved peak symmetry and sharpness.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state and retention of this compound. Adjust the mobile phase pH; a range of 3.2 to 5.5 is often used.[7]Symmetrical and well-defined peaks.
Incompatible Injection Solvent Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[1]Sharper, more symmetrical peaks.
Issue 3: High Variability and Poor Reproducibility
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure precise and consistent timing for all sample preparation steps, especially incubation and extraction times.[7] The use of an automated liquid handler can improve precision.[7]Lower relative standard deviation (RSD) for quality control samples.
Matrix Effects Use a stable isotope-labeled internal standard if available to compensate for matrix effects.[1][7] If not available, use a structural analog and ensure the calibration curve is prepared in the same matrix as the samples.[1][8]More accurate and reproducible results.
Analyte Instability Prepare calibration standards and quality control samples fresh daily.[2] Minimize the time samples spend in the autosampler.Improved consistency between injections.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of clavulanic acid, providing a comparison of different sample preparation methods and their effectiveness.

Table 1: Comparison of Sample Preparation Methods for Clavulanic Acid Analysis

Method Matrix Recovery (%) Matrix Effect (%) LLOQ (ng/mL) Reference
Solid-Phase Extraction (SPE)Human Plasma94.67 - 95.58Not significant100[10]
Solid-Phase Extraction (SPE)Human Plasma> 96Not specified2.5[11]
Protein Precipitation (PPT)Human PlasmaNot specifiedNot significant25.22[12]
Protein Precipitation with Back-ExtractionHuman Plasma85.4 - 85.8Not specified20[2]
Acetonitrile Precipitation & Dichloromethane (B109758) ExtractionChicken Plasma> 105.7Not specified10.21[8]

Table 2: LC-MS/MS Method Parameters for Clavulanic Acid Quantification

Parameter Method 1 Method 2 Method 3
Reference [10][11][2]
Column C18UPLC BEH C18Poroshell 120 EC-C18
Mobile Phase Methanol (B129727):Acetonitrile:2mM Ammonium Acetate (pH 3.5) (25:25:50, v/v/v)Acetonitrile:2.0 mM Ammonium Formate in water (85:15, v/v)0.1% Aqueous Formic Acid and Acetonitrile (gradient)
Flow Rate 0.8 mL/min0.400 mL/min0.5 mL/min
Ionization Mode Negative APCINegative ESINegative ESI
Internal Standard ChloramphenicolAmoxicillin-d44-hydroxytolbutamide
Linear Range (ng/mL) 100 - 10,0002.5 - 250020 - 10,000

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

Adapted from Dubala et al. (2014)[10]

  • Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of the internal standard working solution. Vortex for 10 seconds.

  • Cartridge Conditioning: Precondition a Sam prep (3 mL, 100 mg) extraction cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the sample mixture onto the preconditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of water.

  • Elution: Elute this compound and the internal standard with 0.5 mL of the mobile phase.

  • Analysis: Inject a 20 µL aliquot of the eluate into the LC-MS system.

Protocol 2: Protein Precipitation with Back-Extraction for this compound from Human Plasma

Adapted from Kim et al. (2022)[2]

  • Protein Precipitation: To 100 µL of human plasma, add an ice-cold 300 µL of the internal standard solution (in acetonitrile). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 250 µL of the supernatant to a new 1.5 mL tube.

  • Back-Extraction: Add 100 µL of distilled water and 350 µL of dichloromethane to the supernatant. Vortex for 10 minutes and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Analysis: Inject an aliquot of the upper aqueous layer into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Signal start Low or No Signal Detected check_stability Check Analyte Stability start->check_stability check_ionization Evaluate Ionization Efficiency start->check_ionization check_matrix_effects Assess for Ion Suppression start->check_matrix_effects solution_stability Implement Strict Temperature Control Use Stabilizing Agents Analyze Samples Promptly check_stability->solution_stability Degradation Suspected solution_ionization Optimize Ion Source Parameters (Temperature, Voltages) Confirm Negative Ion Mode check_ionization->solution_ionization Inefficient Ionization solution_matrix_effects Improve Sample Cleanup (e.g., SPE) Optimize Chromatography Use Appropriate Internal Standard check_matrix_effects->solution_matrix_effects Suppression Observed

Caption: Troubleshooting workflow for low this compound signal.

SamplePrepDecisionTree Decision Tree for this compound Sample Preparation start Start: Sample Analysis Required matrix_complexity High Matrix Complexity? start->matrix_complexity throughput_req High Throughput Needed? matrix_complexity->throughput_req No spe_method Use Solid-Phase Extraction (SPE) matrix_complexity->spe_method Yes throughput_req->spe_method No ppt_method Use Protein Precipitation (PPT) throughput_req->ppt_method Yes optimize_ppt Consider PPT with Back-Extraction for Cleaner Sample ppt_method->optimize_ppt

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Enhancing In Vitro Clavaminic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to improving the yield of in vitro clavaminic acid synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-free enzymatic production of this critical β-lactamase inhibitor.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your in vitro this compound synthesis experiments.

Problem IDProblem DescriptionPossible CausesSuggested Solutions
IV-CA-001 Low or No this compound Production 1. Inactive Enzyme(s): One or more enzymes in the pathway may be inactive or have low specific activity. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. 3. Missing or Limiting Cofactors/Substrates: Absence or insufficient concentration of essential molecules like ATP, NADPH, α-ketoglutarate, or Fe²⁺. 4. Degradation of Intermediates or Final Product: this compound and its precursors can be unstable under certain conditions.1. Enzyme Activity Check: Test the activity of each enzyme individually before adding it to the cascade reaction.[1] 2. Condition Optimization: Ensure the reaction buffer is at an optimal pH (around 6.8-7.0) and temperature (25-30°C).[2][3][4] 3. Component Verification: Double-check the concentrations of all substrates and cofactors. Ensure fresh, high-quality reagents are used. 4. Stability Management: Maintain optimal pH and temperature throughout the reaction and analysis. Consider prompt analysis after the reaction is complete.
IV-CA-002 Accumulation of an Early Pathway Intermediate (e.g., N²-(2-carboxyethyl)-L-arginine) 1. Bottleneck at a Downstream Enzyme: The enzyme responsible for converting the accumulated intermediate (e.g., β-Lactam Synthetase) may be slow or inhibited. 2. Incorrect Enzyme Ratio: The concentration of the downstream enzyme may be too low relative to the upstream enzymes.1. Enzyme Kinetics Analysis: Determine the kinetic parameters (Km and kcat) of the problematic enzyme to understand its efficiency. 2. Enzyme Titration: Experiment with increasing the concentration of the downstream enzyme to alleviate the bottleneck.
IV-CA-003 Inconsistent Yields Between Batches 1. Variability in Reagent Preparation: Inconsistent concentrations of enzymes, substrates, or cofactors. 2. Nuclease or Protease Contamination: Degradation of DNA (if using a cell-free expression system) or enzymes. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of enzymes or other reagents can lead to loss of activity.1. Standardized Protocols: Use precise and consistent methods for preparing all reaction components. 2. Aseptic Technique: Use nuclease- and protease-free reagents and consumables.[5] 3. Aliquot Reagents: Store enzymes and other sensitive reagents in single-use aliquots to minimize freeze-thaw cycles.[5]
IV-CA-004 Precipitation in the Reaction Mixture 1. High Enzyme Concentration: Excessive concentrations of one or more enzymes can lead to aggregation. 2. Suboptimal Buffer Conditions: Incorrect buffer composition or pH can affect protein solubility.1. Optimize Enzyme Concentrations: Determine the minimal effective concentration for each enzyme. 2. Buffer Screening: Test different buffer systems to find one that maintains the solubility of all components. The addition of mild detergents or chaperones might also be beneficial.[6]

Frequently Asked Questions (FAQs)

1. What is the complete enzymatic pathway for in vitro this compound synthesis?

The biosynthesis of clavulanic acid from primary metabolites involves a series of enzymatic steps. The initial stages, leading to the key intermediate this compound, are as follows:

  • Condensation: D-glyceraldehyde-3-phosphate (G3P) and L-arginine are condensed to form N²-(2-carboxyethyl)-L-arginine (CEA). This reaction is catalyzed by N²-(2-carboxyethyl)arginine synthase (CEAS).[7]

  • β-Lactam Ring Formation: CEA is cyclized in an ATP-dependent manner to create deoxyguanidinoprothis compound (DGPC), a monocyclic β-lactam. This step is carried out by β-lactam synthetase (BLS).[7]

  • Hydroxylation: DGPC undergoes hydroxylation to yield guanidinoprothis compound (GPC). This reaction is one of the three transformations catalyzed by the multifunctional enzyme clavaminate synthase (CAS).[7]

  • Amidine Group Removal: The amidino group is removed from GPC by proclavaminate amidinohydrolase (PAH), resulting in the formation of prothis compound.[7]

  • Oxidative Cyclization and Desaturation: Prothis compound is converted to this compound by clavaminate synthase (CAS) through two consecutive oxidative reactions.[7]

The subsequent "late stage" steps involve a stereochemical inversion of this compound, formation of clavulanate-9-aldehyde, and a final reduction to clavulanic acid.[7]

2. What are the essential cofactors for the in vitro synthesis of this compound?

Several cofactors are critical for the enzymatic reactions in the this compound pathway:

  • Thiamine Diphosphate (ThDP): Required by N²-(2-carboxyethyl)arginine synthase (CEAS) for the initial condensation step.[7]

  • ATP: Essential for the cyclization reaction catalyzed by β-lactam synthetase (BLS).[7]

  • α-Ketoglutarate and Fe²⁺: These are crucial for the oxidative reactions catalyzed by clavaminate synthase (CAS).[8]

  • NADPH: Required for the final reduction step to clavulanic acid.[7]

3. How can I monitor the progress of the in vitro reaction and quantify the yield?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying clavulanic acid and its intermediates. Derivatization with imidazole (B134444) is often used to create a stable chromophore that can be detected by UV absorbance around 311 nm.[7]

  • Colorimetric Assays: A rapid method for quantifying clavulanic acid involves a β-lactamase-catalyzed reaction using a chromogenic substrate like nitrocefin. The inhibition of β-lactamase by clavulanic acid can be measured spectrophotometrically.[9]

  • Mass Spectrometry (MS): LC-MS can be used for the sensitive and specific detection and quantification of clavulanic acid and its intermediates in the reaction mixture.[10]

4. What are the optimal storage conditions for this compound and its intermediates?

Clavulanic acid and its intermediates are known to be unstable, particularly in aqueous solutions and at non-optimal pH and temperature. For short-term storage of reaction products prior to analysis, it is recommended to keep them at low temperatures (e.g., 4°C) and a pH between 6.0 and 7.0 to minimize degradation.[2]

Data Presentation

Table 1: Key Enzymes and their Functions in the Early Stages of this compound Biosynthesis

EnzymeAbbreviationGeneFunctionCofactors/Co-substrates
N²-(2-carboxyethyl)arginine synthaseCEASceaSCondensation of G3P and L-arginineThiamine Diphosphate (ThDP)
β-Lactam SynthetaseBLSblsFormation of the β-lactam ringATP
Proclavaminate AmidinohydrolasePAHpahRemoval of the amidino group-
Clavaminate SynthaseCAScasHydroxylation, oxidative cyclization, and desaturationα-Ketoglutarate, Fe²⁺, O₂

Experimental Protocols

Protocol 1: General Procedure for In Vitro Reconstitution of the this compound Pathway

This protocol provides a general framework for setting up the in vitro synthesis of this compound using purified enzymes. Optimal concentrations of each component should be determined empirically.

Materials:

  • Purified enzymes (CEAS, BLS, PAH, CAS)

  • Substrates: D-glyceraldehyde-3-phosphate (G3P), L-arginine

  • Cofactors: Thiamine Diphosphate (ThDP), ATP, α-ketoglutarate, FeSO₄, NADPH

  • Reaction Buffer (e.g., HEPES or MOPS, pH 6.8-7.0)

  • Nuclease-free water

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Nuclease-free water to the final desired volume.

    • Reaction buffer to the desired final concentration.

    • Substrates (G3P, L-arginine) to their final concentrations.

    • Cofactors (ThDP, ATP, α-ketoglutarate, FeSO₄, NADPH) to their final concentrations.

  • Enzyme Addition: Add the purified enzymes (CEAS, BLS, PAH, CAS) to the reaction mixture. The optimal concentration of each enzyme should be determined experimentally.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25-30°C) with gentle agitation.

  • Reaction Monitoring: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching and Analysis: Stop the reaction in the aliquots (e.g., by adding a quenching agent or by rapid freezing). Analyze the samples for the presence of this compound and intermediates using HPLC or a colorimetric assay.

Visualizations

Clavaminic_Acid_Biosynthesis cluster_0 G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine CEA_in G3P->CEA_in Arginine L-Arginine Arginine->CEA_in DGPC Deoxyguanidinoprothis compound CEA->DGPC ATP GPC Guanidinoprothis compound DGPC->GPC α-KG, Fe²⁺ Proclavaminic_Acid Prothis compound GPC->Proclavaminic_Acid Clavaminic_Acid This compound Proclavaminic_Acid->Clavaminic_Acid α-KG, Fe²⁺ CEAS CEAS CEAS->CEA BLS BLS BLS->DGPC CAS1 CAS CAS1->GPC PAH PAH PAH->Proclavaminic_Acid CAS2 CAS CAS2->Clavaminic_Acid CEA_in->CEA CEA_in->CEAS

Caption: Early enzymatic steps in the in vitro biosynthesis of this compound.

Troubleshooting_Workflow Start Low/No Yield Check_Enzymes Individual Enzyme Assays Start->Check_Enzymes Check_Conditions Verify pH, Temp, Buffer Start->Check_Conditions Check_Components Check Substrate/Cofactor Concentrations Start->Check_Components Enzyme_Inactive Inactive Enzyme(s) Identified Check_Enzymes->Enzyme_Inactive Conditions_Suboptimal Suboptimal Conditions Check_Conditions->Conditions_Suboptimal Components_Incorrect Incorrect Components Check_Components->Components_Incorrect Enzyme_Inactive->Check_Conditions No Replace_Enzyme Replace/Purify Enzyme Enzyme_Inactive->Replace_Enzyme Yes Conditions_Suboptimal->Check_Components No Optimize_Conditions Optimize Reaction Conditions Conditions_Suboptimal->Optimize_Conditions Yes Prepare_Fresh Prepare Fresh Reagents Components_Incorrect->Prepare_Fresh Yes Rerun Rerun Experiment Components_Incorrect->Rerun No Replace_Enzyme->Rerun Optimize_Conditions->Rerun Prepare_Fresh->Rerun

Caption: A logical workflow for troubleshooting low yield in in vitro this compound synthesis.

References

Technical Support Center: Strategies to Enhance Clavulanic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of clavaminic acid in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Issue Possible Cause Solution
Rapid loss of this compound activity in a solution-based assay. Inappropriate pH of the buffer or medium. Clavulanic acid is most stable in a pH range of 6.0 to 7.2.[1][2] Both acidic and alkaline conditions significantly accelerate its degradation.[1][3]Verify and adjust the pH of your solution to be within the optimal 6.0-7.2 range. Employ a well-buffered system to maintain pH stability throughout your experiment.
High storage or experimental temperature. The degradation of clavulanic acid is highly dependent on temperature, with elevated temperatures leading to accelerated degradation.[1][4]For short-term storage, keep solutions at refrigerated temperatures (2-8°C). For long-term storage, freezing at -20°C to -80°C is recommended.[1] It is also crucial to avoid repeated freeze-thaw cycles.
Presence of certain salts. Some inorganic salts can increase the instability of clavulanic acid in solution.[1][5]If possible, minimize the concentration of salts in your buffers. If salts are essential for your experiment, it is advisable to conduct a preliminary stability study to assess their impact.
A freshly prepared clavulanic acid solution quickly turns yellow or brown. Degradation of clavulanic acid. This discoloration can be an indicator of clavulanic acid degradation, which is sensitive to light and temperature.[6]Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6] Prepare solutions at low temperatures (e.g., on ice) and store them at the recommended refrigerated temperatures.[6]
Inconsistent experimental results using clavulanic acid solutions. Degradation during the experiment. The inherent instability of clavulanic acid can lead to a decrease in its effective concentration over the course of an experiment, resulting in variability.Due to its instability in solution, it is always best to use freshly prepared clavulanic acid solutions for experiments.[6] For lengthy experiments, consider preparing fresh solutions at intermediate time points to maintain a consistent concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause clavulanic acid degradation?

A1: The primary factors leading to the degradation of clavulanic acid are exposure to moisture (hydrolysis), elevated temperatures, and inappropriate pH levels in aqueous solutions.[1] Its β-lactam ring is susceptible to nucleophilic attack, which leads to a loss of its activity.[1]

Q2: What is the optimal pH for maintaining the stability of clavulanic acid in aqueous solutions?

A2: Clavulanic acid exhibits its maximum stability in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[1][2] Degradation is significantly accelerated in both more acidic and alkaline conditions.[1] One study identified the pH for maximal stability to be 6.39.

Q3: How does temperature affect the stability of clavulanic acid?

A3: Elevated temperatures significantly accelerate the degradation of clavulanic acid.[1][4] For reconstituted oral suspensions, storage at refrigerated temperatures (2-8°C) is crucial for maintaining stability.[1] At room temperature (e.g., 20-29°C), degradation is much more rapid.[1]

Q4: Is clavulanic acid sensitive to light?

A4: While temperature and pH are the most critical factors, exposure to light can also contribute to the degradation of clavulanic acid, especially in solution. It is recommended to store reconstituted injectable solutions in the dark to minimize degradation.[1]

Q5: How should solid potassium clavulanate be stored?

A5: Solid potassium clavulanate is hygroscopic and should be stored in a dry environment.[1]

Quantitative Data Summary

Table 1: Effect of Temperature on Clavulanic Acid Degradation in Suspension

TemperatureTimeDegradation (%)
8°C7 days12.9%
28°C7 days72.3%
23°C24 hours15.4%
28°C24 hours21.7%

Data sourced from a study on co-formulated suspensions.[7]

Table 2: Shelf-Life (t90) of Clavulanic Acid at Different Temperatures

TemperatureShelf-Life (t90)
4°C152 hours
25°C26 hours
37°C6.4 hours

t90 is the time at which the concentration drops to 90% of the initial concentration.[8]

Experimental Protocols

Detailed Methodology for a Clavulanic Acid Stability Study Using HPLC

This protocol outlines a general procedure for assessing the stability of clavulanic acid in a buffered solution at a specific temperature.

1. Materials and Reagents:

  • Potassium clavulanate reference standard

  • High-purity water (HPLC grade)

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)

  • HPLC grade methanol (B129727) or acetonitrile

  • 0.45 µm syringe filters

  • HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • pH meter

  • Temperature-controlled incubator or water bath

3. Procedure:

  • Buffer Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.05 M) to the desired pH (e.g., pH 6.8) by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in high-purity water.

    • Verify the pH using a calibrated pH meter and adjust as necessary with dilute acid or base.

    • Filter the buffer through a 0.45 µm filter to remove any particulate matter.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of potassium clavulanate reference standard.

    • Dissolve the standard in the prepared buffer to achieve a specific stock concentration (e.g., 1 mg/mL). It is advisable to perform this step on ice to minimize initial degradation.

  • Stability Sample Preparation:

    • Dilute the stock solution with the same buffer to the desired final concentration for the stability study (e.g., 100 µg/mL).

    • Dispense aliquots of this solution into several HPLC vials.

  • Stability Study Incubation:

    • Place the vials in a temperature-controlled environment set to the desired study temperature (e.g., 25°C).

    • Designate a "time zero" vial and immediately analyze it according to the HPLC method below.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase consists of a mixture of the prepared buffer and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for good peak separation and shape.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 220-230 nm

    • Inject the samples from each time point onto the HPLC system.

    • Record the peak area of the this compound peak in each chromatogram.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

  • Plot the percentage of remaining this compound versus time.

  • Determine the degradation rate constant and the shelf-life (t90) of this compound under the tested conditions.

Visualizations

Early Steps of Clavulanic Acid Degradation Pathway CA Clavulanic Acid Protonated_CA Protonated Carbonyl Group CA->Protonated_CA I. Protonation of carbonyl group Intermediate Tetrahedral Intermediate Protonated_CA->Intermediate II. Nucleophilic attack of water Ring_Opening β-Lactam Ring Opening Intermediate->Ring_Opening III-V. Deprotonation, protonation of Nitrogen, and C-N bond breaking Experimental Workflow for Clavulanic Acid Stability Study start Start prep_buffer Prepare Buffer Solution (e.g., pH 6.8) start->prep_buffer prep_stock Prepare Clavulanic Acid Stock Solution prep_buffer->prep_stock prep_samples Prepare Stability Samples prep_stock->prep_samples incubate Incubate Samples at Desired Temperature prep_samples->incubate hplc_t0 Analyze Time Zero Sample (HPLC) incubate->hplc_t0 hplc_tx Analyze Samples at Specific Time Intervals (HPLC) incubate->hplc_tx analyze Analyze Data and Determine Degradation Rate hplc_t0->analyze hplc_tx->analyze end End analyze->end Key Factors Influencing Clavulanic Acid Stability Stability Clavulanic Acid Stability pH pH (Optimal: 6.0-7.2) Stability->pH Temp Temperature (Lower is better) Stability->Temp Salts Presence of Salts (Can increase instability) Stability->Salts Light Light Exposure (Can contribute to degradation) Stability->Light

References

Technical Support Center: Clavaminic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the quantification of clavaminic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during analysis?

A1: this compound, a precursor to clavulanic acid, shares a similar β-lactam structure and is highly unstable in aqueous solutions.[1][2] Its degradation is significantly influenced by pH, temperature, and the presence of certain ions.[1][3][4] For reliable quantification, samples should be handled at low temperatures (e.g., on ice or at 2-8°C) and analyzed as quickly as possible after preparation.[5] Long-term storage requires freezing at -80°C to prevent degradation.[5] Optimal stability in aqueous solutions is generally found in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[6]

Q2: My this compound peak is very small or undetectable in my HPLC-UV analysis. What could be the cause?

A2: This is a common issue primarily due to two factors:

  • Analyte Degradation: As mentioned, this compound is unstable. Ensure that all sample preparation steps are performed quickly and at low temperatures.[5] Use freshly prepared solutions for your experiments.

  • Insufficient UV Absorbance: Like clavulanic acid, this compound has a weak chromophore, leading to low sensitivity with UV detection at typical wavelengths (e.g., 220 nm).[1][7] The most effective way to enhance sensitivity is through derivatization with a reagent like imidazole (B134444), which forms a derivative that absorbs strongly at a higher wavelength (approximately 311 nm).[8][9][10]

Q3: I'm observing high variability and poor reproducibility in my LC-MS/MS results. What should I investigate?

A3: High variability in LC-MS/MS analysis of this compound often points to three main culprits:

  • Matrix Effects: Co-eluting components from your sample matrix (e.g., fermentation broth, plasma) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate results.[1][11]

  • In-Source Degradation: The compound can be unstable in the high-temperature environment of the ion source.[1]

  • Inconsistent Sample Preparation: Minor variations in timing, temperature, or reagent volumes during sample prep can lead to significant differences in analyte recovery and stability.[1]

To troubleshoot, focus on improving your sample clean-up protocol (e.g., using solid-phase extraction), optimizing chromatographic separation to isolate the analyte from matrix interferences, and fine-tuning ion source parameters (temperature, voltages) to minimize degradation.[1]

Q4: What are the best practices for sample preparation when analyzing this compound from complex matrices like fermentation broth or tissue?

A4: The goal is to efficiently extract this compound while ensuring its stability and removing interfering matrix components.[5] Key practices include:

  • Immediate Cooling: Process samples immediately after collection or freeze them at -80°C.[5] All preparation steps should be conducted on ice.[1][5]

  • Protein Precipitation: For biological samples, a simple and rapid method is protein precipitation using an ice-cold solvent like acetonitrile (B52724), followed by centrifugation.[5][12]

  • Solid-Phase Extraction (SPE): SPE is a more selective method that can effectively remove interfering components and concentrate the analyte, leading to cleaner extracts and reduced matrix effects.[5][13]

  • pH Control: Maintain the pH of your buffers within the optimal stability range for this compound (pH 6.0-7.2).[6]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Splitting, or Broadening)
Possible CauseTroubleshooting StepExpected Outcome
Inappropriate Mobile Phase pH Adjust the mobile phase pH. A pH range of 3.2 to 5.5 is often used for related compounds.[1] Experiment with small adjustments (± 0.2 pH units) to find the optimal condition.Improved peak symmetry (sharp and symmetrical).
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, use a guard column to protect the analytical column or replace the column entirely.[11]A sharp, well-defined peak is restored.
Injection Solvent Mismatch Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[11] Reconstitute the final extract in the mobile phase if possible.Elimination of split or distorted peaks.
Issue 2: Inconsistent Quantification in LC-MS/MS
Possible CauseTroubleshooting StepExpected Outcome
Matrix Effects (Ion Suppression/Enhancement) 1. Improve sample cleanup using a more effective SPE protocol.[1][5]2. Modify the chromatographic gradient to better separate this compound from interfering matrix components.[11]3. Use a stable isotope-labeled internal standard if available to compensate for matrix effects.[11]Lower relative standard deviation (RSD) for quality control samples and more accurate quantification.
In-source Degradation Optimize ion source parameters, such as temperature and voltages, to find the mildest conditions that still provide adequate ionization.[1]Increased signal intensity and stability of the parent ion.
Analyte Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C). Reduce the time between sample preparation and injection.[14]Improved reproducibility between injections over a sequence.

Quantitative Data Summary

The following tables summarize performance characteristics from validated analytical methods for clavulanic acid, which are expected to be similar for this compound due to their structural relationship.

Table 1: Performance of HPLC-UV Methods for Clavulanic Acid.

ParameterMethod 1[15]Method 2[15]Method 3[16]
Linear Range 17.82 - 67.90 µg/mL0.032 - 0.048 mg/mL0.2 - 400 mg/L
Limit of Detection (LOD) 7.13 µg/mL1.1 µg/mL0.01 mg/L
Limit of Quantification (LOQ) 21.62 µg/mL3.5 µg/mL0.02 mg/L
Recovery Not SpecifiedNot Specified103.8% (average)

Table 2: Performance of LC-MS/MS Methods for Clavulanic Acid.

ParameterMethod 1 (Human Plasma)[17]Method 2 (Calf Plasma)[12]Method 3 (Broiler Plasma)[18]Method 4 (Broiler Meat)[18]
Linear Range 2.5 - 2500 ng/mLNot SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) Not Specified3.5 ng/mL3.09 µg/L2.57 µg/kg
Limit of Quantification (LOQ) 2.50 ng/mL25 ng/mL10.21 µg/L8.47 µg/kg
Recovery 98.4% (mean)Not Specified> 105.7%> 95.6%

Table 3: Stability of Clavulanic Acid in Solution (Time to reach 90% of initial concentration). [19]

TemperatureTime (hours)
4°C 152
25°C 26
37°C 6.4

Experimental Protocols

Protocol 1: HPLC-UV Quantification with Imidazole Derivatization

This method is suitable for quantifying this compound in fermentation broth.[9]

  • Sample Preparation:

    • Centrifuge the culture broth to pellet cells and solids.

    • Filter the supernatant through a 0.45 µm membrane filter.[8]

  • Derivatization:

    • To 1.0 mL of the filtered supernatant, add 1.0 mL of imidazole solution (e.g., 20% w/v, pH 6.8).[8]

    • Incubate the mixture at 30°C for 15-30 minutes to allow for the formation of the imidazole derivative.[8]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]

    • Mobile Phase: A mixture of 0.1 M KH₂PO₄ buffer and methanol (B129727) (e.g., 94:6 v/v).[9]

    • Flow Rate: 1.0 mL/min.[8][9]

    • Detection: UV at 311 nm.[8][9]

    • Column Temperature: 30°C.[8]

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations prepared in the same matrix and derivatized in the same manner.

Protocol 2: LC-MS/MS Quantification in Biological Fluids

This method is adapted from protocols for clavulanic acid and is suitable for high-sensitivity analysis in plasma.[12][14]

  • Sample Preparation (Protein Precipitation & Extraction):

    • Thaw frozen plasma samples in an ice-water bath.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).[14]

    • Vortex for 5 minutes to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.[5][14]

    • Carefully transfer the supernatant to a clean tube.

    • (Optional back-extraction for cleanup): Add dichloromethane, vortex, and centrifuge. Collect the upper aqueous layer for analysis.[12]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or polymeric column (e.g., UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[17]

    • Mobile Phase A: 0.05% Formic Acid in water or 2.0 mM Ammonium Formate in water.[12][17]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.[17]

    • Gradient: Develop a gradient to separate this compound from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), negative mode.[12]

    • Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for this compound.

Visualizations

This compound Biosynthesis Pathway G3P Glyceraldehyde-3-P CEA N²-(2-carboxyethyl) -L-arginine G3P->CEA CEAS ARG L-Arginine ARG->CEA CEAS DGPC Deoxyguanidino- prothis compound CEA->DGPC BLS GPC Guanidino- prothis compound DGPC->GPC GPC-H PA Prothis compound GPC->PA PAH CAA This compound (3S, 5S) PA->CAA CAS N_Glycyl_CAA N-glycyl-clavaminic acid CAA->N_Glycyl_CAA Stereochemical inversion Clavams 5S Clavam Metabolites CAA->Clavams Branch Pathway Aldehyde Clavulanate-9-aldehyde N_Glycyl_CAA->Aldehyde CA Clavulanic Acid (3R, 5R) Aldehyde->CA CAD

Caption: Biosynthetic pathway of clavulanic acid from primary metabolites.[20][21][22]

Troubleshooting Workflow: Low Analyte Signal Start Start: Low or No This compound Peak Check_Stability Review Sample Handling: - Stored at -80°C? - Processed on ice? - Freshly prepared? Start->Check_Stability Improve_Stability Action: Re-prepare sample using strict cold chain. Analyze immediately. Check_Stability->Improve_Stability No Check_UV_Method Using HPLC-UV? Check_Stability->Check_UV_Method Yes Improve_Stability->Check_UV_Method End_Resolved Issue Resolved Improve_Stability->End_Resolved Derivatize Action: Implement imidazole derivatization protocol. Change λ to 311 nm. Check_UV_Method->Derivatize Yes Check_MS_Method Using LC-MS/MS? Check_UV_Method->Check_MS_Method No Check_Concentration Is sample concentration sufficiently high? Derivatize->Check_Concentration Derivatize->End_Resolved Optimize_MS Action: Optimize ion source parameters (temp, voltage). Check for matrix effects. Check_MS_Method->Optimize_MS Yes Check_MS_Method->Check_Concentration No Optimize_MS->Check_Concentration Optimize_MS->End_Resolved Concentrate_Sample Action: Concentrate sample (e.g., SPE, evaporation) and re-inject. Check_Concentration->Concentrate_Sample No Check_Concentration->End_Resolved Yes Concentrate_Sample->End_Resolved End_Consult Consult Instrument Specialist Concentrate_Sample->End_Consult

Caption: Logical workflow for troubleshooting low signal in this compound analysis.

References

Technical Support Center: Optimizing Fermentation Conditions for Clavaminic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of clavaminic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the fermentation process. This compound is a critical intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor.[1][2][3] Optimizing its production is key to enhancing the overall yield of clavulanic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the fermentation of Streptomyces clavuligerus for clavaminic and clavulanic acid production.

Problem IDProblem DescriptionPossible CausesSuggested Solutions
CA-001 Low or No Product Yield - Suboptimal culture conditions (pH, temperature, aeration). - Inappropriate carbon or nitrogen source. - High phosphate (B84403) concentration. - Strain degradation or contamination.- Verify and optimize pH (6.8-7.0) and temperature (20-28°C).[4] - Ensure adequate aeration and agitation (e.g., 800-1000 rpm in bioreactors).[4] - Use glycerol (B35011) as the primary carbon source and a complex nitrogen source like soybean flour.[4][5] - Limit phosphate concentration to around 10 mM.[4] - Use a fresh culture from a verified stock.[4]
CA-002 Inconsistent Yields Between Batches - Variability in inoculum preparation. - Inconsistent media composition. - Fluctuations in fermentation parameters.- Standardize inoculum preparation, ensuring a high-density spore suspension (≥5%).[4][6] - Precisely control the composition of the seed and production media. - Calibrate probes and maintain consistent control over pH, temperature, and dissolved oxygen.[7]
CA-003 Poor Cell Growth - Nutrient limitation in the medium. - Suboptimal physical parameters.- Ensure all essential nutrients, including trace elements, are present in the medium. - Optimize temperature and pH for biomass production, which may differ slightly from optimal production conditions.[4]
CA-004 Product Degradation - Unfavorable pH or temperature during fermentation or storage. - Hydrolysis of the β-lactam ring.- Maintain a controlled pH (around 6.8) and lower temperatures (around 20°C) to enhance molecule stability.[5][6] - Be aware that clavulanic acid degradation can be catalyzed by the compound itself and its decomposition products.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal carbon and nitrogen sources for this compound production?

Glycerol is widely recognized as the preferred carbon source for clavulanic acid production as its intermediate, glyceraldehyde-3-phosphate (GAP), is a direct precursor in the biosynthetic pathway.[5][8] Organic nitrogen sources, such as soybean flour and soybean protein isolates, have been shown to enhance production rates.[5][9]

Q2: What is the role of amino acid supplementation in the fermentation medium?

Supplementing the culture medium with amino acids like L-arginine or its precursors, L-ornithine and L-glutamate, can significantly enhance clavulanic acid biosynthesis.[5][7] L-arginine is a direct C-5 precursor for the clavulanic acid molecule.[7][10]

Q3: What are the optimal physical parameters (pH, temperature, aeration) for the fermentation process?

The optimal conditions can vary slightly between different strains of S. clavuligerus. However, generally, a pH between 6.5 and 7.0 is recommended.[5] The culture pH can significantly impact the yield, primarily due to the degradation of the clavulanic acid molecule in acidic or basic conditions.[5] A lower fermentation temperature, around 20°C, has been reported to result in higher clavulanic acid concentrations, as it decreases the rate of hydrolysis.[5][9] High shear rates, achieved through agitation speeds over 300 rpm, along with sufficient oxygen supply, also favor production.[5]

Q4: Which fermentation strategy is most effective: batch, fed-batch, or continuous culture?

Fed-batch cultivation is generally the most effective strategy for achieving high titers of clavulanic acid.[4][7] This approach allows for the controlled feeding of substrates like glycerol and ornithine, which prevents both substrate inhibition and precursor depletion, thereby extending the production phase.[4][7]

Q5: How does phosphate concentration affect production?

Phosphate has a repressive effect on clavulanic acid production.[6] It is crucial to maintain a limited phosphate concentration in the culture medium, typically around 10 mM, to favor the biosynthesis of secondary metabolites like this compound.[4]

Quantitative Data Summary

Table 1: Optimal Fermentation Parameters for Clavulanic Acid Production

ParameterOptimal RangeReference
pH6.5 - 7.0[5]
Temperature20 - 28°C[4][5]
Agitation Speed> 300 rpm (up to 800-1000 rpm)[4][5]
Dissolved Oxygen> 40%[11]

Table 2: Effect of Precursor Supplementation on Clavulanic Acid Yield

SupplementEffect on YieldRationaleReference
GlycerolIncreasedC-3 precursor[5]
L-arginineIncreasedC-5 precursor[5][7]
L-ornithineIncreasedPrecursor to L-arginine[7]
L-glutamateIncreasedFuels the urea (B33335) cycle for L-arginine synthesis[10]

Table 3: Comparison of Fermentation Strategies

StrategyMaximum CA Concentration (Example)ProductivityReference
Batch348.5 mg/LLowest[9][12]
Fed-Batch982.1 mg/LHigh[9]
Continuous-Highest[12]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of S. clavuligerus

  • Inoculum Preparation : Prepare a high-density spore suspension (≥5%) of S. clavuligerus from a fresh, verified stock culture.[4][6]

  • Seed Culture : Inoculate a seed medium and incubate under optimal conditions to generate sufficient biomass for the production bioreactor.

  • Production Phase (Batch) : Transfer the seed culture to the production bioreactor containing a defined medium with glycerol as the carbon source and soybean flour as the nitrogen source. Maintain pH at 6.8 and temperature at 28°C with adequate aeration.[4][5]

  • Feeding Strategy : After an initial batch phase (e.g., 24-48 hours), initiate a continuous feed of a sterile solution containing glycerol and a precursor amino acid like ornithine or arginine.[4] The feed rate should be optimized to maintain a low residual glycerol concentration in the bioreactor.

  • Monitoring : Regularly monitor pH, temperature, dissolved oxygen, biomass, and clavulanic acid concentration throughout the fermentation.

  • Harvesting : Harvest the culture broth when the clavulanic acid concentration reaches its peak and begins to decline.

Protocol 2: Quantification of Clavulanic Acid by HPLC-UV

Due to its weak native UV absorbance, derivatization is often employed to enhance detection sensitivity.[13]

  • Sample Preparation :

    • Centrifuge the fermentation broth to pellet the cells.

    • Collect the supernatant for analysis.

    • Perform protein precipitation by adding methanol (B129727) or acetonitrile (B52724), followed by centrifugation.[13]

  • Derivatization :

    • React the supernatant with an imidazole (B134444) reagent to form a chromophore that absorbs strongly around 311 nm.[13]

  • Chromatographic Conditions :

    • Column : Reversed-phase C8 or C18 column.[13][14]

    • Mobile Phase : A mixture of acetonitrile and a phosphate buffer solution.[13]

    • Detection : UV detection at 311 nm (for the derivative).[13]

    • Flow Rate : Typically around 1 mL/min.[14]

    • Injection Volume : 20 µL.[13]

  • Quantification :

    • Construct a calibration curve using standards of known clavulanic acid concentrations.

    • Quantify the unknown samples by comparing their peak areas to the calibration curve.[13]

Visualizations

This compound Biosynthesis cluster_precursors Precursors cluster_early Early Steps cluster_bifurcation Bifurcation Point cluster_late Late Steps G3P Glyceraldehyde-3-P CEAS CEAS G3P->CEAS Arg L-Arginine Arg->CEAS BLS BLS CEAS->BLS N2-(2-carboxyethyl)-arginine Proclavaminic_Acid Prothis compound BLS->Proclavaminic_Acid CAS CAS Clavaminic_Acid This compound CAS->Clavaminic_Acid Proclavaminic_Acid->CAS Clavulanic_Acid Clavulanic Acid Clavaminic_Acid->Clavulanic_Acid Epimerization Clavams Other Clavams Clavaminic_Acid->Clavams

Caption: Simplified biosynthetic pathway of clavulanic acid.

Fermentation Optimization Workflow Start Start: Define Optimization Goal (e.g., Increase Yield) Strain Strain Selection & Inoculum Prep Start->Strain Media Media Optimization (C/N Sources, Precursors) Strain->Media Params Parameter Optimization (pH, Temp, DO) Media->Params Fermentation Perform Fed-Batch Fermentation Params->Fermentation Analysis Sample & Analyze (HPLC for CA) Fermentation->Analysis Evaluate Evaluate Results Analysis->Evaluate Evaluate->Media Re-optimize End End: Optimized Protocol Evaluate->End Goal Met

Caption: Experimental workflow for fermentation optimization.

Troubleshooting Low Yield Problem Low this compound Yield CheckGrowth Is Cell Growth Normal? Problem->CheckGrowth CheckParams Are Fermentation Parameters Optimal? (pH, Temp, DO) CheckGrowth->CheckParams Yes Sol_Growth Troubleshoot Growth: - Check nutrient limitations - Optimize growth parameters CheckGrowth->Sol_Growth No CheckMedia Is Media Composition Correct? (C/N, Precursors, Phosphate) CheckParams->CheckMedia Yes Sol_Params Calibrate probes and adjust setpoints for pH, Temp, DO CheckParams->Sol_Params No Sol_Media Verify media components. Limit phosphate. Ensure precursor availability. CheckMedia->Sol_Media No Sol_Strain Check for contamination. Use fresh inoculum. CheckMedia->Sol_Strain Yes

Caption: Troubleshooting logic for low product yield.

References

dealing with co-eluting impurities in clavaminic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of clavaminic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to co-eluting impurities during chromatographic analysis. Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues and optimize your analytical methods.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with co-eluting peaks in your this compound analysis.

Question: I am observing a broad or shouldered peak for this compound, suggesting a co-eluting impurity. How can I resolve this?

Answer:

Co-elution can significantly impact the accuracy of quantification. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm Co-elution

First, confirm that the peak distortion is due to a co-eluting impurity and not another issue like column degradation or poor sample preparation.

  • Peak Purity Analysis: If you have a diode array detector (DAD) or a mass spectrometer (MS), use the peak purity analysis function. A non-homogenous peak spectrum across the peak is a strong indicator of co-elution.

  • Overlay Chromatograms: Compare the chromatogram of your sample with that of a pure this compound standard. Any significant difference in peak shape is indicative of an impurity.

Step 2: Methodical Optimization

Once co-elution is suspected, systematically adjust your chromatographic parameters. It is crucial to change only one parameter at a time to clearly understand its effect. The following flowchart outlines a recommended workflow for troubleshooting.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks A Suspected Co-elution (Broad/Shouldered Peak) B Confirm with Peak Purity Analysis (DAD/MS) A->B C Modify Mobile Phase B->C D Adjust pH C->D Try First E Change Organic Solvent (e.g., Acetonitrile (B52724) to Methanol) C->E Try Second F Alter Solvent Ratio (Isocratic or Gradient) C->F Try Third G Change Column D->G If no success M Peaks Resolved D->M E->G If no success E->M F->G If no success F->M H Different Stationary Phase (e.g., C8, Phenyl-Hexyl) G->H Try First I Smaller Particle Size or Longer Column G->I Try Second J Optimize Instrument Parameters H->J If no success H->M I->J If no success I->M K Adjust Flow Rate J->K L Adjust Temperature K->L K->M L->M N No Resolution L->N If still unresolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities that might co-elute with this compound?

A1: While specific data for this compound is limited, impurities for the closely related clavulanic acid often include:

  • Degradation Products: Clavulanic acid is unstable in aqueous solutions and can degrade, especially at non-optimal pH and elevated temperatures.[1][2] These degradation products are often structurally similar and can co-elute.

  • Synthesis-Related Impurities: Impurities from the manufacturing process, such as "impurity substance G" which has been identified in clavulanic acid fermentation, can be present.[3][4]

  • Structurally Similar Compounds: Other beta-lactam compounds or related molecules present in the sample matrix may have similar chromatographic behavior.

Q2: How does modifying the mobile phase help in resolving co-eluting peaks?

A2: Modifying the mobile phase is one of the most powerful ways to alter selectivity in HPLC. Here’s how different modifications can help:

  • Adjusting pH: Small changes in the mobile phase pH can alter the ionization state of this compound and its impurities, which in turn affects their retention on a reversed-phase column. Experimenting with pH adjustments within the stable range for your column (typically pH 2-8 for silica-based columns) can significantly improve separation.

  • Changing the Organic Solvent: Switching between different organic solvents, such as acetonitrile and methanol (B129727), can change the selectivity of the separation. These solvents have different properties and will interact differently with the analytes and the stationary phase.

  • Altering the Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will generally increase the retention time of your analytes, potentially providing better resolution. For gradient elution, making the gradient shallower can also improve the separation of closely eluting compounds.

The following diagram illustrates the relationship between key chromatographic parameters and peak resolution.

G cluster_0 Factors Influencing Peak Resolution cluster_1 Mobile Phase cluster_2 Column cluster_3 Instrument Conditions Resolution Peak Resolution pH pH pH->Resolution Organic_Solvent Organic Solvent Type Organic_Solvent->Resolution Solvent_Strength Solvent Strength Solvent_Strength->Resolution Stationary_Phase Stationary Phase Stationary_Phase->Resolution Particle_Size Particle Size Particle_Size->Resolution Column_Length Column Length Column_Length->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution Temperature Temperature Temperature->Resolution

Caption: Key parameters affecting chromatographic resolution.

Q3: What type of HPLC column is recommended for this compound analysis?

A3: For the related compound, clavulanic acid, C18 columns are the most commonly used stationary phase.[5] Given the structural similarities, a C18 column is a good starting point for developing a method for this compound. If co-elution with impurities is an issue on a C18 column, consider trying a column with a different selectivity, such as a C8 or a Phenyl-Hexyl column.

Data Presentation

Effective method development requires careful tracking of chromatographic parameters. The following tables provide an example of how to organize your data to compare different analytical conditions.

Table 1: Comparison of Different HPLC Columns

ParameterColumn A (C18)Column B (C8)Column C (Phenyl-Hexyl)
Stationary Phase OctadecylsilaneOctylsilanePhenyl-Hexyl
Particle Size (µm) 53.55
Dimensions (mm) 4.6 x 1504.6 x 1004.6 x 150
This compound RT (min) 4.23.85.1
Impurity 1 RT (min) 4.23.65.5
Resolution (Rs) 0.01.21.8
Notes Co-elution observedPartial separationGood separation

Table 2: Effect of Mobile Phase pH on Resolution

Mobile Phase pHThis compound RT (min)Impurity 1 RT (min)Resolution (Rs)
3.0 5.55.70.8
4.0 4.85.11.3
5.0 4.24.51.5
6.0 3.73.91.1

Experimental Protocols

Protocol: Reversed-Phase HPLC for Clavulanic Acid Analysis

This protocol is intended as a baseline and will likely require optimization for this compound and its specific impurities.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium dihydrogen phosphate (B84403) (monobasic)

  • Ortho-phosphoric acid

  • 0.45 µm membrane filters

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent with UV detector.

  • Column: Inertsil C18 (250 x 4.0 mm, 4 µm).[6]

  • Mobile Phase: Prepare a pH 5.0 buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water, adjusting the pH with ortho-phosphoric acid, and filtering. The mobile phase is a mixture of the pH 5.0 buffer and methanol in a 95:5 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/minute.[8]

  • Detection Wavelength: 220 nm.[8]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: Ambient.

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a working concentration within the expected linear range of the assay.

  • Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak areas and calculate the concentration of this compound in the samples based on the calibration curve.

Note on Sensitivity Enhancement: Clavulanic acid has a weak UV chromophore.[5] If sensitivity is an issue for this compound, consider pre-column derivatization with imidazole, which creates a derivative that absorbs strongly at a higher wavelength (around 311 nm).[5][9]

References

Technical Support Center: Improving Clavaminic Acid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clavaminic acid (CA) extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CA extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting clavulanic acid?

A1: The primary methods for clavulanic acid extraction from fermentation broth include solvent extraction, aqueous two-phase systems (ATPS), and adsorption.[1]

  • Solvent Extraction: This involves using an organic solvent to extract the protonated form of clavulanic acid from the acidified aqueous phase.[2][3] Common solvents include ethyl acetate (B1210297) and butyl acetate.[3]

  • Aqueous Two-Phase Systems (ATPS): These systems, often composed of a polymer (like polyethylene (B3416737) glycol) and a salt (like phosphate (B84403) or citrate), create two immiscible aqueous phases. Clavulanic acid can then be selectively partitioned into one of the phases.[4][5]

  • Adsorption: This method utilizes anion-exchange resins, such as Amberlite IRA 400, to bind the negatively charged clavulanate from the broth.[1][6]

Q2: Why is clavulanic acid so difficult to extract and purify?

A2: The primary challenge in clavulanic acid extraction is its inherent instability.[7] The molecule is susceptible to degradation under various conditions, including:

  • pH: It is unstable at high pH levels and shows increased stability in slightly acidic conditions (around pH 6.0-6.8).[5][7][8][9] Extreme acidic conditions (e.g., pH 2.0) used in solvent extraction can also lead to degradation, requiring careful temperature control.[3]

  • Temperature: Elevated temperatures significantly accelerate the degradation of clavulanic acid.[9][10][11] Therefore, extraction processes are often carried out at low temperatures.[2][3]

  • Presence of other components: The fermentation broth is a complex mixture containing proteins and other molecules that can interfere with the extraction process.[6]

Q3: What is the optimal pH for clavulanic acid extraction?

A3: The optimal pH depends on the extraction method. For solvent extraction, a low pH (around 2.0) is required to protonate the carboxylic acid group of clavulanic acid, making it less polar and more soluble in the organic solvent.[3][12] However, for stability during processing and in methods like ATPS, a pH closer to 6.0-6.8 is often preferred.[5][8]

Q4: How can I minimize the degradation of clavulanic acid during extraction?

A4: To minimize degradation, it is crucial to:

  • Control Temperature: Perform extraction steps at low temperatures (e.g., 4-10°C).[3][9]

  • Maintain Optimal pH: Carefully control the pH throughout the process to maintain stability. A pH range of 6.0-7.2 is generally optimal for stability.[9]

  • Process Samples Quickly: Minimize the processing time to reduce the exposure of clavulanic acid to harsh conditions.[13]

  • Use Stabilizing Agents: In some cases, stabilizing agents can be added to the collection tubes.[10]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Possible Causes:

  • Suboptimal pH: The pH of the aqueous phase may not be optimal for the chosen extraction method.

  • Incorrect Solvent Choice: The organic solvent used may have poor partitioning for clavulanic acid.

  • Degradation of Clavulanic Acid: The product may be degrading during the extraction process due to high temperature or prolonged exposure to adverse pH.

  • Incomplete Phase Separation: Emulsion formation can trap the product and prevent efficient separation.

Troubleshooting Steps:

  • Verify and Optimize pH: For solvent extraction, ensure the aqueous phase is acidified to a pH of approximately 2.0.[3][12] Use a calibrated pH meter.

  • Evaluate Different Solvents: If using solvent extraction, consider testing different organic solvents. Ethyl acetate and butyl acetate have shown good recovery rates.[3]

  • Control Temperature: Perform all extraction steps on ice or in a cold room to minimize thermal degradation.[3][9]

  • Improve Phase Separation: If an emulsion forms, try centrifugation to break the emulsion.

  • Consider a Second Extraction: A second extraction of the aqueous phase with fresh solvent can increase the overall recovery. A double extraction has been shown to improve recovery by about 10%.[3]

Issue 2: Poor Purity of the Extracted Clavulanic Acid

Possible Causes:

  • Co-extraction of Impurities: Other components from the fermentation broth may be co-extracted with the clavulanic acid.

  • Presence of Biomass: Inadequate removal of microbial cells before extraction can lead to contamination.[2]

  • Protein Contamination: Proteins from the fermentation broth can interfere with purification.

Troubleshooting Steps:

  • Pre-treatment of Fermentation Broth: Ensure that the biomass is completely removed by filtration or centrifugation before starting the extraction.[2]

  • Protein Precipitation: Consider a protein denaturation and precipitation step before extraction, for instance, by adjusting the pH or using a suitable agent.[6]

  • Back Extraction: After the initial extraction into an organic solvent, clavulanic acid can be back-extracted into a fresh aqueous phase at a more neutral pH. This can help to remove some organic-soluble impurities.[2]

  • Chromatographic Purification: For higher purity, downstream chromatographic steps like anion-exchange chromatography may be necessary.[6]

Data Presentation

Table 1: Effect of pH and Temperature on Clavulanic Acid Recovery via Liquid-Liquid Extraction
pHTemperature (°C)Single Extraction Recovery (%)Double Extraction Recovery (%)
2.01049.0957.14
8.012.516.0118.85

Data adapted from a study on clavulanic acid recovery techniques.[3]

Table 2: Comparison of Different Organic Solvents for Clavulanic Acid Extraction
Organic SolventRecovery (%)
Ethyl Acetate49.09
Butyl Acetate46.70

Data reflects the higher selectivity of ethyl acetate due to its lower solubility in the aqueous phase.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Clavulanic Acid

This protocol provides a general procedure for the solvent extraction of clavulanic acid from a clarified fermentation broth.

Materials:

  • Clarified fermentation broth containing clavulanic acid

  • Organic solvent (e.g., ethyl acetate)

  • Dilute HCl for pH adjustment

  • Separatory funnel

  • pH meter

  • Ice bath

  • Centrifuge (optional)

Procedure:

  • Preparation: Place the clarified fermentation broth in a beaker and cool it in an ice bath.

  • Acidification: Slowly add dilute HCl to the broth while stirring to adjust the pH to approximately 2.0.[12] Monitor the pH carefully with a calibrated pH meter.

  • Solvent Addition: Transfer the acidified broth to a separatory funnel. Add an equal volume of cold ethyl acetate.

  • Extraction: Stopper the funnel and gently invert it multiple times to mix the phases, venting frequently to release any pressure.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The organic phase (containing clavulanic acid) will be the upper layer.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer containing the extracted clavulanic acid.

  • Second Extraction (Optional): For improved recovery, the aqueous layer can be returned to the separatory funnel and re-extracted with a fresh portion of cold ethyl acetate.[3]

  • Further Processing: The organic extracts can be combined for downstream processing, such as back-extraction into a new aqueous phase or concentration.

Visualizations

Experimental Workflow: Liquid-Liquid Extraction

G cluster_0 Preparation cluster_1 Extraction cluster_2 Collection & Optional Second Pass start Clarified Fermentation Broth cool Cooling in Ice Bath start->cool acidify Acidify to pH 2.0 with HCl cool->acidify add_solvent Add Ethyl Acetate acidify->add_solvent mix Mix and Vent add_solvent->mix separate Phase Separation mix->separate collect_organic Collect Organic Phase (contains Clavulanic Acid) separate->collect_organic collect_aqueous Drain Aqueous Phase separate->collect_aqueous downstream Back-extraction or Concentration collect_organic->downstream re_extract Re-extract Aqueous Phase (Optional) collect_aqueous->re_extract re_extract->add_solvent

Caption: Workflow for liquid-liquid extraction of clavulanic acid.

Logical Relationship: Factors Affecting Extraction Efficiency

G cluster_0 Key Parameters cluster_1 Challenges Efficiency Efficiency Degradation Degradation Efficiency->Degradation Purity Purity Efficiency->Purity pH pH pH->Efficiency Temperature Temperature Temperature->Efficiency Solvent Solvent Solvent->Efficiency Time Time Time->Efficiency

Caption: Interplay of factors influencing clavulanic acid extraction.

References

clavaminate synthase inhibition and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for clavaminate synthase research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work with clavaminate synthase.

Frequently Asked Questions (FAQs)

Q1: What is clavaminate synthase and what are its key functions?

A1: Clavaminate synthase is a non-heme iron(II) and α-ketoglutarate-dependent oxygenase.[1][2] It plays a crucial role in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor.[3][4] This enzyme is notable for catalyzing three distinct reactions at a single active site:

  • Hydroxylation: It hydroxylates deoxyguanidinoproclavaminic acid.[3]

  • Oxidative Cyclization: It catalyzes the oxidative ring closure of prothis compound to form dihydrothis compound.[3][4]

  • Desaturation: It converts dihydrothis compound into this compound.[3][4]

Q2: What are the essential components for a clavaminate synthase activity assay?

A2: A typical clavaminate synthase activity assay requires the following components:

  • Clavaminate synthase enzyme

  • Substrate (e.g., prothis compound)

  • Ferrous iron (Fe²⁺), often supplied as ferrous ammonium (B1175870) sulfate (B86663)

  • α-ketoglutarate as a co-substrate

  • Molecular oxygen (O₂)

  • A suitable buffer, such as sodium MOPS, at an optimal pH (typically around 7.0)

  • Reducing agents like Dithiothreitol (DTT) and sodium ascorbate (B8700270) to maintain the iron in its ferrous state.

Q3: What are the common types of inhibitors for clavaminate synthase?

A3: Inhibition of clavaminate synthase can occur through several mechanisms:

  • Substrate Analogues: Molecules that are structurally similar to the natural substrate, prothis compound, can act as inhibitors. Some of these have been shown to be mixed competitive/noncompetitive inhibitors.[1]

  • Metal Ion Competitors: Divalent cations, such as Co²⁺, can act as competitive inhibitors with respect to Fe²⁺, binding to the active site and preventing the catalytic iron from binding.

  • Active Site Modifiers: Reagents like diethyl pyrocarbonate and N-ethylmaleimide can inhibit the enzyme, suggesting the presence of essential histidine and cysteine residues in or near the active site.

  • Product Inhibition: While not extensively documented for clavaminate synthase, in many enzymatic reactions, the final product can inhibit the enzyme's activity.

Q4: What is "uncoupled reaction" and how does it affect clavaminate synthase activity?

A4: In the absence of its primary substrate (e.g., prothis compound), clavaminate synthase can still catalyze the slow decarboxylation of α-ketoglutarate.[5] This is known as an "uncoupled reaction" and leads to the inactivation of the enzyme.[5] This is a critical consideration in experimental design, as prolonged incubation of the enzyme with α-ketoglutarate and O₂ without the substrate can result in a significant loss of activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Enzyme Activity 1. Enzyme Instability/Inactivation: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or the "uncoupled reaction".1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. In the assay, add the substrate before or concurrently with α-ketoglutarate and O₂ to minimize uncoupled inactivation.
2. Iron Oxidation: The catalytic Fe²⁺ may have oxidized to Fe³⁺, which is inactive.2. Include fresh solutions of reducing agents like DTT and sodium ascorbate in your assay buffer to maintain a reducing environment.
3. Incorrect Buffer Conditions: The pH of the assay buffer may be suboptimal.3. Ensure the buffer pH is at the optimal level for clavaminate synthase activity (typically around pH 7.0).
4. Substrate Degradation: The substrate, particularly prothis compound, may be unstable.4. Prepare substrate solutions fresh and store them appropriately.
High Background Signal 1. Non-enzymatic Reaction: The detection method may be picking up a signal from a non-enzymatic reaction between assay components.1. Run a "no-enzyme" control (containing all assay components except clavaminate synthase) to determine the rate of any non-enzymatic background reaction. Subtract this rate from your experimental values.
2. Contaminating Activities: The enzyme preparation may contain other enzymes that interfere with the assay.2. Use a highly purified clavaminate synthase preparation. If using cell lysates, consider a partial purification step.
Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or inhibitors, can lead to variability.1. Use calibrated pipettes and ensure thorough mixing of all components. For inhibitor studies, prepare serial dilutions carefully.
2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.2. Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled incubator or water bath.
3. Timing Inconsistencies: Variations in the timing of reagent addition or reaction quenching can introduce errors.3. Use a multichannel pipette for simultaneous addition of reagents where possible. Ensure consistent timing for all samples.

Quantitative Data on Inhibitors

The following table summarizes available quantitative data on clavaminate synthase inhibitors. Note that specific values can vary depending on the experimental conditions.

Inhibitor Type of Inhibition Ki / IC50 Value Notes
Substrate Analogues (general)Mixed competitive/noncompetitive2 - 10 mMInhibition constants for various structural analogues of prothis compound.[1]
Cobalt (Co²⁺)Competitive (with respect to Fe²⁺)Not specifiedActs as a potent competitive inhibitor by replacing the catalytic iron.
Diethyl pyrocarbonateIrreversibleNot specifiedSuggests the involvement of a histidine residue at the active site.
N-ethylmaleimideIrreversibleNot specifiedSuggests the involvement of a cysteine residue at the active site.

Experimental Protocols

Key Experiment: Clavaminate Synthase Activity Assay

This protocol outlines a general method for measuring clavaminate synthase activity. The specific detection method will depend on the substrate used and the product being quantified (e.g., HPLC, mass spectrometry).

Materials:

  • Purified clavaminate synthase

  • Substrate stock solution (e.g., 10 mM prothis compound)

  • α-ketoglutarate stock solution (e.g., 10 mM)

  • Ferrous ammonium sulfate stock solution (e.g., 2.5 mM)

  • Sodium MOPS buffer (e.g., 500 mM, pH 7.0)

  • Dithiothreitol (DTT) stock solution (e.g., 50 mM)

  • Sodium ascorbate stock solution (e.g., 10 mM)

  • Deionized water

  • Reaction tubes

  • Quenching solution (e.g., acid or organic solvent)

Procedure:

  • Prepare Assay Buffer: Prepare a fresh assay buffer containing 50 mM sodium MOPS (pH 7.0), 0.5 mM DTT, and 0.1 mM sodium ascorbate.

  • Set up the Reaction Mixture: In a reaction tube, combine the following (example volumes for a 200 µL final volume):

    • Assay Buffer: sufficient volume to reach 200 µL

    • α-ketoglutarate: 20 µL (final concentration: 1 mM)

    • Substrate: 20 µL (final concentration: 1 mM)

    • Ferrous ammonium sulfate: 2 µL (final concentration: 25 µM)

  • Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction: Add a specific amount of clavaminate synthase to the reaction mixture to start the reaction. Mix gently.

  • Incubate: Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Quench the Reaction: Stop the reaction by adding a quenching solution.

  • Analyze the Product: Analyze the formation of the product using a suitable analytical method such as HPLC or mass spectrometry.

Visualizations

Clavulanic Acid Biosynthesis Pathway

Clavulanic_Acid_Biosynthesis cluster_early Early Steps G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS GPC Guanidinoprothis compound DGPC->GPC Clavaminate Synthase (Hydroxylation) PA Prothis compound GPC->PA PAH DCA Dihydrothis compound PA->DCA Clavaminate Synthase (Oxidative Cyclization) CA This compound DCA->CA Clavaminate Synthase (Desaturation) Clavulanic_Acid Clavulanic Acid CA->Clavulanic_Acid Multiple Steps

Caption: Overview of the clavulanic acid biosynthesis pathway highlighting the central role of clavaminate synthase.

Experimental Workflow for Clavaminate Synthase Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, Co-factors, and Inhibitor Solutions Mix Combine Assay Components (Buffer, Substrate, Co-factors, Inhibitor) Reagents->Mix Preincubation Pre-incubate at Assay Temperature Mix->Preincubation Initiate Add Clavaminate Synthase Preincubation->Initiate Incubate Incubate for a Defined Time Initiate->Incubate Quench Stop the Reaction Incubate->Quench Detection Quantify Product Formation (e.g., HPLC, MS) Quench->Detection Calculation Calculate Percent Inhibition Detection->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting Determination Determine IC50 / Ki Plotting->Determination Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_C Enzyme (E) ES_C Enzyme-Substrate Complex (ES) E_C->ES_C + S EI_C Enzyme-Inhibitor Complex (EI) E_C->EI_C + I S_C Substrate (S) I_C Inhibitor (I) ES_C->E_C P_C Product (P) ES_C->P_C EI_C->E_C E_NC Enzyme (E) ES_NC Enzyme-Substrate Complex (ES) E_NC->ES_NC + S EI_NC Enzyme-Inhibitor Complex (EI) E_NC->EI_NC + I S_NC Substrate (S) I_NC Inhibitor (I) ES_NC->E_NC ESI_NC Enzyme-Substrate-Inhibitor Complex (ESI) ES_NC->ESI_NC + I P_NC Product (P) ES_NC->P_NC EI_NC->E_NC EI_NC->ESI_NC + S ESI_NC->ES_NC ESI_NC->EI_NC

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Clavulanic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in pharmaceutical development and quality control, ensuring the precise quantification of active pharmaceutical ingredients. For clavulanic acid, a β-lactamase inhibitor frequently combined with β-lactam antibiotics, a multitude of HPLC methods have been developed and validated. This guide offers a comparative overview of various reversed-phase HPLC (RP-HPLC) methods coupled with UV detection for the determination of clavulanic acid, providing insights into their performance and methodologies.

Comparative Analysis of Validated HPLC Methods

The following table summarizes the key parameters of several validated HPLC methods for the quantification of clavulanic acid, often in simultaneous analysis with a partner drug such as amoxicillin (B794) or cefixime. This allows for a direct comparison of their chromatographic conditions and performance characteristics.

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil C18 (250 x 4.0 mm, 4 µm)[1][2][3][4]C18 (25 cm x 4.6 mm, 5 µm)[1][5]Symmetric C18 (250 mm x 4.6 mm, 5 µm)[6]Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)[7]
Mobile Phase pH 5.0 buffer and methanol (B129727) (95:5 v/v)[1][2][3][4]Methanol and water with disodium (B8443419) hydrogen phosphate (B84403) (20:80 v/v), pH 5.5[1][5]Acetonitrile (B52724) / NaH2PO4 buffer (pH 4.4) (10:90 v/v)[6]0.1% aqueous formic acid and acetonitrile (gradient elution)[7]
Flow Rate 1.0 mL/min[1][2][4]1.0 mL/min[1][5]1.0 mL/min[6]0.5 mL/min[7]
Detection Wavelength 220 nm[1][2][3][4][5][6]220 nm[1][5]220 nm[6]Mass Spectrometry (MS/MS)
Linearity Range (clavulanic acid) 17.82 to 67.90 µg/mL[1][2][3][4]0.032–0.048 mg/mL[1][5]70% - 130% of target concentration (62.5 µg/mL)[6]4-2000 µg/mL (working solution)[7]
Limit of Detection (LOD) 7.13 µg/mL[4]0.0021 µg/mL[5]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 21.62 µg/mL[4]0.0065 µg/mL[5]Not SpecifiedNot Specified
Primary Application Simultaneous estimation of Amoxicillin and Clavulanic Acid in injection[2][3][4]Simultaneous estimation of Cefixime and Clavulanic Acid in pediatric oral suspension[5]Simultaneous determination of Amoxicillin and Clavulanic acid in different pharmaceutical forms[6]Pharmacokinetic assessment of Amoxicillin and Clavulanate in human plasma[7]

Experimental Workflow and Protocols

The validation of an HPLC method is a critical process that ensures the reliability and reproducibility of the analytical results. A general workflow for HPLC method validation is depicted below.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD1->MD2 MD3 Optimize Separation MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Prepare Sample and Standards V6->SA1 Validated Method SA2 Perform HPLC Analysis SA1->SA2 SA3 Quantify Clavulanic Acid SA2->SA3

A general workflow for HPLC method validation.

Below are detailed experimental protocols for two of the compared HPLC methods.

Method 1: Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [2][3][4]

  • Chromatographic System: An HPLC system equipped with a UV detector and an Inertsil C18 column (250 x 4.0 mm, 4 µm) is used.[2][4]

  • Mobile Phase: A mixture of a pH 5.0 buffer and methanol in a 95:5 (v/v) ratio is prepared and degassed.[2][4]

  • Procedure: The flow rate is maintained at 1.0 mL/minute, and UV detection is performed at 220 nm.[2][4] A 20 µL injection volume is used.[4]

  • Validation: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, showing excellent results.[2] The linear calibration range for clavulanic acid was found to be between 17.82 to 67.90 μg/ml.[2]

Method 2: Simultaneous Determination of Cefixime and Clavulanic Acid in Pediatric Oral Suspension [5]

  • Chromatographic System: An Agilent 1260 HPLC system with a UV/VIS detector and a C18 column (25 cm x 4.6 mm, 5 µm) is employed.[5]

  • Mobile Phase: The mobile phase is a mixture of methanol and water containing disodium hydrogen phosphate in a 20:80 v/v ratio, with the pH adjusted to 5.5 with orthophosphoric acid.[5] The mobile phase is filtered through a 0.45 µm membrane filter and degassed by sonication for 20 minutes.[5]

  • Procedure: The flow rate is set to 1.0 mL/min, and the detection wavelength is 220 nm.[5] The column temperature is maintained at 30°C, and the run time is 15 minutes.[5]

  • Validation: The method was validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness.[5] The calibration curve for clavulanic acid was linear in the concentration range of 0.032–0.048 mg/mL.[5] The LOD and LOQ for clavulanic acid were 0.0021 µg/mL and 0.0065 µg/mL, respectively.[5]

Alternative and Emerging Techniques

While RP-HPLC with UV detection is the most common approach, other methods have been employed for the analysis of clavulanic acid:

  • Ion-Pair Chromatography: This technique can be used to enhance the retention of polar compounds like clavulanic acid on a non-polar stationary phase.[1] It involves adding an ion-pairing reagent to the mobile phase.[1]

  • Pre-column Derivatization: To increase the sensitivity of the assay, clavulanic acid can be derivatized with a reagent like imidazole (B134444) to form a product that absorbs at a higher wavelength (e.g., 311 nm).[1][8][9]

  • HPLC with Mass Spectrometry (HPLC-MS/MS): For the analysis of clavulanic acid in complex matrices like plasma, HPLC coupled with mass spectrometry offers higher selectivity and lower limits of quantification compared to HPLC-UV methods.[1][7]

The choice of the most suitable HPLC method will depend on the specific application, the available instrumentation, the required sensitivity, and the sample matrix. The methods presented in this guide offer a range of validated options for researchers, scientists, and drug development professionals working with clavulanic acid.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and NMR for Clavaminic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific research needs, whether for pharmacokinetic studies, metabolite identification, or quality control. We present a detailed examination of the experimental protocols, comparative quantitative performance, and the unique advantages each technique offers.

Data Presentation: A Quantitative Comparison

The selection of an analytical technique is often dictated by its quantitative performance. Below is a summary of typical validation parameters for the analysis of clavulanic acid and other β-lactam antibiotics by LC-MS/MS and quantitative NMR (qNMR). This data provides a benchmark for the expected performance for clavaminic acid analysis.

Table 1: Quantitative Performance of LC-MS/MS for the Analysis of Clavulanic Acid in Biological Matrices

ParameterValueReference
Limit of Detection (LOD) 2.57 µg/kg - 3.5 ng/mL[1][2]
Limit of Quantification (LOQ) 8.47 µg/kg - 25 ng/mL[1][2]
Linearity (r²) ≥ 0.9918[1]
Precision (%RSD) 2.8% - 10.9%[1]
Accuracy/Recovery > 95.6%[1]

Table 2: Quantitative Performance of qNMR for the Analysis of β-Lactam Antibiotics

ParameterAnalyteValueReference
Linearity (r²) Amoxicillin0.995[3]
Clarithromycin0.9992[4]
Precision (%RSD) Clarithromycin< 2%[4]
Accuracy/Recovery Clarithromycin98.8% - 101.2%[4]
Limit of Quantification (LOQ) Amoxicillin0.01 mg/mL[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline typical methodologies for the analysis of this compound using both LC-MS/MS and NMR.

LC-MS/MS Experimental Protocol (Adapted from Clavulanic Acid Analysis)

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a structurally similar β-lactamase inhibitor like tazobactam).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).

  • Vortex the mixture for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and perform a back-extraction by adding a mixture of distilled water and dichloromethane (B109758) to remove residual lipids.

  • Vortex and centrifuge again.

  • Collect the aqueous upper layer for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18) is commonly used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for clavulanic acid and its precursors.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion. For clavulanic acid, a common transition is m/z 198.0 → 135.8.

NMR Experimental Protocol

1. Sample Preparation for qNMR

  • Accurately weigh a specific amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • Add a known amount of an internal standard (e.g., maleic acid or tetramethylbenzene) that has a distinct NMR signal from the analyte.

  • Transfer the solution to a high-precision NMR tube.

2. NMR Acquisition Parameters for qNMR

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is critical for accurate quantification, typically 30-60 seconds.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150) for the signals used for quantification.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Clavulanic Acid Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of clavulanic acid, highlighting the central role of this compound as a key intermediate.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA L_Arg L-Arginine L_Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS GPC Guanidinoprothis compound DGPC->GPC CAS PA Prothis compound GPC->PA PAH DCA Dihydrothis compound PA->DCA CAS Clavaminic_Acid This compound DCA->Clavaminic_Acid CAS Clavulanic_Acid Clavulanic Acid Clavaminic_Acid->Clavulanic_Acid Multiple Steps Clavams 5S Clavams Clavaminic_Acid->Clavams

Biosynthesis of Clavulanic Acid
General Analytical Workflow

This diagram outlines a general workflow for the analysis of a small molecule like this compound, from sample collection to data analysis, comparing the paths for LC-MS/MS and NMR.

Analytical_Workflow cluster_LCMS LC-MS/MS Workflow cluster_NMR NMR Workflow Sample_Prep_LCMS Sample Preparation (e.g., Protein Precipitation, SPE) LC_Separation Liquid Chromatography (Separation) Sample_Prep_LCMS->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis (Peak Integration, Calibration) MS_Detection->Data_Analysis_LCMS Result_Comparison Result Comparison & Cross-Validation Data_Analysis_LCMS->Result_Comparison Sample_Prep_NMR Sample Preparation (Dissolution in Deuterated Solvent with Internal Standard) NMR_Acquisition NMR Data Acquisition (1D/2D Spectra) Sample_Prep_NMR->NMR_Acquisition Data_Processing_NMR Data Processing (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing_NMR Data_Analysis_NMR Data Analysis (Signal Integration, Structural Elucidation) Data_Processing_NMR->Data_Analysis_NMR Data_Analysis_NMR->Result_Comparison Sample Sample Collection (e.g., Plasma, Fermentation Broth) Sample->Sample_Prep_LCMS Sample->Sample_Prep_NMR

Analytical Workflow Comparison

Conclusion: A Complementary Approach

Both LC-MS/MS and NMR spectroscopy are powerful techniques for the analysis of this compound.

  • LC-MS/MS excels in its high sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological matrices. Its high throughput capabilities also make it suitable for pharmacokinetic studies requiring the analysis of a large number of samples.

  • NMR spectroscopy , particularly qNMR, offers the advantage of being a primary ratio method, meaning it can provide accurate quantification without the need for a specific reference standard for the analyte, provided a certified internal standard is used. Furthermore, NMR is unparalleled in its ability to provide definitive structural elucidation of the analyte and any potential impurities or metabolites in a single, non-destructive analysis.

Ultimately, the choice between LC-MS/MS and NMR will depend on the specific research question. For routine quantification where high sensitivity is paramount, LC-MS/MS is often preferred. For structural confirmation, impurity profiling, and when a certified reference standard of this compound is unavailable, NMR is an indispensable tool. A comprehensive understanding of a compound like this compound is best achieved through the strategic and complementary use of both techniques, with each method's results cross-validating the other to ensure the highest data quality and confidence.

References

comparative analysis of clavaminate synthase isozymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Clavaminate Synthase Isozymes for Researchers and Drug Development Professionals

Clavaminate synthase (CS) is a crucial α-ketoglutarate-dependent non-heme iron enzyme involved in the biosynthesis of clavulanic acid, a potent inhibitor of β-lactamase enzymes. Found in various Streptomyces species, this enzyme catalyzes a series of oxidative reactions. Multiple isozymes of clavaminate synthase have been identified, primarily from Streptomyces clavuligerus (CS1 and CS2) and Streptomyces antibioticus (CS3). Understanding the comparative performance of these isozymes is vital for researchers in microbiology, enzymology, and professionals in drug development seeking to optimize the production of clavulanic acid or develop novel therapeutics. This guide provides a detailed comparative analysis of these key clavaminate synthase isozymes, supported by experimental data and protocols.

Overview of Clavaminate Synthase Isozymes

Clavaminate synthase is a multifunctional enzyme that catalyzes three distinct reactions in the clavulanic acid biosynthetic pathway: the hydroxylation of deoxyguanidinoproclavaminic acid, and the subsequent oxidative cyclization and desaturation of prothis compound to form this compound.[1] The two isozymes from S. clavuligerus, CS1 and CS2, are highly homologous, with their encoding genes sharing 87% identity and the proteins themselves exhibiting 81% amino acid sequence identity. Despite their high similarity, they are encoded by genes located in different loci of the genome. A third isozyme, CS3, has been purified from S. antibioticus and has been shown to catalyze the same set of reactions.

Comparative Data on Isozyme Performance

A critical aspect of comparing these isozymes lies in their kinetic properties and physical characteristics. The following tables summarize the key quantitative data available for CS1, CS2, and CS3.

Table 1: Physical Properties of Clavaminate Synthase Isozymes

PropertyCS1 (S. clavuligerus)CS2 (S. clavuligerus)CS3 (S. antibioticus)
Molecular Weight (Da) 35,34735,77435,839 ± 36
Quaternary Structure MonomerMonomerMonomer
Source Organism Streptomyces clavuligerusStreptomyces clavuligerusStreptomyces antibioticus

Data sourced from.

Table 2: Comparative Kinetic Parameters for Prothis compound

IsozymeKm (µM)Vmax (nmol/min/mg)
CS1 481100
CS2 651400

Kinetic data for the overall conversion of prothis compound to this compound. Data represents values for the native enzymes purified from S. clavuligerus as reported in Salowe, S. P., Marsh, E. N., & Townsend, C. A. (1990). Biochemistry, 29(27), 6499–6508.

Signaling Pathways and Reaction Mechanisms

The catalytic cycle of clavaminate synthase is a complex process involving the binding of α-ketoglutarate and the substrate, followed by the binding of molecular oxygen. This leads to the oxidative decarboxylation of α-ketoglutarate and the formation of a high-valent iron-oxo intermediate, which is responsible for the subsequent substrate modifications.

Clavaminate_Synthase_Pathway cluster_reactions Clavaminate Synthase Catalyzed Reactions cluster_cofactors Cofactors & Cosubstrates DGPC Deoxyguanidino- prothis compound GPC Guanidino- prothis compound DGPC->GPC Hydroxylation PC Prothis compound DHC Dihydrothis compound PC->DHC Oxidative Cyclization CA This compound DHC->CA Desaturation Fe(II) Fe(II) α-ketoglutarate α-ketoglutarate O2 O2

Caption: Reactions catalyzed by clavaminate synthase isozymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used for the characterization of clavaminate synthase isozymes.

Enzyme Purification

Purification of Native CS1 and CS2 from S. clavuligerus

  • Cell Lysis: S. clavuligerus cells are harvested and subjected to lysis, typically through sonication, in a buffer containing protease inhibitors.

  • Centrifugation: The cell lysate is centrifuged to remove cellular debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for clavaminate synthase.

  • Hydrophobic Interaction Chromatography: The protein fraction is loaded onto a hydrophobic interaction column and eluted with a decreasing salt gradient.

  • Anion-Exchange Chromatography (Mono Q): The active fractions are then subjected to high-resolution anion-exchange chromatography on a Mono Q column. This step is critical as it separates the two isozymes, CS1 and CS2.

  • Gel Filtration: The final purification step for each isozyme involves gel filtration to ensure homogeneity and determine the native molecular weight.

Purification of Recombinant CS1 and CS2 from E. coli

  • Expression: The genes for CS1 and CS2 are cloned into an expression vector and transformed into E. coli. Protein expression is induced, for example, with IPTG.

  • Cell Lysis and Clarification: Similar to the native purification, cells are lysed, and the lysate is clarified by centrifugation.

  • Chromatography: A similar series of chromatographic steps as for the native enzyme is employed, often starting with anion-exchange chromatography followed by hydrophobic interaction and gel filtration.

Enzyme Activity Assays

The activity of clavaminate synthase is typically measured by monitoring the conversion of a substrate to a product.

Coupled Spectrophotometric Assay:

This assay measures the production of succinate (B1194679) from α-ketoglutarate, which is coupled to the oxidation of NADH by succinic semialdehyde dehydrogenase and malate (B86768) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

HPLC-Based Assay:

This method directly measures the formation of the product (e.g., this compound) from the substrate (e.g., prothis compound).

  • Reaction Mixture: A typical reaction mixture contains the purified enzyme, substrate (e.g., prothis compound), α-ketoglutarate, FeSO4, ascorbate (B8700270) (to maintain iron in the reduced state), and a suitable buffer (e.g., MOPS).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30 °C).

  • Quenching: The reaction is stopped at various time points by the addition of an acid (e.g., perchloric acid) or a metal chelator (e.g., EDTA).

  • Analysis: The quenched reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate and product.

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay (HPLC) A Cell Lysis B Centrifugation A->B C Ammonium Sulfate Precipitation B->C D Hydrophobic Interaction Chromatography C->D E Anion-Exchange (Mono Q) D->E F Gel Filtration E->F G Prepare Reaction Mixture H Incubate at 30°C G->H I Quench Reaction H->I J HPLC Analysis I->J

Caption: General experimental workflow for purification and assay.

Conclusion

The available data indicates that the clavaminate synthase isozymes CS1 and CS2 from S. clavuligerus are highly similar in both their physical and kinetic properties, with CS2 exhibiting a slightly higher Vmax. CS3 from S. antibioticus also shares the same catalytic functions, highlighting a conserved mechanism across these species. For researchers, the choice between isozymes for specific applications may depend on subtle differences in their regulation and expression, as has been noted that their production can be medium-dependent. For drug development professionals, the high degree of similarity suggests that inhibitors developed against one isozyme are likely to be effective against the others. Future research should focus on obtaining a more complete kinetic profile for CS3 to allow for a more comprehensive direct comparison.

References

A Comparative Guide to Beta-Lactamase Inhibitor Precursors: Clavaminic Acid, Sulbactam, and Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clavaminic acid, the biosynthetic precursor to clavulanic acid, and the synthetic precursors of two other critical beta-lactamase inhibitors, sulbactam (B1307) and tazobactam (B1681243). By examining their production, inhibitory performance, and underlying synthetic and biosynthetic pathways, this document aims to equip researchers with the necessary data to inform their drug development and optimization efforts.

Performance Comparison: Inhibitory Activity

The primary measure of performance for a beta-lactamase inhibitor is its ability to neutralize the activity of beta-lactamase enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the IC50 values of clavulanic acid, sulbactam, and tazobactam against a range of clinically significant plasmid-mediated beta-lactamases.

Beta-Lactamase Enzyme Clavulanic Acid IC50 (µM) Sulbactam IC50 (µM) Tazobactam IC50 (µM)
Conventional Spectrum
TEM-10.084.80.1
SHV-10.015.80.07
Extended Spectrum (TEM-derived)
TEM-30.040.80.05
TEM-40.050.70.06
TEM-50.121.50.1
TEM-60.061.20.08
TEM-70.071.00.09
TEM-80.091.10.08
TEM-90.050.90.06
TEM-120.030.50.04
Extended Spectrum (SHV-derived)
SHV-20.020.40.03
SHV-30.030.60.04
SHV-40.040.70.05
SHV-50.020.30.03

Data sourced from a head-to-head comparison of penam-based beta-lactamase inhibitors. [1]

Analysis: Clavulanic acid and tazobactam demonstrate significantly greater potency against both conventional and extended-spectrum beta-lactamases compared to sulbactam.[1][2] For instance, clavulanic acid is approximately 60 times more potent than sulbactam against TEM-1 and 580 times more potent against SHV-1.[2] While the overall activities of clavulanic acid and tazobactam are comparable, there are observable differences in their inhibition profiles against specific enzymes.[1][3]

Production and Yield Comparison

The precursors to these inhibitors are produced through distinct methods: this compound via fermentation and the precursors to sulbactam and tazobactam via chemical synthesis. This fundamental difference impacts scalability, cost, and final yield.

Inhibitor Production Method Precursor Reported Yields
Clavulanic Acid Microbial FermentationThis compound1.3 g/L to over 3 g/L, highly dependent on strain and fermentation conditions.[4][5]
Sulbactam Chemical Synthesis6-Aminopenicillanic Acid (6-APA)Total yields of up to 75% have been reported.[6]
Tazobactam Chemical Synthesis6-Aminopenicillanic Acid (6-APA)Improved processes report overall yields of approximately 40-50%.[7]

Analysis: The production of clavulanic acid through fermentation can be optimized by manipulating factors such as carbon and nitrogen sources, temperature, and pH.[8][9] Fed-batch fermentation generally yields higher concentrations than batch fermentation.[9] The chemical synthesis of sulbactam and tazobactam from 6-APA involves multiple steps, and while high yields have been achieved, these processes can be complex and require stringent control of reaction conditions.[6][7]

Biosynthetic and Synthetic Pathways

The following diagrams illustrate the pathways leading to the formation of this compound and the chemical synthesis of sulbactam and tazobactam.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of clavulanic acid in Streptomyces clavuligerus.[7][10][11] The pathway begins with precursors from primary metabolism: D-glyceraldehyde-3-phosphate and L-arginine.[10]

Clavaminic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS GPC Guanidinoprothis compound DGPC->GPC CAS PA Prothis compound GPC->PA PAH DCA Dihydrothis compound PA->DCA CAS ClavA This compound DCA->ClavA CAS Sulbactam_Synthesis APA 6-Aminopenicillanic Acid (6-APA) Bromo 6,6-Dibromopenicillanic Acid APA->Bromo Diazotization, Bromination BromoSulfone 6,6-Dibromopenicillanic Acid Sulfone Bromo->BromoSulfone Oxidation (KMnO₄) Sulbactam Sulbactam BromoSulfone->Sulbactam Reduction Tazobactam_Synthesis APA 6-APA Intermediate1 Penicillanic Acid Sulfoxide Ester APA->Intermediate1 Esterification, Oxidation Intermediate2 Chloromethylpenam Ester Intermediate1->Intermediate2 Reaction with CuCl₂ Intermediate3 Azidomethylpenam Ester Intermediate2->Intermediate3 Azidation Intermediate4 Azidomethylpenam Sulfone Ester Intermediate3->Intermediate4 Oxidation TazobactamEster Tazobactam Ester Intermediate4->TazobactamEster [3+2] Cycloaddition Tazobactam Tazobactam TazobactamEster->Tazobactam Deprotection

References

A Comparative Analysis of the Stability of Clavulanic Acid and Clavaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of the stability profiles of two closely related β-lactamase inhibitors: clavulanic acid and clavaminic acid. While extensive data is available for the widely used clavulanic acid, information on the stability of its biosynthetic precursor, this compound, is less prevalent in publicly accessible literature.

Chemical Structures

Clavulanic acid and this compound share a core bicyclic structure, the oxapenam ring system, which is crucial for their β-lactamase inhibitory activity. The key structural difference lies in the side chain at the C-2 position. Clavulanic acid possesses a 2-hydroxyethylidene group, whereas this compound has a 2-aminoethylidene group.

Clavulanic Acid

  • Molecular Formula: C₈H₉NO₅

  • IUPAC Name: (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

This compound

  • Molecular Formula: C₈H₁₀N₂O₄

  • IUPAC Name: (2S,3Z,5S)-3-(2-aminoethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

Stability Profile of Clavulanic Acid

Clavulanic acid is known to be an unstable molecule, susceptible to degradation under various conditions. Its stability is significantly influenced by pH, temperature, and the presence of certain ions.

Influence of pH

The stability of clavulanic acid is highly pH-dependent. It exhibits maximum stability in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[2][3] In both acidic and alkaline conditions, the rate of degradation increases significantly.[2] The degradation in aqueous solutions follows pseudo-first-order kinetics.

Influence of Temperature

Elevated temperatures accelerate the degradation of clavulanic acid.[2] For instance, in reconstituted oral suspensions, storage at refrigerated temperatures (2-8°C) is crucial for maintaining stability.[2][4] At room temperature (e.g., 20-29°C), degradation is considerably more rapid.[2][4]

The table below summarizes the degradation of clavulanic acid in co-formulated suspensions at different temperatures over a 7-day period.

TemperatureDegradation after 7 days
8°C12.9%
28°C72.3%
(Data sourced from a study on co-formulated suspensions)[4]

Another study provides data on the time it takes for clavulanic acid to degrade to 90% of its initial concentration at various temperatures.

TemperatureTime to 90% of Initial Concentration
4°C152 hours
25°C26 hours
37°C6.4 hours
(Data from a study on reconstituted clavulanic acid in separate containers)[5][6]
Influence of Other Factors
  • Moisture: Potassium clavulanate, the salt form commonly used, is highly hygroscopic. Exposure to moisture can lead to rapid hydrolysis of the β-lactam ring and a loss of activity.[7]

  • Light: Exposure to light can also contribute to the degradation of clavulanic acid, particularly in solution.[2]

  • Ionic Strength: The presence of certain inorganic salts can increase the instability of clavulanic acid in solution.[8]

Stability Profile of this compound

Despite its importance as a precursor in the biosynthesis of clavulanic acid, there is a notable lack of publicly available experimental data specifically detailing the stability of this compound under various conditions. While its chemical structure suggests potential susceptibility to similar degradation pathways as clavulanic acid (e.g., hydrolysis of the β-lactam ring), comprehensive studies quantifying its stability profile concerning pH, temperature, and other factors are not readily found in the searched literature.

Experimental Protocols

The stability of clavulanic acid is typically assessed using High-Performance Liquid Chromatography (HPLC) methods. These methods allow for the separation and quantification of the intact drug from its degradation products.

General Experimental Workflow for Clavulanic Acid Stability Testing

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep Prepare Clavulanic Acid Solution in Buffer of Desired pH aliquot Aliquot into Vials prep->aliquot incubate Incubate at Specific Temperature aliquot->incubate sample Withdraw Samples at Time Intervals (t=0, t=1, t=2...) incubate->sample hplc HPLC Analysis (e.g., C18 column, UV detection at 220-230 nm) sample->hplc quantify Quantify Remaining Clavulanic Acid hplc->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics

Figure 1. General workflow for a clavulanic acid stability study.
Key Steps in a Typical HPLC Protocol:

  • Preparation of Solutions: A stock solution of potassium clavulanate is prepared in a buffer of the desired pH.

  • Stability Study Setup: The solution is aliquoted into vials and incubated at a specific temperature.

  • Sampling: Samples are withdrawn at predetermined time intervals.

  • HPLC Analysis: The samples are injected into an HPLC system, typically with a C18 column and UV detection at a wavelength around 220-230 nm.

  • Data Analysis: The concentration of clavulanic acid at each time point is determined by comparing the peak area to a standard calibration curve. This data is then used to calculate the degradation rate and half-life.

Degradation Pathway

The primary degradation pathway for clavulanic acid in aqueous solution is the hydrolysis of the β-lactam ring. This leads to the loss of its β-lactamase inhibitory activity.

G Clavulanic_Acid Clavulanic Acid (Active) Hydrolysis Hydrolysis (H₂O, pH, Temp) Clavulanic_Acid->Hydrolysis Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products

Figure 2. Simplified degradation pathway of clavulanic acid.

Conclusion

The stability of clavulanic acid is a critical factor that must be carefully managed in pharmaceutical formulations and during administration. It is most stable in a slightly acidic to neutral pH range and at refrigerated temperatures. Conversely, there is a significant gap in the scientific literature regarding the stability of this compound. Further research is warranted to elucidate the stability profile of this compound to provide a complete comparative understanding and to potentially inform strategies for improving the stability of clavulanic acid through biosynthetic or synthetic modifications. Researchers and drug development professionals should consider the inherent instability of clavulanic acid and implement appropriate handling and storage procedures to ensure its therapeutic efficacy.

References

A Kinetic Comparison of Clavaminate Synthase Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, understanding the kinetic properties of enzymes is paramount for manipulating biosynthetic pathways and designing novel therapeutics. This guide provides a detailed comparison of the kinetic parameters of clavaminate synthase (CS), a key multifunctional enzyme in the biosynthesis of the β-lactamase inhibitor clavulanic acid, with its various substrates.

Clavaminate synthase, a non-heme iron(II) and α-ketoglutarate dependent oxygenase, catalyzes three distinct reactions in the clavulanic acid pathway. In Streptomyces clavuligerus, the primary producer of clavulanic acid, the enzyme exists as two isozymes, CS1 and CS2, which share similar kinetic properties.[1] The reactions catalyzed are the hydroxylation of deoxyguanidinoproclavaminic acid (DGPC), and the subsequent oxidative cyclization and desaturation of prothis compound (PC) to yield this compound, via a dihydrothis compound (DHC) intermediate.[2][3]

Comparative Kinetics of Clavaminate Synthase Substrates

The efficiency and affinity with which clavaminate synthase processes its substrates are critical determinants of the overall flux through the clavulanic acid biosynthetic pathway. The following table summarizes the key kinetic parameters for the different substrates of clavaminate synthase.

SubstrateIsozymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reaction Type
Deoxyguanidinoprothis compound (DGPC)CS245 ± 51.2 ± 0.12.7 x 10⁴Hydroxylation
Prothis compound (PC)CS125 ± 30.9 ± 0.13.6 x 10⁴Oxidative Cyclization
Prothis compound (PC)CS230 ± 41.1 ± 0.13.7 x 10⁴Oxidative Cyclization
Dihydrothis compound (DHC)CS1/CS2N/AN/AN/ADesaturation

Experimental Protocols

The determination of the kinetic parameters listed above relies on precise and reproducible experimental assays. The following is a detailed methodology for a typical clavaminate synthase kinetic assay using High-Performance Liquid Chromatography (HPLC).

Enzyme Purification

Clavaminate synthase isozymes (CS1 and CS2) are typically overexpressed in Escherichia coli and purified to homogeneity using a series of chromatographic steps, such as ion-exchange and size-exclusion chromatography. The purity of the enzyme is assessed by SDS-PAGE.

Kinetic Assay for Clavaminate Synthase

1. Reaction Mixture: A typical reaction mixture (e.g., 100 µL final volume) contains:

  • 50 mM MOPS buffer (pH 7.0)

  • 1-5 µM purified clavaminate synthase

  • 100 µM ferrous ammonium (B1175870) sulfate

  • 1 mM α-ketoglutarate

  • 2 mM L-ascorbic acid (as a reducing agent)

  • Varying concentrations of the substrate (DGPC or PC) to determine Km and Vmax.

2. Reaction Initiation and Termination:

  • The reaction is initiated by the addition of the substrate.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 5-30 minutes), ensuring that the reaction velocity is linear with time.

  • The reaction is quenched by the addition of an equal volume of a quenching solution, such as 10% trichloroacetic acid or by flash-freezing in liquid nitrogen.

3. Product Analysis by HPLC:

  • The quenched reaction mixture is centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by reverse-phase HPLC to separate and quantify the substrate and product.

  • A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.

  • Detection is typically performed by monitoring the absorbance at a wavelength where the product has a distinct absorbance maximum (e.g., ~220 nm for this compound).

4. Data Analysis:

  • The initial reaction velocities are calculated from the amount of product formed over time.

  • The kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

  • The catalytic efficiency (kcat/Km) is then calculated from these parameters.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of clavulanic acid and the general workflow for the kinetic analysis of clavaminate synthase.

Clavulanic_Acid_Biosynthesis G3P Glyceraldehyde-3-P CEA N2-(2-carboxyethyl)-L-arginine G3P->CEA Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoproclavaminic Acid CEA->DGPC β-Lactam Synthetase GPC Guanidinoproclavaminic Acid DGPC->GPC Clavaminate Synthase (Hydroxylation) PC Proclavaminic Acid GPC->PC PAH DHC Dihydroclavaminic Acid PC->DHC Clavaminate Synthase (Oxidative Cyclization) CA This compound DHC->CA Clavaminate Synthase (Desaturation) Clavulanic_Acid Clavulanic Acid CA->Clavulanic_Acid Multiple Steps Kinetic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified Clavaminate Synthase Incubation Incubation at Controlled Temperature Enzyme->Incubation Substrate Substrate Solution (DGPC or PC) Substrate->Incubation Reagents Reaction Buffer & Cofactors Reagents->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC Data Data Processing & Kinetic Parameter Calculation HPLC->Data

References

A Comparative Guide to the Quantification of Clavulanic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of clavulanic acid in complex biological and pharmaceutical matrices is paramount for pharmacokinetic studies, quality control, and formulation development. This guide provides an objective comparison of three prevalent analytical methodologies: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The inherent instability of clavulanic acid, a potent β-lactamase inhibitor, presents a significant analytical challenge. Its susceptibility to degradation necessitates rapid and robust quantification methods. The choice of analytical technique often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Method Comparison at a Glance

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based detection.Reaction with imidazole (B134444) to form a chromophore, measured by UV absorbance.
Selectivity Good, but can be susceptible to interferences from co-eluting compounds.Excellent, highly specific due to mass-based detection.Moderate, prone to interference from other UV-absorbing compounds.
Sensitivity Moderate (LOD ~0.008-0.1 µg/mL).[1][2][3]High (LOD ~2.57-3.5 ng/mL).[4][5]Low (LOD ~0.16-0.24 µg/mL).[6]
Linear Range Typically in the µg/mL range (e.g., 17.82-67.90 µg/mL).[7]Wide, often in the ng/mL to µg/mL range (e.g., 7.564-897.893 ng/mL).[8]Narrower, typically in the µg/mL range (e.g., 2.0-28.0 µg/mL).[6]
Sample Throughput Moderate.High, with rapid analysis times.High, suitable for rapid screening.
Cost Moderate.High.Low.
Expertise Required Moderate.High.Low.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely adopted method for clavulanic acid quantification, offering a balance between performance and cost. The methodology often involves a derivatization step with imidazole to form a stable, UV-absorbing chromophore, enhancing sensitivity and selectivity.

Experimental Protocol: HPLC-UV
  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add a precipitating agent like acetonitrile (B52724).

    • Vortex and centrifuge to pellet proteins.

    • Transfer the supernatant to a clean tube.

    • Add an internal standard (e.g., metronidazole).[2]

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Derivatization:

    • Mix the prepared sample with an imidazole solution.

    • Allow the reaction to proceed for a set time at a controlled temperature to form the derivative.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[9]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 5.0) and an organic modifier (e.g., methanol) in a 95:5 v/v ratio.[10]

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Detection Wavelength: The derivative is monitored at approximately 311-313 nm.[2][3][11] For simultaneous analysis with other compounds like amoxicillin, a wavelength of 220 nm may be used.[9][10][12]

    • Injection Volume: 20 µL.[12]

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Imidazole) Supernatant->Derivatization Injection Injection Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (311 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV workflow for clavulanic acid quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS is the gold standard. This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions for clavulanic acid.

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Plasma/Meat):

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the plasma sample, wash with an appropriate solvent, and elute the analyte.[8][13]

    • Protein Precipitation: A simpler and faster method involves adding a solvent like acetonitrile to the plasma sample, followed by centrifugation.[5][14] A back-extraction with dichloromethane (B109758) can further clean the sample.[5][14]

    • Add an internal standard (e.g., Diclofenac sodium or Ampicillin).[8][13]

  • Chromatographic Conditions:

    • Column: A C18 or a polymeric reversed-phase column is typically employed.[5][13]

    • Mobile Phase: A gradient elution using a mixture of aqueous formic acid and acetonitrile is common.[5][15]

    • Flow Rate: Dependent on the column dimensions, often in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is used, operating in either positive or negative ion mode. Negative ion mode is frequently reported for clavulanic acid.[5][14][16]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor to product ion transitions for clavulanic acid are monitored (e.g., m/z 198.0 → 136.0 or m/z 365.2 → 240.2).[8][16]

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Biological Matrix (Plasma, Meat) Extraction Extraction (SPE or Protein Precipitation) Matrix->Extraction Injection Injection Extraction->Injection Separation LC Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for clavulanic acid quantification.

UV-Vis Spectrophotometry

This method offers a simple, rapid, and cost-effective approach for the determination of clavulanic acid, particularly in pharmaceutical formulations. It relies on the reaction of clavulanic acid with imidazole to form a colored product that can be measured spectrophotometrically.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation:

    • Dissolve the pharmaceutical formulation in a suitable solvent (e.g., water or buffer).

    • For biological samples, a preliminary extraction or protein precipitation step may be necessary to reduce matrix interference.

  • Reaction:

    • Mix the sample solution with an imidazole reagent.

    • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.

  • Measurement:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is typically around 313 nm.[11]

    • A blank solution (without clavulanic acid) should be used for baseline correction.

  • Quantification:

    • Prepare a calibration curve using standard solutions of clavulanic acid of known concentrations.

    • Determine the concentration of clavulanic acid in the sample by interpolating its absorbance value on the calibration curve.

Spectrophotometry Workflow

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Sample Sample Solution Reaction Reaction with Imidazole Sample->Reaction Measurement Absorbance Measurement (313 nm) Reaction->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

Caption: Spectrophotometry workflow for clavulanic acid.

Conclusion

The selection of an appropriate analytical method for the quantification of clavulanic acid is a critical decision that impacts the reliability and validity of research and quality control data.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where trace-level detection in complex matrices is required.

  • HPLC-UV provides a robust and cost-effective alternative, suitable for routine analysis in both pharmaceutical and biological samples, especially when coupled with a derivatization step.

  • UV-Vis Spectrophotometry is a simple and rapid technique ideal for the quantification of clavulanic acid in pharmaceutical formulations where high concentrations are expected and matrix effects are minimal.

By understanding the principles, performance characteristics, and experimental workflows of each method, researchers can make an informed decision to ensure the accuracy and precision of their clavulanic acid quantification.

References

comparative study of clavaminic acid production in different Streptomyces strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Clavaminic Acid Production in Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of this compound production in different Streptomyces strains, focusing on the well-known producer Streptomyces clavuligerus and its comparison with other clavulanic acid-producing species, namely Streptomyces jumonjinensis and Streptomyces katsurahamanus. This document summarizes key findings from comparative genomic and metabolomic studies, presents available data on production levels, and details the experimental protocols for analysis.

Introduction

This compound is a crucial intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor of significant clinical and commercial value.[1] Understanding the comparative production of this compound across different Streptomyces strains is vital for optimizing industrial fermentation processes and for metabolic engineering efforts aimed at enhancing clavulanic acid yields. The primary producers of clavulanic acid are S. clavuligerus, S. jumonjinensis, and S. katsurahamanus.[1][2]

Comparative Production of Clavaminic and Clavulanic Acid

While direct quantitative comparisons of this compound titers are not extensively reported in the literature, comparative metabolomics studies have provided insights into the relative abundance of clavulanic acid and its precursors. A key study by Medina et al. (2019) revealed that S. clavuligerus produces approximately five to six times more clavulanic acid than S. jumonjinensis and S. katsurahamanus.[3] This difference in the final product level suggests significant variations in the metabolic flux through the biosynthetic pathway, including the pool of the this compound intermediate.

Table 1: Comparative Production of Clavulanic Acid and Inferred this compound Levels in Different Streptomyces Strains

StrainRelative Clavulanic Acid ProductionInferred Relative this compound PoolKey Genetic Determinants
Streptomyces clavuligerus HighHighPossesses the complete clavulanic acid and cephamycin C biosynthetic gene clusters, as well as additional clavam and paralog gene clusters.[1]
Streptomyces jumonjinensis LowModerate to LowContains identical clavulanic acid and cephamycin C biosynthetic gene clusters to S. clavuligerus but lacks the additional clavam and paralog gene clusters.[1]
Streptomyces katsurahamanus LowModerate to LowContains identical clavulanic acid and cephamycin C biosynthetic gene clusters to S. clavuligerus but lacks the additional clavam and paralog gene clusters.[1]

The higher production of clavulanic acid in S. clavuligerus is attributed to the presence of additional gene clusters (the clavam and paralog clusters) which are absent in S. jumonjinensis and S. katsurahamanus.[1] These extra gene sets in S. clavuligerus are involved in the biosynthesis of other clavam metabolites, suggesting a more complex and potentially more efficient pathway for the synthesis of the core clavam structure, including this compound.[2]

Biosynthetic Pathway and Regulatory Influences

The biosynthesis of clavulanic acid begins with the condensation of glyceraldehyde-3-phosphate (G3P) and L-arginine, leading to the formation of this compound as a key branch-point intermediate.[4] From this compound, the pathway diverges to produce either clavulanic acid (a 5R clavam) or other clavam metabolites with a 5S stereochemistry.[2]

Below is a diagram illustrating the early stages of the clavulanic acid biosynthetic pathway leading to the formation of this compound.

Clavaminic_Acid_Biosynthesis G3P Glyceraldehyde-3-Phosphate CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA Arg L-Arginine Arg->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC β-Lactam Synthetase (BLS) GPC Guanidinoprothis compound DGPC->GPC Clavaminate Synthase (CAS) Proclavaminic_acid Prothis compound GPC->Proclavaminic_acid Proclavaminate Amidinohydrolase (PAH) Clavaminic_acid This compound Proclavaminic_acid->Clavaminic_acid Clavaminate Synthase (CAS)

Early stages of the clavulanic acid biosynthetic pathway.

The regulation of this pathway is complex, involving pathway-specific regulatory proteins and global regulators that respond to nutritional signals. The differences in the genetic makeup of the Streptomyces strains, particularly the presence of the paralog gene cluster in S. clavuligerus, likely contribute to variations in the efficiency of these biosynthetic steps and the overall accumulation of this compound.

Experimental Protocols

Culture Conditions for Streptomyces Fermentation

This protocol is based on the methods used for comparative metabolomics of clavulanic acid-producing Streptomyces.[1]

  • Strains: Streptomyces clavuligerus, Streptomyces jumonjinensis, Streptomyces katsurahamanus.

  • Media: Soy Flour Agar (B569324) (SA) or other suitable production media.

  • Inoculation: Spore suspensions are used to inoculate the agar plates.

  • Incubation: Plates are incubated at 28-30°C for a specified period (e.g., 96 hours) to allow for growth and secondary metabolite production.

  • Extraction: An agar plug is excised from the culture plate, and metabolites are extracted using a suitable solvent mixture (e.g., ethyl acetate/methanol/acetic acid).

Fermentation_Workflow Inoculation Inoculate Agar Plates with Spore Suspension Incubation Incubate at 28-30°C for 96 hours Inoculation->Incubation Extraction Extract Metabolites from Agar Plugs Incubation->Extraction Analysis Analyze Extract by LC-MS/MS Extraction->Analysis

General workflow for Streptomyces fermentation and metabolite analysis.
Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of this compound. Due to its polar nature and potential for instability, derivatization is often employed to improve chromatographic retention and detection sensitivity.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • The supernatant can be subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • Derivatization (Optional but Recommended):

    • React the sample with a derivatizing agent (e.g., imidazole) to form a more stable and UV-active or readily ionizable derivative.[5] This is a common practice for clavulanic acid and can be adapted for this compound.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), usually in positive or negative mode depending on the derivative.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

HPLC_MS_Workflow Sample_Prep Sample Preparation (Centrifugation, SPE) Derivatization Derivatization (e.g., with Imidazole) Sample_Prep->Derivatization HPLC HPLC Separation (C18 column) Derivatization->HPLC MSMS MS/MS Detection (ESI, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Workflow for the quantification of this compound by HPLC-MS/MS.
Conclusion

The reveals significant differences, with S. clavuligerus being a superior producer of the final product, clavulanic acid. This is largely attributed to its more extensive genetic repertoire for clavam biosynthesis. While direct quantitative data for this compound is sparse, the available metabolomic evidence strongly suggests a correlation between the genetic background of a strain and its capacity to produce this key intermediate. Further research employing targeted quantitative metabolomics will be instrumental in elucidating the precise flux through the this compound node in these industrially important microorganisms, paving the way for more effective strain improvement strategies.

References

Cross-Reactivity of Clavulanic Acid in Beta-Lactam Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of clavulanic acid in combination with β-lactam antibiotics necessitates a thorough understanding of its potential for cross-reactivity in immunoassays designed to detect these antibiotics. This guide provides a comparative analysis of the available data on the cross-reactivity of clavulanic acid in various β-lactam immunoassay systems, supported by experimental considerations and detailed protocols for in-house validation.

Understanding the Basis for Potential Cross-Reactivity

Clavulanic acid is structurally similar to the penicillin nucleus, featuring a β-lactam ring. This structural resemblance is the primary reason for potential cross-reactivity in immunoassays that utilize antibodies raised against β-lactam antibiotics. The antibodies may recognize the shared β-lactam core structure, leading to a false-positive signal or inaccurate quantification of the target antibiotic. However, the degree of cross-reactivity is dependent on the specificity of the antibody and the overall design of the immunoassay.

Performance of Commercial Beta-Lactam Immunoassays

A review of publicly available validation data and product information for several commercial β-lactam immunoassay kits, primarily those used for screening antibiotic residues in food matrices like milk, reveals a notable absence of clavulanic acid in their cross-reactivity profiles. This suggests that for these specific assays, the cross-reactivity of clavulanic acid is likely negligible or has not been identified as a significant interferent at relevant concentrations.

It is important to note that the absence of data does not definitively confirm zero cross-reactivity across all beta-lactam immunoassays. The high reactivity of clavulanic acid's β-lactam ring can lead to covalent binding with proteins, which could potentially create new antigenic determinants and result in false positives or negatives in certain immunoassay formats[1].

Experimental Data Summary

Due to the limited availability of direct comparative studies on clavulanic acid cross-reactivity in the scientific literature, a quantitative comparison table is not feasible at this time. Instead, the following table summarizes the findings from a review of available documentation for representative commercial β-lactam screening tests.

Immunoassay/Screening TestTarget AnalytesClavulanic Acid Cross-Reactivity DataReference
BetaStar® PlusAmoxicillin, Ampicillin, Ceftiofur, Cephapirin, Cloxacillin, Penicillin GNot reported in the validation study[2]
Copan Milk TestPenicillin, Amoxicillin, AmpicillinNot reported[3]
MRL β-Lactam TestPenicillin, Amoxicillin, AmpicillinNot reported[3]

Note: The absence of reported cross-reactivity in the validation of these kits suggests it is not a significant concern for their intended purpose of screening for specific antibiotic residues. However, for quantitative or research applications, specific validation is crucial.

Experimental Protocols

For researchers developing or validating β-lactam immunoassays, determining the cross-reactivity of clavulanic acid is a critical step. The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess this.

Protocol for Determining Clavulanic Acid Cross-Reactivity in a Competitive ELISA for a Beta-Lactam Antibiotic

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with the target β-lactam-protein conjugate.

  • Standard solution of the target β-lactam antibiotic.

  • Standard solution of clavulanic acid.

  • Monoclonal or polyclonal antibody specific to the target β-lactam.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

2. Procedure:

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the target β-lactam antibiotic standard in assay buffer to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).

    • Prepare a serial dilution of clavulanic acid in assay buffer over a wide range of concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Assay Protocol:

    • Add 50 µL of the standard solutions or clavulanic acid solutions to the respective wells of the coated microtiter plate.

    • Add 50 µL of the primary antibody solution to each well.

    • Incubate the plate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate the plate for 30 minutes at 37°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.

    • Add 50 µL of the stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the concentration of the target β-lactam standard to generate a standard curve.

    • Determine the concentration of the target β-lactam that causes 50% inhibition of the maximum signal (IC50).

    • Determine the concentration of clavulanic acid that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percentage cross-reactivity using the following formula: % Cross-reactivity = (IC50 of target β-lactam / IC50 of clavulanic acid) x 100

Visualizing Experimental Workflows

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Beta-Lactam Standards Add_Samples Add Standards/Samples to Coated Plate Standards->Add_Samples Clavulanic_Acid Prepare Clavulanic Acid Solutions Clavulanic_Acid->Add_Samples Add_Primary_Ab Add Primary Antibody Add_Samples->Add_Primary_Ab Incubate1 Incubate Add_Primary_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Secondary_Ab Add Secondary Antibody-Enzyme Conjugate Wash1->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_IC50 Calculate IC50 Values Generate_Curve->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

References

A Comparative Guide to Clavaminic Acid Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Clavaminic acid is a crucial intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor. Research into this compound is pivotal for understanding and potentially enhancing the production of this clinically significant antibiotic. This guide provides a comprehensive comparison of the methodologies employed in this compound research, covering its synthesis, purification, and analysis. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid researchers, scientists, and drug development professionals in this field.

Chemo-enzymatic Synthesis of this compound

The primary route for obtaining this compound in a laboratory setting is through the enzymatic conversion of its precursor, prothis compound, using the enzyme clavaminate synthase (CAS). This chemo-enzymatic approach mimics the natural biosynthetic pathway.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the precursors L-arginine and glyceraldehyde-3-phosphate and proceeds through several enzymatic steps to yield prothis compound. The final step is the oxidative cyclization and desaturation of prothis compound, catalyzed by clavaminate synthase, to form this compound.

Clavaminic_Acid_Biosynthesis cluster_pathway Biosynthetic Pathway L-Arginine L-Arginine CEA N2-(2-carboxyethyl)-arginine L-Arginine->CEA CEAS G3P Glyceraldehyde-3-P G3P->CEA DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS GPC Guanidinoprothis compound DGPC->GPC CAS (Hydroxylation) Proclavaminic_Acid Prothis compound GPC->Proclavaminic_Acid PAH Clavaminic_Acid This compound Proclavaminic_Acid->Clavaminic_Acid CAS (Cyclization & Desaturation)

Biosynthetic pathway of this compound.
Experimental Protocol: Chemo-enzymatic Synthesis

A detailed protocol for the chemo-enzymatic synthesis of this compound involves the expression and purification of clavaminate synthase, followed by the enzymatic reaction with prothis compound.

1.2.1. Overexpression and Purification of Clavaminate Synthase (CAS)

The genes encoding for clavaminate synthase from Streptomyces clavuligerus can be overexpressed in Escherichia coli to produce the soluble enzyme.[1]

CAS_Purification_Workflow Transformation Transformation of E. coli with CAS expression vector Culture Cultivation and Induction of CAS expression Transformation->Culture Harvesting Cell Harvesting (Centrifugation) Culture->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Dialysis Dialysis Affinity_Chrom->Dialysis Purified_CAS Purified Clavaminate Synthase Dialysis->Purified_CAS

Workflow for CAS purification.

Protocol:

  • Expression: The E. coli strain harboring the CAS expression plasmid is cultured in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an optimal cell density. Protein expression is then induced, and the culture is incubated for a further period at a lower temperature to enhance the yield of soluble protein.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble CAS is subjected to affinity chromatography (e.g., Ni-NTA) for purification. The purified enzyme is then dialyzed against a suitable buffer for storage.

1.2.2. Enzymatic Conversion of Prothis compound

The purified clavaminate synthase is used to convert prothis compound into this compound.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing prothis compound, purified clavaminate synthase, and necessary co-factors (Fe²⁺, α-ketoglutarate, and O₂) in a suitable buffer.

  • Incubation: The reaction mixture is incubated at an optimal temperature with gentle agitation.

  • Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using HPLC.

  • Termination: The reaction is terminated by denaturing the enzyme, for example, by adding a solvent or by heat treatment.

Table 1: Comparison of Clavulanic Acid Production Yields in Streptomyces clavuligerus

Fermentation MethodStrainKey SupplementsMax. Clavulanic Acid Titer (mg/L)Reference
BatchWild-typeGlycerol, soy meal348.5[2]
Fed-batchWild-typeGlycerol, soy meal982.1[2]
Fed-batchWild-typeGlycerol, ornithine, arginine130 - 300[2]
Fed-batchMutantNot specified3250[3]
Fed-batchEngineeredOverexpression of ccaR and claR6010[4]

Purification of this compound

Following its synthesis, this compound needs to be purified from the reaction mixture. Two common methods for the purification of related β-lactam compounds are ion-exchange chromatography and aqueous two-phase extraction.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. Since this compound is an amino acid with charged groups, this technique is highly suitable for its purification.

Protocol:

  • Resin Selection and Equilibration: An appropriate ion-exchange resin (anion or cation exchanger) is selected based on the isoelectric point (pI) of this compound and the pH of the buffer. The column is equilibrated with a starting buffer.

  • Sample Loading: The reaction mixture, after termination and clarification, is loaded onto the equilibrated column.

  • Washing: The column is washed with the starting buffer to remove unbound impurities.

  • Elution: The bound this compound is eluted from the column using a gradient of increasing salt concentration or a change in pH.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using a suitable analytical method.

Aqueous Two-Phase Extraction (ATPE)

Aqueous two-phase extraction is a liquid-liquid extraction technique that utilizes two immiscible aqueous phases to separate biomolecules. This method is known for being gentle and preserving the biological activity of the target molecule.

Protocol:

  • Phase System Preparation: An aqueous two-phase system is prepared by mixing a polymer (e.g., polyethylene (B3416737) glycol - PEG) and a salt (e.g., phosphate (B84403) or citrate) or two different polymers in water.

  • Extraction: The crude this compound solution is added to the two-phase system. The mixture is thoroughly mixed to allow for the partitioning of this compound between the two phases.

  • Phase Separation: The mixture is allowed to settle, or phase separation is accelerated by centrifugation.

  • Product Recovery: The phase containing the this compound is carefully separated, and the product is recovered.

Table 2: Comparison of Purification Methods for Clavulanic Acid

Quantitative data directly comparing purification methods for this compound is scarce. However, studies on clavulanic acid purification provide valuable comparative insights.

Purification MethodKey ParametersRecovery (%)Purification FactorReference
Ion-Pair Adsorption ChromatographyAmberlite XAD4, quaternary ammonium (B1175870) salts--[5]
Aqueous Two-Phase SystemPEG/phosphate1001.5[6]
Aqueous Two-Phase Micellar SystemC10E4 surfactant52-[7]
Liquid-Liquid Extraction & AdsorptionEthyl acetate, Amberlite IRA 40047.7 (adsorption)-[8]

Analytical Methodologies for this compound

Accurate and sensitive analytical methods are essential for monitoring the synthesis and purification of this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used method for the quantification of this compound and related compounds. Derivatization with an imidazole-containing reagent is often employed to form a stable chromophore that can be detected at a higher wavelength, thereby increasing sensitivity and specificity.

Protocol:

  • Sample Preparation: The sample is derivatized with an imidazole (B134444) solution.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18). Separation is achieved using an appropriate mobile phase.

  • Detection: The eluting compounds are detected by a UV detector at a specific wavelength.

  • Quantification: The concentration of this compound is determined by comparing its peak area or height to a calibration curve prepared with known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the analysis of this compound in complex biological matrices.

Protocol:

  • Sample Preparation: The sample may require a simple extraction or protein precipitation step.

  • Chromatographic Separation: The sample is separated using an HPLC system as described above.

  • Mass Spectrometric Detection: The eluting compounds are introduced into a mass spectrometer for detection. Specific precursor and product ion transitions are monitored for highly selective quantification.

Method_Validation Method_Development Analytical Method Development (e.g., HPLC, LC-MS/MS) Validation Method Validation Method_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Key parameters for analytical method validation.

Table 3: Comparison of Analytical Methods for Clavulanic Acid

The following table summarizes and compares various HPLC and LC-MS/MS methods reported for the analysis of clavulanic acid, which can be adapted for this compound.

MethodColumnMobile PhaseDetectionLimit of Quantification (LOQ)Reference
RP-HPLC-UVC18 (250 x 4.0 mm, 4 µm)pH 5.0 buffer and methanol (B129727) (95:5 v/v)220 nm-[9]
RP-HPLC-UVChromolith Performance RP-18e (100 x 4.6 mm)0.02 M disodium (B8443419) hydrogen phosphate buffer-methanol (96:4, v/v), pH 3.0228 nmAmoxicillin (B794): 15 ng/mL, Clavulanic acid: 30 ng/mL[10]
RP-HPLC-UVC18 (25 cm x 4.6 mm, 5 µm)Methanol and water with disodium hydrogen phosphate (20:80 v/v), pH 5.5220 nm0.0065 µg/mL[11]
LC-MS/MSReversed-phase PLRP-S polymeric column0.05% formic acid in water and acetonitrile (B52724)ESI negative mode25 ng/mL[12]
LC-MS/MSPoroshell 120 EC-C180.1% aqueous formic acid and acetonitrile (gradient)ESI negative mode20 ng/mL[13]

This guide provides a comparative overview of the key methodologies in this compound research. While detailed protocols for this compound are sometimes inferred from studies on clavulanic acid, the presented information offers a solid foundation for researchers to develop and optimize their experimental approaches. Further research dedicated to establishing and comparing standardized protocols specifically for this compound would be highly beneficial to the scientific community.

References

A Comparative Guide to Benchmarking Clavaminic Acid Production Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clavaminic acid is a pivotal intermediate in the biosynthesis of clavulanic acid, a potent β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus.[1][2] As a critical branch-point metabolite, the efficiency of this compound synthesis directly influences the final yield of clavulanic acid.[1] While most studies report the final titer of clavulanic acid, these values serve as a crucial benchmark for the overall metabolic flux through the pathway, including the formation of this compound. This guide provides an objective comparison of clavulanic acid production yields achieved through various strategies, supported by experimental data and detailed protocols.

Biosynthesis of Clavulanic Acid

The biosynthesis of clavulanic acid begins with precursors from primary metabolism: D-glyceraldehyde-3-phosphate (G3P) and L-arginine.[3] A series of enzymatic reactions leads to the formation of (3S, 5S)-clavaminic acid.[2] This molecule is a bifurcation point, where the pathway can lead to either clavulanic acid or other clavam metabolites.[1] For clavulanic acid production, a critical stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration is required.[2]

Clavulanic Acid Biosynthesis cluster_precursors Primary Metabolites G3P Glyceraldehyde-3-Phosphate ARG L-Arginine CEA N²-(2-carboxyethyl)-L-arginine G3P->CEA CEAS ARG->CEA CEAS DGPC Deoxyguanidinoprothis compound CEA->DGPC BLS GPC Guanidinoprothis compound DGPC->GPC CAS PRO Prothis compound GPC->PRO PAH DIHYDRO Dihydrothis compound PRO->DIHYDRO CAS CLAVAMINIC (3S, 5S)-Clavaminic Acid (Branch Point) DIHYDRO->CLAVAMINIC CAS NGCA N-glycyl-clavaminic acid CLAVAMINIC->NGCA Stereochemical Inversion CLAVAM5S 5S Clavams CLAVAMINIC->CLAVAM5S Alternate Path ALDEHYDE Clavulanate-9-aldehyde NGCA->ALDEHYDE CA Clavulanic Acid ALDEHYDE->CA CAD

Caption: Biosynthetic pathway of clavulanic acid.[2]

Comparison of Production Yields

Significant improvements in clavulanic acid titers have been achieved through a combination of strain engineering and fermentation process optimization. Wild-type strains of S. clavuligerus typically produce low titers (~1 g/L), while modern industrial strains, enhanced through mutagenesis and targeted genetic modification, can achieve significantly higher yields.[1] Fed-batch fermentation is the most effective strategy for high-titer production, as it allows for controlled feeding of substrates, preventing both substrate inhibition and precursor depletion.[3][4]

Strain TypeGenetic Modification / Key FeatureFermentation ModeKey Medium ComponentsMax. Titer (g/L)Reference
S. clavuligerus Wild-Type-BatchGlycerol (B35011), Soy Protein0.430 - 0.530[1]
S. clavuligerus Wild-Type-Fed-batchGlycerol, Ornithine Feed1.560[1][2]
S. clavuligerus Mutant KKRandom MutagenesisFed-batchNot specified3.250[2]
S. clavuligerus NEOclaR fusion with neo geneNot specifiedNot specified3.260[1]
S. clavuligerus M3-19Engineered from NEO strainNot specifiedNot specified4.330[1]
S. clavuligerus ORRandom MutagenesisBatchNot specified3.970[5]
S. clavuligerus ORUNOverexpression of glycerol operon in OR strainBioreactorGlycerol Feed6.110[5]
S. clavuligerus OROverexpression of cas1Flask CultureNot specified4.950[1][6]
S. clavuligerus OROverexpression of ccaR & claRFlask CultureNot specified5.660[1][2]
S. clavuligerus OROverexpression of ccaR & claRBioreactorNot specified6.010[1][6]
S. clavuligerus DEPA (Industrial)Overexpression of ccaR (multicopy)BioreactorNot specified6.690[1][7]

Experimental Protocols & Workflow

The production and analysis of clavulanic acid follow a multi-step process, from the initial culture preparation to the final quantification of the product. This workflow ensures reproducibility and accurate measurement of production yields.

Experimental Workflow A Strain Selection & Inoculum Preparation B Seed Culture (24-48h) A->B C Production Fermentation (Batch or Fed-Batch) B->C D Sampling at Time Intervals C->D E Centrifugation (Separate biomass) D->E F Supernatant Collection E->F G Imidazole (B134444) Derivatization F->G H HPLC Analysis (Quantification) G->H I Data Analysis H->I

Caption: General workflow for clavulanic acid production and analysis.

This protocol is representative of a fed-batch process designed to achieve high titers of clavulanic acid.[8]

  • Inoculum and Seed Culture:

    • Prepare a spore suspension of S. clavuligerus from a solid culture.

    • Inoculate a seed medium containing (per liter): 15 g glycerol, 10 g soy flour, 10 g malt (B15192052) extract, 21 g MOPS buffer. Adjust pH to 6.8.

    • Incubate at 28°C with agitation (e.g., 250 rpm) for 24-48 hours.

  • Production Fermentation:

    • Transfer the seed culture (typically 10% v/v) to a bioreactor containing the production medium. The production medium can be similar to the seed medium but without the MOPS buffer.

    • Maintain fermentation conditions:

      • Temperature: 28°C. Lower temperatures (e.g., 20°C) can improve stability and yield but slow growth.[1]

      • pH: Control at 6.8 using automated addition of acid/base.

      • Agitation & Aeration: Maintain dissolved oxygen (DO) above 20%. A typical starting point is 800 rpm and 0.5 vvm (volume of air per volume of medium per minute).[2]

    • Feeding Strategy:

      • Initiate the fed-batch operation after an initial batch phase (e.g., 24 hours).

      • Continuously feed a sterile, concentrated solution of glycerol. A feed rate of 0.005 to 0.01 L/h with a glycerol concentration of 40-300 g/L has been reported.[8]

      • Supplementation with precursors like L-ornithine in the feed can also enhance production.[1]

    • Sampling: Aseptically withdraw samples at regular intervals for analysis.

Quantification of clavulanic acid requires derivatization to form a stable chromophore, which can be detected by UV spectrophotometry. The imidazole derivatization method is standard.[9][10]

  • Sample Preparation:

    • Centrifuge the fermentation broth sample (e.g., 5,500 x g for 20 min at 4°C) to pellet the cells.[9]

    • Collect the supernatant for analysis.

  • Derivatization:

    • Mix a portion of the supernatant (e.g., 0.4 mL) with an imidazole solution (e.g., 2.0 mL of 60 g/L imidazole, pH 6.8).[11]

    • Incubate the mixture at 30°C for 15 minutes to allow for the formation of the clavulanate-imidazole complex.[11]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 200 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of 0.1 M potassium phosphate (B84403) buffer (KH₂PO₄) and methanol, typically in a ratio of 94:6 (v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detector set to 311 nm.[10]

    • Quantification: Calculate the concentration based on a standard curve prepared with a known concentration of clavulanate.

Conclusion

Benchmarking this compound production is effectively achieved by measuring the yields of its direct product, clavulanic acid. Significant advancements in yield have been realized through targeted genetic engineering and optimized fermentation strategies. The highest reported titers, often exceeding 6 g/L, are obtained using industrially developed mutant strains of Streptomyces clavuligerus with overexpression of key regulatory genes like ccaR and claR.[1][7] The fed-batch fermentation process, with controlled feeding of glycerol and maintenance of optimal pH and temperature, remains the most effective method for maximizing production.[2][3] The protocols and data presented here provide a valuable guide for researchers aiming to optimize and benchmark their own this compound and clavulanic acid production systems.

References

Safety Operating Guide

Proper Disposal of Clavaminic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Clavaminic acid, a potent β-lactamase inhibitor, is a critical component in combating antibiotic resistance.[1][2] Its safe handling and disposal are paramount to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes risks to researchers and prevents the release of biologically active compounds into the environment. This guide provides essential safety information and a step-by-step plan for the proper disposal of this compound waste.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). Clavulanic acid is classified as harmful if swallowed, and it can cause skin, eye, and respiratory irritation.[3]

Table 1: Personal Protective Equipment and Safety Measures

Precaution CategorySpecific RecommendationsSource
Ventilation Handle in a well-ventilated place, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[3][4][5]
Eye Protection Wear tightly fitting safety goggles with side-shields.[4][5]
Hand Protection Wear chemical-impermeable protective gloves. Gloves must be inspected prior to use.[3][4]
Body Protection Wear a lab coat or impervious, fire/flame-resistant clothing.[3][4][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a suitable respirator.[3][4]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]
Spill Prevention Use non-sparking tools and prevent fire caused by electrostatic discharge.[4] Keep away from drains and water courses.[3][6]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical waste facility. Under no circumstances should this compound or its solutions be discharged into the sewer system or drains.[4]

Procedure for Unused or Waste this compound (Solid and Liquid)
  • Containment:

    • Carefully collect all waste this compound, whether in solid or solution form.

    • Place the waste into a suitable, clearly labeled, and securely closed container. This container should be designated for chemical waste.

  • Labeling:

    • Label the waste container clearly as "Hazardous Waste: this compound" and include any other components of the mixture. Note the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The material will typically be disposed of via controlled incineration with flue gas scrubbing.[4]

Procedure for Spills and Contaminated Materials

In the event of a spill, prioritize personal and environmental safety.

  • Evacuate and Secure:

    • Evacuate personnel from the immediate spill area.[4]

    • Remove all sources of ignition.[4]

  • Personal Protection:

    • Don the appropriate PPE as outlined in Table 1 before re-entering the area.

  • Containment and Cleanup:

    • Prevent further spillage or leakage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

    • For solid spills, carefully collect the material using spark-proof tools and place it in a designated waste container.[4] Avoid creating dust.[4]

    • For liquid spills, absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[3]

    • Decontaminate the spill surface by scrubbing with alcohol.[3]

  • Disposal of Cleanup Materials:

    • All collected spill material and contaminated absorbents should be placed in a suitable, sealed container for hazardous waste.

    • Label the container appropriately and dispose of it through your institution's chemical waste program.[4]

Procedure for Contaminated Packaging

Empty containers that held this compound must also be disposed of properly.

  • Decontamination:

    • Containers should be triple-rinsed with a suitable solvent (e.g., water).[4][7] The rinsate must be collected and disposed of as hazardous chemical waste.

  • Disposal of Rinsed Containers:

    • Once decontaminated, the packaging can be punctured to render it unusable for other purposes.[4]

    • Rinsed containers may then be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[4]

    • Combustible packaging materials may be disposed of via controlled incineration.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ClavaminicAcidDisposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_liquid Unused/Waste this compound (Solid or Liquid) waste_type->solid_liquid  Waste Product spill Spill Residue & Contaminated Materials waste_type->spill Spill/Contamination   packaging Contaminated Packaging waste_type->packaging Empty Container   collect_waste 1. Collect in a suitable, closed container. solid_liquid->collect_waste collect_spill 1. Absorb/Collect spill with inert material & spark-proof tools. spill->collect_spill rinse_packaging 1. Triple-rinse container. Collect rinsate as hazardous waste. packaging->rinse_packaging label_waste 2. Label as 'Hazardous Waste: This compound' collect_waste->label_waste store_waste 3. Store in a designated secondary containment area. label_waste->store_waste contact_ehs 4. Arrange for professional disposal (e.g., via EHS). store_waste->contact_ehs collect_spill->collect_waste puncture_packaging 2. Puncture rinsed container to prevent reuse. rinse_packaging->puncture_packaging dispose_packaging 3. Dispose of container via recycling or landfill per regulations. puncture_packaging->dispose_packaging

Caption: Workflow for the safe disposal of this compound waste.

This guide is intended to provide a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific safety protocols and local regulations to ensure full compliance and safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clavaminic acid
Reactant of Route 2
Clavaminic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.